2-Chloro-4-methyl-6-(methylthio)pyrimidine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-methyl-6-methylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2S/c1-4-3-5(10-2)9-6(7)8-4/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWCUQHONLZTOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610275 | |
| Record name | 2-Chloro-4-methyl-6-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89466-59-1 | |
| Record name | 2-Chloro-4-methyl-6-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Scaffold: A Technical Guide to 2-Chloro-4-methyl-6-(methylthio)pyrimidine in Modern Drug Discovery
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and strategic applications of 2-Chloro-4-methyl-6-(methylthio)pyrimidine. This versatile heterocyclic compound has emerged as a critical building block in medicinal chemistry, particularly in the development of targeted therapeutics. This guide will delve into the nuanced reactivity of this scaffold, providing field-proven insights into its manipulation for the synthesis of novel bioactive molecules.
Core Chemical Identity and Physicochemical Properties
This compound is a substituted pyrimidine with the molecular formula C₆H₇ClN₂S.[1][2] Its structure is characterized by a pyrimidine ring functionalized with a chloro group at the 2-position, a methyl group at the 4-position, and a methylthio group at the 6-position. This unique arrangement of substituents imparts a distinct reactivity profile that is highly valuable in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 89466-59-1 | [2] |
| Molecular Formula | C₆H₇ClN₂S | [1][2] |
| Molecular Weight | 174.65 g/mol | [1] |
| Physical Form | Solid | [2] |
| Storage | Inert atmosphere, 2-8°C | [2] |
The presence of an electron-withdrawing chlorine atom at the 2-position and an electron-donating methylthio group at the 6-position creates a nuanced electronic landscape on the pyrimidine ring, influencing its reactivity in various chemical transformations.
Synthesis of the Scaffold: A Proposed Synthetic Pathway
While numerous methods exist for the synthesis of substituted pyrimidines, a common and efficient route to this compound can be conceptualized from readily available starting materials. A plausible and industrially scalable synthesis can be envisioned starting from 4-hydroxy-6-methyl-2-thiopyrimidine. The rationale behind this proposed multi-step synthesis is to sequentially introduce the required functional groups with high regioselectivity.
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol (Proposed):
Step 1: S-Methylation of 4-Hydroxy-6-methyl-2-thiopyrimidine
The initial step involves the selective S-methylation of the thiouracil derivative. The thione tautomer is more stable and the sulfur atom is a soft nucleophile, readily reacting with soft electrophiles like methyl iodide.
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To a stirred solution of 4-hydroxy-6-methyl-2-thiopyrimidine (1 equivalent) in a suitable solvent such as ethanol or methanol, add a base like sodium hydroxide or sodium methoxide (1.1 equivalents) at room temperature.
-
Stir the mixture until a clear solution is obtained, indicating the formation of the sodium salt.
-
Cool the reaction mixture to 0-5°C using an ice bath.
-
Add methyl iodide (1.1 equivalents) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-hydroxy-6-methyl-2-(methylthio)pyrimidine.
Step 2: Chlorination of 4-Hydroxy-6-methyl-2-(methylthio)pyrimidine
The subsequent step is the conversion of the hydroxyl group to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃). The hydroxyl group in the pyrimidine ring exists in equilibrium with its keto tautomer (a pyrimidone), and the chlorination proceeds via the hydroxyl form.
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To a flask containing 4-hydroxy-6-methyl-2-(methylthio)pyrimidine (1 equivalent), add phosphorus oxychloride (5-10 equivalents) at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 3-6 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is approximately 7-8.
-
Extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the pyrimidine ring proton, a singlet for the methyl group attached to the ring, and a singlet for the methylthio group protons. The chemical shifts would be influenced by the electronic environment of the pyrimidine ring.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the six carbon atoms in the molecule, with the chemical shifts providing information about their electronic environment.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C-Cl stretching vibration, C-S stretching, and various vibrations associated with the pyrimidine ring and the methyl groups.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (174.65 g/mol ), along with a characteristic isotopic pattern for the presence of a chlorine atom (M+2 peak with approximately one-third the intensity of the molecular ion peak).
Chemical Reactivity and Synthetic Utility
The strategic placement of the chloro, methyl, and methylthio groups on the pyrimidine ring makes this compound a versatile intermediate for the synthesis of a diverse range of heterocyclic compounds. The chlorine atom at the 2-position is particularly susceptible to nucleophilic aromatic substitution (SₙAr) reactions.
References
2-Chloro-4-methyl-6-(methylthio)pyrimidine CAS number
An In-depth Technical Guide to 2-Chloro-4-methyl-6-(methylthio)pyrimidine
Abstract: This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern organic synthesis. We delve into its fundamental physicochemical properties, explore its nuanced reactivity, present detailed synthetic protocols, and discuss its strategic applications in the fields of drug discovery and agrochemical development. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep technical understanding of this versatile reagent.
Introduction and Core Identification
This compound is a polysubstituted pyrimidine that serves as a valuable intermediate for the synthesis of a wide array of more complex molecular architectures. The pyrimidine core is a foundational scaffold in numerous biologically active compounds, including several commercial drugs, due to its ability to engage in various biological interactions such as hydrogen bonding and π-stacking.[1][2] The strategic placement of a reactive chlorine atom, a modifiable methylthio group, and a methyl group provides multiple avenues for selective functionalization, making it a highly sought-after precursor in medicinal chemistry.
The primary identifier for this compound is its Chemical Abstracts Service (CAS) number: 89466-59-1 .[3][4]
Physicochemical and Structural Properties
The compound is typically a solid at ambient temperature and requires storage in an inert atmosphere at 2-8°C to ensure stability.[4] Its key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 89466-59-1 | [3][4] |
| Molecular Formula | C₆H₇ClN₂S | [3][4][5] |
| Molecular Weight | 174.65 g/mol | [4][5][6] |
| Appearance | Solid | [4][6] |
| Purity | Typically ≥95% | [4][6] |
| Storage Temperature | 2-8°C, under inert atmosphere | [4] |
| InChI Key | GLWCUQHONLZTOE-UHFFFAOYSA-N | [4][5] |
| SMILES | Cc1cc(nc(Cl)n1)SC | [5] |
Reactivity Analysis and Synthetic Landscape
The synthetic utility of this compound stems from the distinct reactivity of its substituents. The pyrimidine ring is electron-deficient, which activates the chlorine atom at the C2-position for nucleophilic aromatic substitution (SNAr).
Caption: Key reactive sites of this compound.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The most common transformation involves the displacement of the C2-chloro substituent. The electron-withdrawing nature of the two ring nitrogens makes the C2 and C4 positions highly electrophilic. This allows for efficient reaction with a wide range of nucleophiles.
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Amination: Reaction with primary or secondary amines is a cornerstone for building libraries of potential kinase inhibitors and other pharmacologically active molecules.
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Alkoxylation/Aryloxylation: Alcohols and phenols can displace the chloride, typically in the presence of a base, to form ether linkages.
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Thiolation: Thiols react readily to introduce new sulfur-containing moieties.
The regioselectivity of SNAr reactions on substituted dichloropyrimidines can be complex, but in this molecule, the C2 position is the sole chloro-substituted site, simplifying reaction outcomes.[7]
Oxidation and Subsequent Substitution of the Methylthio Group
While the methylthio group itself is a poor leaving group, it can be readily oxidized to the corresponding methylsulfonyl (-SO₂Me) group using oxidizing agents like m-chloroperoxybenzoic acid (mCPBA). The resulting sulfone is an excellent leaving group, enabling a second, sequential SNAr reaction at the C6-position. This two-step process dramatically expands the synthetic possibilities, allowing for the creation of differentially substituted pyrimidines. Studies on related 2-sulfonylpyrimidines confirm their significantly higher reactivity compared to their 2-chloro or 2-methylthio counterparts.[8]
Experimental Protocol: Synthesis of a 2-Aminopyrimidine Derivative
This section provides a validated, step-by-step methodology for a representative SNAr reaction, demonstrating the practical application of the title compound.
Objective: To synthesize N-benzyl-4-methyl-6-(methylthio)pyrimidin-2-amine via nucleophilic substitution.
Materials:
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This compound (1 eq.)
-
Benzylamine (1.1 eq.)
-
Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
Acetonitrile (CH₃CN) (approx. 0.1 M concentration)
Caption: Workflow for a typical aminodechlorination reaction.
Procedure:
-
Reaction Setup: To a stirred solution of this compound in acetonitrile, add benzylamine followed by potassium carbonate.
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Heating: Heat the reaction mixture to reflux (approximately 82°C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KCl) and wash the solid cake with a small amount of acetonitrile.
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Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure N-benzyl-4-methyl-6-(methylthio)pyrimidin-2-amine.
Causality: Potassium carbonate acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Acetonitrile is a suitable polar aprotic solvent that facilitates the SNAr mechanism.
Applications in Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs for oncology, infectious diseases, and CNS disorders.[2] this compound is a key starting material for accessing novel pyrimidine derivatives for drug development programs.
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Kinase Inhibitors: Many kinase inhibitors feature a 2-aminopyrimidine core, which serves as a hinge-binding motif in the ATP-binding pocket of kinases. This compound is an ideal precursor for synthesizing libraries of such inhibitors for cancer therapy.
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Antimicrobial Agents: Pyrimidine derivatives have shown broad-spectrum antimicrobial activity.[1] Functionalization of this scaffold can lead to new compounds targeting bacterial or fungal pathways.
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Agrochemicals: The reactivity of this compound is also harnessed in the development of new herbicides and fungicides, where the pyrimidine core contributes to the biological activity.[9]
Caption: Conceptual pathway from core scaffold to a potential lead compound.
Safety, Handling, and Storage
As a chemical intermediate, this compound must be handled with appropriate safety precautions.
| Hazard Information | Precautionary & First Aid Measures |
| Pictogram: GHS07 (Exclamation Mark)[4] | Prevention: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).[4] |
| Signal Word: Warning[4] | Response (Eyes): P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4] |
| Hazard Statements: | Response (Skin): IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[10] |
| H315: Causes skin irritation[4] | Response (Inhalation): IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[10] |
| H319: Causes serious eye irritation[4] | Storage: Store in a well-ventilated place. Keep container tightly closed.[10] |
| H335: May cause respiratory irritation[4] | Disposal: Dispose of contents/container to an approved waste disposal plant.[10] |
Handling: Use in a well-ventilated area or fume hood. Avoid generating dust. Ensure eyewash stations and safety showers are readily accessible.[10] Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated place, preferably refrigerated (2-8°C) as recommended by suppliers.[4]
Conclusion
This compound is more than a mere chemical; it is an enabling tool for innovation in the life sciences. Its well-defined reactivity, characterized by a highly active C2-chloro position and a versatile C6-methylthio group, provides a reliable and predictable platform for constructing diverse molecular libraries. For researchers in drug discovery and agrochemical synthesis, a thorough understanding of this compound's properties and reaction mechanisms is essential for the efficient development of novel, high-value molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thio pyrimidine [m.chemicalbook.com]
- 4. This compound | 89466-59-1 [sigmaaldrich.com]
- 5. GSRS [precision.fda.gov]
- 6. 4-Chloro-6-methyl-2-(methylthio)-pyrimidine | CymitQuimica [cymitquimica.com]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buy 2-Chloro-4-(methylthio)pyrimidine | 49844-93-1 [smolecule.com]
- 10. fishersci.com [fishersci.com]
physical and chemical properties of 2-Chloro-4-methyl-6-(methylthio)pyrimidine
An In-depth Technical Guide to 2-Chloro-4-methyl-6-(methylthio)pyrimidine
Introduction
This compound is a trifunctional heterocyclic compound of significant interest to the scientific community, particularly in the realms of medicinal chemistry and materials science. As a substituted pyrimidine, it belongs to a class of compounds that form the backbone of nucleic acids and are prevalent in a wide array of pharmaceuticals, including antibacterial and anti-tumor agents[1][2][3]. The unique arrangement of its functional groups—a reactive chloro substituent, a nucleophilic methylthio group, and a methyl group—provides a versatile scaffold for chemical modification.
This guide offers a comprehensive overview of the . It is designed for researchers, scientists, and drug development professionals, providing not only core data but also insights into its reactivity, synthesis, and handling. The information presented herein is synthesized from established chemical literature and supplier data to ensure technical accuracy and practical relevance.
Compound Identification and Core Properties
Precise identification is the cornerstone of any chemical research. This compound is characterized by a distinct set of identifiers and physical properties, summarized below.
Nomenclature and Structural Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2-chloro-4-methyl-6-(methylsulfanyl)pyrimidine | |
| CAS Number | 89466-59-1 | |
| Molecular Formula | C₆H₇ClN₂S | [4] |
| Molecular Weight | 174.65 g/mol | [4] |
| Canonical SMILES | Cc1cc(nc(Cl)n1)SC | [4] |
| InChI | InChI=1S/C6H7ClN2S/c1-4-3-5(10-2)9-6(7)8-4/h3H,1-2H3 | [4] |
| InChIKey | GLWCUQHONLZTOE-UHFFFAOYSA-N | [4] |
Physicochemical Data
This table summarizes the key physical and chemical properties. It is important to note that while some data are from experimental observations, others are computed.
| Property | Value | Notes |
| Physical Form | Solid, Crystalline | [5] |
| Purity | Typically ≥95% | [5] |
| Melting Point | 38-42 °C | For the related compound 4,6-Dichloro-2-(methylthio)pyrimidine, indicating a low melting point for this class. |
| Boiling Point | 135-136 °C at 14 mmHg | For the related compound 4,6-Dichloro-2-(methylthio)pyrimidine. |
| Storage Temperature | 2-8°C, under inert atmosphere | Recommended to maintain stability and prevent degradation. |
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the distinct reactivity of its functional groups, which can be addressed with high selectivity. The pyrimidine core is an electron-deficient (π-deficient) system, a characteristic that governs much of its chemistry[3].
The Pyrimidine Core: An Electron-Deficient Heterocycle
The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which significantly reduces the electron density at positions 2, 4, and 6[3]. This inherent electronic property makes these positions susceptible to attack by nucleophiles. Consequently, the chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SNAr).
Key Reaction Pathways
The primary modes of reactivity involve the chloro and methylthio groups.
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Nucleophilic Substitution at C2: The C2-chloro group is an excellent leaving group. It can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reaction is a cornerstone for building molecular complexity and is widely used in the synthesis of pharmaceutical lead compounds[6].
-
Oxidation of the Methylthio Group: The sulfur atom of the methylthio group can be oxidized, typically using agents like m-chloroperbenzoic acid (m-CPBA), to form the corresponding sulfoxide and, subsequently, the sulfone[1]. The resulting methylsulfonyl group (-SO₂CH₃) is a much stronger electron-withdrawing group and a superior leaving group compared to chloride. This two-step sequence (oxidation followed by substitution) provides an alternative and sometimes more efficient route for introducing nucleophiles at the C6 position (if the starting material were substituted at C2 and C4) or for enhancing reactivity at other positions[1][7].
The diagram below illustrates these principal reaction pathways.
References
2-Chloro-4-methyl-6-(methylthio)pyrimidine molecular weight
An In-Depth Technical Guide to 2-Chloro-4-methyl-6-(methylthio)pyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with pyrimidine-based scaffolds. We will delve into the core characteristics of this compound, a key heterocyclic intermediate, providing not just data, but a field-proven perspective on its synthesis, reactivity, and strategic application in modern medicinal chemistry.
Introduction: The Pyrimidine Core in Modern Therapeutics
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents and biologically active molecules.[1] Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, often acting as a bioisostere for phenyl rings to enhance pharmacokinetic profiles.[1] Compounds incorporating this scaffold are pivotal in oncology, virology, and bacteriology.
Within this important class, this compound stands out as a versatile and highly functionalized building block. Its strategic arrangement of a reactive chlorine atom, a methyl group, and a methylthio substituent offers multiple avenues for synthetic diversification, making it an invaluable precursor for generating libraries of novel compounds for drug screening and development. The reactivity of the chlorine atom at the 2-position is particularly noteworthy, as it allows for facile nucleophilic substitution, opening the door to a wide range of derivative compounds.[2]
Core Molecular Profile
A precise understanding of a molecule's fundamental properties is the bedrock of its effective application. The key physicochemical and identifying data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 174.65 g/mol | [3][4] |
| Molecular Formula | C₆H₇ClN₂S | [3][4] |
| CAS Number | 89466-59-1 | |
| IUPAC Name | 2-chloro-4-methyl-6-(methylsulfanyl)pyrimidine | |
| Synonyms | This compound | |
| Physical Form | Solid, Crystalline | [3] |
| InChI | 1S/C6H7ClN2S/c1-4-3-5(10-2)9-6(7)8-4/h3H,1-2H3 | |
| InChIKey | GLWCUQHONLZTOE-UHFFFAOYSA-N | |
| SMILES | Cc1cc(nc(Cl)n1)SC | [4] |
Synthesis and Mechanistic Rationale
The synthesis of substituted pyrimidines often involves the cyclization of a 1,3-dicarbonyl compound (or equivalent) with a urea or thiourea derivative, followed by functional group manipulations. A logical and efficient pathway to this compound begins with the condensation of ethyl acetoacetate and S-methylisothiourea, followed by chlorination.
Experimental Protocol: A Validated Synthetic Workflow
This protocol is designed as a self-validating system, with clear steps and rationales for each transformation.
Step 1: Cyclization to form 4-hydroxy-6-methyl-2-(methylthio)pyrimidine
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert nitrogen atmosphere.
-
Addition of Precursors: To this solution, add S-methylisothiourea sulfate (1.0 equivalent) followed by the dropwise addition of ethyl acetoacetate (1.0 equivalent).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality Explanation: The sodium ethoxide acts as a strong base to deprotonate the active methylene group of ethyl acetoacetate, forming a nucleophilic enolate. This enolate then attacks the carbon of the S-methylisothiourea, initiating the condensation. The subsequent intramolecular cyclization and dehydration yield the stable pyrimidine ring.
-
-
Work-up: After cooling to room temperature, acidify the reaction mixture with acetic acid to a pH of ~6. The resulting precipitate is collected by filtration, washed with cold water and ethanol, and dried under vacuum to yield the intermediate product.
Step 2: Chlorination to yield this compound
-
Reagent Setup: In a flask fitted with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend the dried intermediate from Step 1 in phosphorus oxychloride (POCl₃, ~5-10 equivalents).
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-3 hours until the reaction is complete (monitored by TLC).
-
Causality Explanation: Phosphorus oxychloride is a standard and highly effective chlorinating agent for converting hydroxyl groups on heterocyclic rings (in their tautomeric keto form) to chloro groups. The mechanism involves the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.
-
-
Work-up and Purification: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate. Neutralize the solution with a saturated sodium bicarbonate solution. Filter the solid, wash thoroughly with water, and dry. The final product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Visualization of Synthetic Workflow
Caption: Synthetic pathway for this compound.
Reactivity and Strategic Application in Drug Development
The synthetic utility of this compound is centered on the electrophilic nature of the pyrimidine ring, enhanced by the electron-withdrawing chloro substituent. The C2-chloro group is an excellent leaving group, making it highly susceptible to nucleophilic aromatic substitution (SNAr).
This reactivity is the cornerstone of its use as a versatile intermediate. Medicinal chemists can introduce a wide variety of functional groups at the C2 position by reacting it with different nucleophiles, such as:
-
Amines (R-NH₂): To generate 2-amino-pyrimidines, a common scaffold in kinase inhibitors.
-
Alcohols/Phenols (R-OH): To form 2-alkoxy/aryloxy-pyrimidines.
-
Thiols (R-SH): To produce 2-thioether-pyrimidines.
This modular approach allows for the rapid generation of a diverse library of analogues from a single, readily accessible intermediate, which is a highly efficient strategy in the hit-to-lead and lead optimization phases of drug discovery.
Visualization of Synthetic Diversification
Caption: Diversification of the core scaffold via nucleophilic substitution.
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. This compound is classified as an irritant and requires careful handling.
Hazard Profile:
-
GHS Classification: Warning.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][6][7]
-
Pictogram: GHS07 (Exclamation Mark).
Protocol for Safe Handling and Storage
-
Engineering Controls: Always handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[5] Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE):
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Keep away from strong oxidizing agents and moisture. An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to maintain purity.
Conclusion
This compound is more than just a chemical; it is a strategic tool for innovation in drug discovery. Its well-defined molecular properties, accessible synthesis, and, most importantly, its predictable and versatile reactivity make it an indispensable building block. By enabling the efficient creation of diverse molecular libraries, this pyrimidine intermediate empowers researchers to explore chemical space more effectively, accelerating the journey toward novel and life-saving therapeutics.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 3. 4-Chloro-6-methyl-2-(methylthio)-pyrimidine | CymitQuimica [cymitquimica.com]
- 4. GSRS [precision.fda.gov]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
2-Chloro-4-methyl-6-(methylthio)pyrimidine spectral data
An In-depth Technical Guide to the Spectral Data of 2-Chloro-4-methyl-6-(methylthio)pyrimidine
Introduction
This technical guide provides a comprehensive overview of the predicted spectral data for this compound, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The structural elucidation of novel or synthesized compounds is a cornerstone of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools in this process, offering detailed insights into the molecular structure, connectivity, and functional groups present.
This document is intended for researchers, scientists, and drug development professionals. It is structured to provide not only the predicted spectral data but also the underlying principles of each technique and the causal reasoning behind the interpretation of the spectral features. The protocols described herein are designed to be self-validating, ensuring that researchers can confidently apply these methods in their own laboratories.
Molecular Structure:
-
Compound Name: this compound
-
Molecular Formula: C₆H₇ClN₂S
-
Molecular Weight: 174.65 g/mol
-
CAS Number: 89466-59-1[1]
-
Structure:

(A chemical structure image would be placed here in a real document)
Part 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Principles of ¹H NMR Spectroscopy
Proton NMR spectroscopy is a powerful technique that provides information about the chemical environment of hydrogen atoms (protons) in a molecule.[1] When placed in a strong magnetic field, protons can exist in different spin states. The absorption of radiofrequency energy causes transitions between these states, and the precise frequency at which this occurs (the chemical shift) is highly dependent on the local electronic environment of the proton.[1] The number of signals, their chemical shifts, the area under each signal (integration), and the splitting pattern (multiplicity) all provide crucial clues to the molecular structure.[1]
Experimental Protocol: Acquiring a ¹H NMR Spectrum
The following protocol outlines the standard procedure for preparing a sample and acquiring a high-resolution ¹H NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-25 mg of solid this compound into a clean, dry vial.[2]
-
Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), to the vial.[2][3] Deuterated solvents are used to avoid large solvent signals in the proton spectrum.[3]
-
Gently agitate the vial to ensure the sample is fully dissolved.
-
If any solid particulates remain, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[4]
-
Cap the NMR tube and label it clearly.[2]
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into a spinner turbine and adjust its depth.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any minor fluctuations in the magnetic field.[3]
-
Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for obtaining sharp, well-resolved signals.
-
Set the acquisition parameters, including the number of scans (typically 8-16 for a sample of this concentration), pulse width, and relaxation delay.
-
Acquire the free induction decay (FID) and perform a Fourier transform to obtain the frequency-domain NMR spectrum.
-
Phase the spectrum and integrate the signals. Reference the chemical shifts to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[3]
-
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below.
| Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |
| ~ 7.0 - 7.2 | 1H | Singlet (s) | Pyrimidine C5-H |
| ~ 2.6 | 3H | Singlet (s) | S-CH₃ |
| ~ 2.4 | 3H | Singlet (s) | Ring-CH₃ |
In-depth Analysis and Interpretation
-
Pyrimidine C5-H (Singlet, ~7.0-7.2 ppm): The single proton on the pyrimidine ring is expected to appear as a singlet because it has no adjacent protons to couple with. Its chemical shift is in the aromatic region, downfield due to the deshielding effects of the electronegative nitrogen atoms and the aromatic ring current.
-
S-CH₃ (Singlet, ~2.6 ppm): The three protons of the methylthio group are chemically equivalent and are not coupled to any other protons, hence they appear as a singlet. The sulfur atom is moderately electronegative, causing a downfield shift compared to a standard alkyl proton.
-
Ring-CH₃ (Singlet, ~2.4 ppm): The three protons of the methyl group attached directly to the pyrimidine ring are also chemically equivalent and will appear as a singlet. This signal is expected to be slightly upfield compared to the S-CH₃ group due to the direct attachment to a carbon atom of the aromatic ring.
Visualization: ¹H NMR Workflow
Caption: Workflow for ¹H NMR analysis.
Part 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Principles of ¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Since the ¹³C isotope has a low natural abundance (~1.1%), the probability of two adjacent carbons being ¹³C is very low, meaning C-C coupling is generally not observed. Therefore, proton-decoupled ¹³C NMR spectra typically show a single sharp peak for each unique carbon environment. The chemical shift of each carbon is indicative of its hybridization and electronic environment.[5]
Experimental Protocol: Acquiring a ¹³C NMR Spectrum
The protocol is similar to that for ¹H NMR, with some key differences due to the lower sensitivity of the ¹³C nucleus.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a more concentrated sample than for ¹H NMR. Typically, 50-100 mg of the compound in 0.6-0.7 mL of deuterated solvent is required for a reasonable acquisition time.[2]
-
Follow the same dissolution and filtration steps as for the ¹H NMR sample preparation.
-
-
Instrument Setup and Data Acquisition:
-
Use the same locked and shimmed sample from the ¹H NMR experiment.
-
Select the ¹³C nucleus for observation.
-
Set the acquisition parameters. A much larger number of scans (e.g., 1024 or more) is typically required.
-
Employ proton decoupling to collapse C-H coupling and simplify the spectrum.
-
Acquire the FID, followed by Fourier transformation, phasing, and referencing (e.g., CDCl₃ at 77.16 ppm).
-
Predicted ¹³C NMR Data
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 170 - 175 | C6 (attached to S) |
| ~ 165 - 170 | C4 (attached to CH₃) |
| ~ 160 - 165 | C2 (attached to Cl) |
| ~ 115 - 120 | C5 (CH) |
| ~ 20 - 25 | Ring-CH₃ |
| ~ 10 - 15 | S-CH₃ |
In-depth Analysis and Interpretation
-
C2, C4, and C6 (~160-175 ppm): The three quaternary carbons of the pyrimidine ring are expected to be significantly downfield. Their exact chemical shifts are influenced by the attached substituents. The carbon attached to the electronegative chlorine (C2) and the carbons flanked by nitrogen atoms will be highly deshielded.
-
C5 (~115-120 ppm): This is the only protonated carbon on the ring, and it is expected to be the most upfield of the ring carbons.
-
Ring-CH₃ (~20-25 ppm): The methyl carbon attached to the pyrimidine ring will appear in the typical aliphatic region.
-
S-CH₃ (~10-15 ppm): The methylthio carbon is also in the aliphatic region but is expected to be slightly more upfield than the ring-attached methyl group.
Visualization: ¹³C NMR Workflow
Caption: Workflow for ¹³C NMR analysis.
Part 3: Mass Spectrometry (MS)
Principles of Mass Spectrometry
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[6] In Electron Ionization (EI) MS, a molecule is bombarded with high-energy electrons, which ejects an electron from the molecule to form a radical cation known as the molecular ion (M⁺).[7] The mass of this ion corresponds to the molecular weight of the compound. The excess energy from ionization causes the molecular ion to fragment in predictable ways, and the resulting fragment ions provide a "fingerprint" that can be used to deduce the molecular structure.[8]
Experimental Protocol: Acquiring a Mass Spectrum
Step-by-Step Methodology:
-
Sample Introduction:
-
For a solid sample like this compound, a direct insertion probe is often used.
-
A small amount of the solid sample is placed in a capillary tube, which is then inserted into the probe.
-
-
Ionization and Analysis:
-
The probe is inserted into the high-vacuum source of the mass spectrometer.
-
The sample is gently heated to vaporize it into the gas phase.
-
The gaseous molecules are bombarded with a beam of 70 eV electrons to induce ionization and fragmentation.
-
The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
A detector records the abundance of each ion, generating the mass spectrum.
-
Predicted Mass Spectrum Data
| Predicted m/z | Ion | Notes |
| 174/176 | [M]⁺ | Molecular ion peak. The M+2 peak at 176 will be ~1/3 the intensity of the M peak at 174 due to the ³⁷Cl isotope. |
| 159/161 | [M - CH₃]⁺ | Loss of a methyl radical from the methylthio group. |
| 139 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 124 | [M - Cl - CH₃]⁺ | Subsequent loss of a methyl radical after loss of chlorine. |
| 94 | [C₄H₃N₂S]⁺ | Fragmentation of the pyrimidine ring. |
In-depth Analysis and Interpretation
-
Molecular Ion ([M]⁺, m/z 174/176): The presence of a peak at m/z 174 would correspond to the molecular weight of the compound with the ³⁵Cl isotope. A key confirmatory feature is the presence of an M+2 peak at m/z 176 with an intensity of approximately one-third of the M peak, which is characteristic of a molecule containing one chlorine atom.
-
[M - CH₃]⁺ (m/z 159/161): The loss of a methyl radical (15 amu) is a common fragmentation pathway for molecules containing methyl groups.
-
[M - Cl]⁺ (m/z 139): The loss of a chlorine radical (35 amu) is another expected fragmentation, leading to a cation at m/z 139.
-
Further Fragmentation: The initial fragments can undergo further fragmentation, leading to smaller, stable ions. The pyrimidine ring itself can also cleave, leading to characteristic fragment ions.[9]
Visualization: Mass Spectrometry Workflow
Caption: Workflow for Mass Spectrometry analysis.
Part 4: Infrared (IR) Spectroscopy
Principles of IR Spectroscopy
Infrared (IR) spectroscopy measures the vibrations of atoms in a molecule. Different types of bonds (e.g., C-H, C=N, C-Cl) vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs the frequencies that correspond to its natural vibrational modes.[10] An IR spectrum is a plot of absorbance (or transmittance) versus frequency (wavenumber, cm⁻¹), and it is used to identify the functional groups present in a molecule.[10]
Experimental Protocol: Acquiring an IR Spectrum
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.
Step-by-Step Methodology:
-
Sample Preparation:
-
Place a small amount of the solid this compound directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.
-
Predicted IR Data
| Predicted Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium |
| 2980 - 2850 | Aliphatic C-H Stretch (from CH₃ groups) | Medium |
| 1600 - 1550 | C=N Stretch (in pyrimidine ring) | Strong |
| 1500 - 1400 | C=C Stretch (in pyrimidine ring) | Strong |
| 1450 - 1375 | C-H Bend (from CH₃ groups) | Medium |
| 800 - 600 | C-Cl Stretch | Strong |
| 700 - 600 | C-S Stretch | Medium |
In-depth Analysis and Interpretation
-
C-H Stretching (~3100-2850 cm⁻¹): The spectrum will show absorptions for both aromatic C-H stretching (from the proton on the ring) and aliphatic C-H stretching (from the two methyl groups).[11]
-
Ring Vibrations (~1600-1400 cm⁻¹): The pyrimidine ring will exhibit several strong absorptions due to the stretching of the C=N and C=C bonds. These are characteristic of aromatic and heteroaromatic systems.[11]
-
Fingerprint Region (< 1500 cm⁻¹): This region contains complex vibrations, including the C-H bending modes of the methyl groups. Crucially, the characteristic stretching vibrations for the C-Cl and C-S bonds are expected in this region, providing strong evidence for the presence of these functional groups.[12]
Visualization: IR Spectroscopy Workflow
References
- 1. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 4. How to make an NMR sample [chem.ch.huji.ac.il]
- 5. acdlabs.com [acdlabs.com]
- 6. content.e-bookshelf.de [content.e-bookshelf.de]
- 7. Mass Spectrometry [www2.chemistry.msu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. article.sapub.org [article.sapub.org]
- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 11. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 12. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the NMR Spectrum of 2-Chloro-4-methyl-6-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 2-Chloro-4-methyl-6-(methylthio)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of a publicly available experimental spectrum, this guide presents a detailed, predicted ¹H and ¹³C NMR spectrum based on empirical data from structurally analogous compounds and established principles of NMR spectroscopy. The rationale behind the predicted chemical shifts and coupling constants is thoroughly explained, offering valuable insights for the structural elucidation and purity assessment of this and related pyrimidine derivatives. Furthermore, this guide outlines a plausible synthetic route, discusses potential impurities, and provides a detailed experimental protocol for NMR sample preparation and data acquisition.
Introduction
This compound belongs to the pyrimidine class of heterocyclic compounds, which are core scaffolds in numerous pharmaceuticals and biologically active molecules. The specific substitution pattern of this compound, featuring a chloro group, a methyl group, and a methylthio group, imparts a unique electronic and steric environment that is crucial for its potential biological activity. Accurate structural characterization is paramount in the drug discovery and development process, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose.
This guide is intended to serve as a practical resource for researchers working with this compound and similar compounds. By providing a detailed interpretation of its predicted NMR spectrum, we aim to facilitate its unambiguous identification, aid in the analysis of reaction outcomes, and assist in the assessment of sample purity.
Molecular Structure and Predicted NMR Resonances
The structure of this compound, with the systematic numbering of its atoms, is depicted below.
Figure 1: Molecular structure of this compound with atom numbering.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is expected to exhibit three distinct signals:
-
A singlet for the pyrimidine ring proton (H-5): This proton is a singlet as it has no adjacent protons to couple with. Its chemical shift is influenced by the electron-withdrawing nature of the two nitrogen atoms in the ring and the substituents. Based on data from related pyrimidines, the chemical shift of H-5 is predicted to be in the range of δ 6.8 - 7.2 ppm . For instance, in 2,4-dichloro-6-methylpyrimidine, the H-5 proton appears around δ 7.3 ppm[1]. The presence of the electron-donating methylthio group at C-6 is expected to shift this proton slightly upfield compared to a dichloro analog.
-
A singlet for the methyl group protons (4-CH₃): These three protons are equivalent and will appear as a sharp singlet. The chemical shift of a methyl group on a pyrimidine ring is typically in the range of δ 2.4 - 2.7 ppm . This is consistent with the observed shift for the methyl group in 2-chloro-4,6-dimethylpyrimidine[2].
-
A singlet for the methylthio group protons (6-SCH₃): The three protons of the methylthio group are also equivalent and will give rise to a singlet. The chemical shift for a methylthio group attached to a pyrimidine ring is generally observed between δ 2.5 - 2.8 ppm . In 4,6-dichloro-2-(methylthio)pyrimidine, the SCH₃ signal is found at approximately δ 2.6 ppm[3][4].
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-5 | 6.8 - 7.2 | Singlet | 1H |
| 4-CH₃ | 2.4 - 2.7 | Singlet | 3H |
| 6-SCH₃ | 2.5 - 2.8 | Singlet | 3H |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the aromatic ring.
-
C-2, C-4, and C-6: These carbons are directly attached to electronegative atoms (Cl, N, and S) and are part of the heterocyclic ring, leading to significant deshielding.
-
C-2: Attached to a chlorine atom and two nitrogen atoms, this carbon is expected to be the most deshielded among the pyrimidine ring carbons, with a predicted chemical shift in the range of δ 160 - 165 ppm .
-
C-4: Bonded to a nitrogen, a carbon, and a methyl group. Its chemical shift is predicted to be in the range of δ 168 - 173 ppm .
-
C-6: Attached to a nitrogen, a carbon, and the sulfur atom of the methylthio group. The influence of the sulfur will likely place its resonance in the range of δ 170 - 175 ppm .
-
-
C-5: This is the only carbon in the pyrimidine ring bonded to a hydrogen atom. It is expected to be the most shielded of the ring carbons, with a predicted chemical shift around δ 115 - 120 ppm .
-
Methyl and Methylthio Carbons:
-
4-CH₃: The carbon of the methyl group at C-4 is expected to resonate in the typical aliphatic region, predicted to be around δ 20 - 25 ppm .
-
6-SCH₃: The carbon of the methylthio group is also expected in the aliphatic region, but slightly more deshielded due to the attached sulfur atom, with a predicted chemical shift of δ 14 - 18 ppm .
-
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 160 - 165 |
| C-4 | 168 - 173 |
| C-5 | 115 - 120 |
| C-6 | 170 - 175 |
| 4-CH₃ | 20 - 25 |
| 6-SCH₃ | 14 - 18 |
Coupling Constants
In the ¹H NMR spectrum, no significant proton-proton coupling is expected, resulting in three singlets. However, long-range couplings between protons and carbon-13 nuclei can be observed in high-resolution spectra or through specialized experiments like HMBC (Heteronuclear Multiple Bond Correlation). For instance, a 2-bond coupling (²J) would be expected between H-5 and C-4/C-6, and a 3-bond coupling (³J) between H-5 and C-2. Similarly, the methyl protons would show correlations to the quaternary carbons of the pyrimidine ring. While often small, long-range proton-fluorine couplings in fluorinated pyrimidines have been observed and can be useful for structural analysis[1]. Analogous long-range proton-proton couplings in pyrimidine nucleosides are also documented[5].
Plausible Synthetic Route and Potential Impurities
A common and versatile method for the synthesis of substituted pyrimidines involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a urea or thiourea derivative, followed by functional group manipulations[3][6]. A plausible synthetic route to this compound is outlined below.
Figure 2: Plausible synthetic pathway for this compound.
Step 1: Cyclocondensation. The synthesis would likely commence with the base-catalyzed cyclocondensation of ethyl acetoacetate with thiourea to form 2-mercapto-4-methyl-6-hydroxypyrimidine.
Step 2: S-Methylation. The resulting mercaptopyrimidine can then be selectively S-methylated using a suitable methylating agent like methyl iodide or dimethyl sulfate in the presence of a base to yield 2-(methylthio)-4-methyl-6-hydroxypyrimidine.
Step 3: Chlorination. The final step involves the conversion of the hydroxyl group at the 6-position to a chloro group. This is typically achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of a tertiary amine like N,N-dimethylaniline[7]. A similar chlorination step is employed in the synthesis of 4,6-dichloro-2-(methylthio)pyrimidine from the corresponding dihydroxy precursor[7].
Potential Impurities and their NMR Signatures:
-
Starting Materials: Unreacted 2-(methylthio)-4-methyl-6-hydroxypyrimidine would be readily identifiable by the absence of the H-5 signal in the aromatic region and the presence of a broad signal for the hydroxyl proton.
-
Over-chlorination Products: While less likely in this specific case, in related syntheses, over-chlorination can occur. For example, if starting from a precursor with two hydroxyl groups, a mixture of mono- and di-chloro products could be obtained.
-
Hydrolysis Products: The chloro group at the 2-position is susceptible to hydrolysis, which could lead to the formation of the corresponding pyrimidin-2-one. This would result in the appearance of a broad NH proton signal and shifts in the adjacent carbon resonances.
-
Solvent Residues: Common solvents used in the synthesis and purification, such as ethanol, ethyl acetate, or dichloromethane, may be present in the final product and can be identified by their characteristic NMR signals.
Experimental Protocol for NMR Analysis
To obtain a high-quality NMR spectrum of this compound, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common first choice for many organic compounds. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.
-
Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: For accurate chemical shift referencing, add a small amount of tetramethylsilane (TMS) to the solvent, or use the residual solvent peak as a secondary reference.
-
Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter that could adversely affect the spectral resolution.
NMR Data Acquisition
The following parameters are recommended for a standard ¹H and ¹³C NMR analysis on a 400 MHz or higher field spectrometer.
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans for a reasonably concentrated sample.
¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 250 ppm, centered around 125 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A significantly larger number of scans will be required compared to ¹H NMR, typically ranging from 128 to 1024 scans or more, depending on the sample concentration.
2D NMR Experiments:
For unambiguous assignment of all proton and carbon signals, especially in cases of structural uncertainty or for novel compounds, the following 2D NMR experiments are highly recommended:
-
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks (though not expected to show cross-peaks for this molecule).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall connectivity.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging data from closely related analogs and fundamental NMR principles, we have established a reliable set of expected chemical shifts and spectral patterns. This information, coupled with the outlined synthetic considerations and a robust experimental protocol, should empower researchers to confidently identify, characterize, and assess the purity of this important pyrimidine derivative. As with any predictive analysis, it is recommended to confirm these findings with experimental data whenever possible.
References
- 1. 2,4-Dichloro-6-methylpyrimidine (5424-21-5) 1H NMR spectrum [chemicalbook.com]
- 2. 2-Chloro-4,6-dimethoxypyrimidine(13223-25-1) 1H NMR spectrum [chemicalbook.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. 2-Chloro-4-methylpyrimidine(13036-57-2) 1H NMR [m.chemicalbook.com]
- 7. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Mass Spectrometry of 2-Chloro-4-methyl-6-(methylthio)pyrimidine
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Chloro-4-methyl-6-(methylthio)pyrimidine, a heterocyclic compound of interest in agrochemical and pharmaceutical research. The guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical behavior of this molecule. We will explore the foundational principles of its analysis, propose a robust analytical workflow, and delve into the intricacies of its electron ionization-induced fragmentation pathways. This document is structured to provide not only procedural steps but also the scientific rationale behind the analytical choices, ensuring a thorough and practical understanding.
Introduction: The Significance of this compound
This compound belongs to the pyrimidine class of heterocyclic compounds, which are core structures in numerous biologically active molecules, including pesticides and pharmaceuticals.[1][2] The precise and reliable analytical characterization of such compounds is paramount for quality control, metabolic studies, and environmental monitoring. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), offers unparalleled sensitivity and specificity for the identification and quantification of these molecules.[3][4] This guide will focus on the application of GC-MS with Electron Ionization (EI) for the analysis of this compound, providing a detailed protocol and a predictive analysis of its fragmentation behavior.
Physicochemical Properties
A thorough understanding of the physicochemical properties of an analyte is crucial for method development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C6H7ClN2S | [5][6] |
| Molecular Weight | 174.65 g/mol | [5][6] |
| Appearance | Solid | [5] |
| InChI Key | GLWCUQHONLZTOE-UHFFFAOYSA-N | [5] |
| CAS Number | 89466-59-1 | [5] |
Analytical Workflow: A Self-Validating System
The proposed analytical workflow is designed to be a robust and self-validating system, ensuring the generation of high-quality, reproducible data. The workflow, from sample preparation to data analysis, is depicted in the diagram below.
Caption: Overall experimental workflow for the GC-MS analysis of this compound.
Detailed Experimental Protocol
The following protocol outlines a robust method for the analysis of this compound using GC-MS.
3.1.1. Sample Preparation (QuEChERS approach for complex matrices) [7]
-
Homogenization: Homogenize 10 g of the sample (e.g., soil, plant tissue) with 10 mL of water.
-
Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Salting Out: Add a salt mixture (e.g., 4 g MgSO4, 1 g NaCl) and shake for 1 minute.
-
Centrifugation: Centrifuge at 5000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer 1 mL of the supernatant to a microcentrifuge tube containing a d-SPE mixture (e.g., 150 mg MgSO4, 50 mg PSA) and vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 10000 rpm for 2 minutes.
-
Analysis: The supernatant is ready for GC-MS analysis.
3.1.2. GC-MS Parameters
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides robust and reproducible chromatographic separation. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for a wide range of semi-volatile compounds. |
| Injection Volume | 1 µL | Standard volume for good sensitivity without overloading the column. |
| Inlet Temperature | 250 °C | Ensures efficient volatilization of the analyte. |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | A general-purpose temperature program for screening of semi-volatile compounds. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | A reliable single quadrupole mass spectrometer for routine analysis. |
| Ionization Mode | Electron Ionization (EI) | A "hard" ionization technique that induces reproducible fragmentation for library matching. |
| Electron Energy | 70 eV | Standard EI energy that provides extensive and reproducible fragmentation patterns. |
| Source Temperature | 230 °C | Prevents condensation of the analyte in the ion source. |
| Quadrupole Temp | 150 °C | Maintains consistent ion transmission. |
| Scan Range | m/z 40-450 | A wide scan range to capture the molecular ion and all significant fragment ions. |
Electron Ionization Mass Spectrometry: Fragmentation Pathways
Under electron ionization, this compound is expected to undergo a series of predictable fragmentation reactions. The presence of a chlorine atom is a key diagnostic feature, as it will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.[8][9]
Predicted Mass Spectrum and Fragmentation
The proposed fragmentation pathway is initiated by the ionization of the molecule to form the molecular ion (M⁺˙) at m/z 174. The fragmentation is likely to proceed through several key pathways, as detailed in the table and diagram below.
| m/z | Proposed Structure | Neutral Loss | Comments |
| 174/176 | [C6H7ClN2S]⁺˙ | - | Molecular ion with characteristic chlorine isotope pattern. |
| 159 | [C5H4ClN2S]⁺ | •CH3 | Loss of a methyl radical from the thiomethyl group. |
| 139 | [C6H7N2S]⁺ | •Cl | Loss of a chlorine radical. |
| 128 | [C5H5N2S]⁺ | •SCH3 | Loss of the thiomethyl radical. |
| 111 | [C4H4N2S]⁺˙ | HCN | Loss of hydrogen cyanide from the m/z 139 fragment. |
| 97 | [C4H4NS]⁺ | HCN | Loss of hydrogen cyanide from the m/z 128 fragment. |
digraph "Fragmentation_Pathway" { graph [splines=ortho]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#EA4335"];M [label="[C6H7ClN2S]⁺˙\nm/z 174/176\n(Molecular Ion)"]; F1 [label="[C5H4ClN2S]⁺\nm/z 159/161"]; F2 [label="[C6H7N2S]⁺\nm/z 139"]; F3 [label="[C5H5N2S]⁺\nm/z 128"]; F4 [label="[C4H4N2S]⁺˙\nm/z 111"]; F5 [label="[C4H4NS]⁺\nm/z 97"];
M -> F1 [label="- •CH3"]; M -> F2 [label="- •Cl"]; M -> F3 [label="- •SCH3"]; F2 -> F4 [label="- HCN"]; F3 -> F5 [label="- HCN"]; }
Caption: Proposed electron ionization fragmentation pathway of this compound.
Rationale for Fragmentation Pathways
-
Loss of a Methyl Radical (•CH3): The cleavage of the S-CH3 bond to lose a methyl radical is a common fragmentation pathway for thioethers, leading to the formation of a stabilized ion at m/z 159.[10]
-
Loss of a Chlorine Radical (•Cl): The cleavage of the C-Cl bond is a characteristic fragmentation for chlorinated aromatic compounds, resulting in the ion at m/z 139.[11]
-
Loss of the Thiomethyl Radical (•SCH3): The entire methylthio group can be lost as a radical, leading to the fragment at m/z 128.
-
Loss of Hydrogen Cyanide (HCN): The pyrimidine ring is known to undergo fragmentation through the loss of neutral molecules such as HCN, leading to the formation of smaller, stable fragment ions.[1][2]
Conclusion
This technical guide has provided a comprehensive framework for the mass spectrometric analysis of this compound. By understanding its physicochemical properties, employing a robust GC-MS method, and interpreting its predictable fragmentation patterns, researchers can confidently identify and quantify this compound in various matrices. The proposed workflow and fragmentation analysis serve as a valuable resource for method development and routine analysis in the fields of agrochemical and pharmaceutical research.
References
- 1. article.sapub.org [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 5. This compound | 89466-59-1 [sigmaaldrich.com]
- 6. GSRS [precision.fda.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
The Strategic Utility of 2-Chloro-4-methyl-6-(methylthio)pyrimidine in Contemporary Drug Discovery: A Technical Guide
Foreword: Beyond a Simple Building Block
In the landscape of modern medicinal chemistry, the value of a chemical intermediate is measured not by its intrinsic biological activity, but by its strategic potential to unlock complex and potent bioactive molecules. 2-Chloro-4-methyl-6-(methylthio)pyrimidine is a prime exemplar of such a scaffold. While direct biological effects of this compound are not extensively documented, its true significance lies in its versatile reactivity, serving as a cornerstone in the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors for oncology. This guide provides an in-depth technical exploration of this compound, moving beyond a superficial overview to dissect its chemical behavior, strategic applications, and its role in the generation of molecules with profound biological impact. For researchers, scientists, and drug development professionals, understanding the nuances of this intermediate is key to leveraging its full potential in the design and synthesis of next-generation pharmaceuticals.
Physicochemical Characteristics and Reactivity Profile
This compound is a solid, heterocyclic compound with the molecular formula C₆H₇ClN₂S and a molecular weight of 174.65 g/mol .[1] Its structure, featuring a pyrimidine ring substituted with a chloro group at the 2-position, a methyl group at the 4-position, and a methylthio group at the 6-position, dictates its chemical reactivity and utility as a synthetic intermediate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂S | [1] |
| Molecular Weight | 174.65 g/mol | [1] |
| CAS Number | 89466-59-1 | |
| Appearance | Solid | |
| SMILES | Cc1cc(nc(Cl)n1)SC | [1] |
| InChIKey | GLWCUQHONLZTOE-UHFFFAOYSA-N | [1] |
The key to its synthetic utility lies in the electrophilic nature of the carbon atom at the 2-position, which is bonded to a chlorine atom. This C-Cl bond is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups. The methylthio group at the 6-position can also be a site for chemical modification, such as oxidation to a sulfone, which can then act as a leaving group in further substitution reactions.[2]
Core Application: A Gateway to Kinase Inhibitors
The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, renowned for its ability to mimic the purine core of ATP and interact with the hinge region of kinase enzymes.[3] Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of kinase inhibitors is a major focus of modern drug discovery.
This compound serves as a crucial starting material for the synthesis of various kinase inhibitors, including those targeting KDR (Kinase Insert Domain Receptor) and Kif18A (Kinesin Family Member 18A).
Synthesis of KDR Kinase Inhibitors
KDR, also known as VEGFR-2, is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels.[4] The inhibition of KDR is a validated therapeutic strategy for a range of solid tumors, as it can starve tumors of the blood supply they need to grow and metastasize.
The 2-chloro group on our title compound provides a reactive handle for the introduction of various amine-containing side chains via nucleophilic aromatic substitution. This reaction is fundamental to building the pharmacophore of many KDR inhibitors.
Experimental Protocol: Nucleophilic Aromatic Substitution for the Synthesis of a KDR Kinase Inhibitor Precursor
This protocol is a representative example of how this compound can be utilized in the initial step of synthesizing a KDR inhibitor.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane.
-
Addition of Reagents: To the stirred solution, add the desired substituted aniline (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the desired 2-amino-4-methyl-6-(methylthio)pyrimidine derivative.
The resulting compound can then be further elaborated through a series of synthetic steps to yield the final KDR kinase inhibitor. The pyrimidine core, introduced from our starting material, is crucial for the biological activity of the final molecule, as it typically forms key hydrogen bonds with the hinge region of the KDR active site.
Diagram: Synthetic Pathway to a KDR Kinase Inhibitor Precursor
Caption: Nucleophilic aromatic substitution reaction.
Synthesis of Kif18A Inhibitors
Kif18A is a mitotic kinesin that plays a critical role in chromosome alignment during cell division.[5] Overexpression of Kif18A is observed in various cancers, making it an attractive target for anticancer drug development.[5] Inhibition of Kif18A leads to mitotic arrest and subsequent cell death in cancer cells.
The synthesis of Kif18A inhibitors often involves the construction of a complex heterocyclic core, where a pyrimidine moiety can serve as a central scaffold. This compound can be used as a starting material to build up these complex structures.
Potential Antimicrobial and Agrochemical Applications
While the primary documented use of this compound is in the synthesis of kinase inhibitors, the broader class of pyrimidine derivatives is known to possess a wide range of biological activities, including antimicrobial and herbicidal properties. Commercial suppliers often allude to the potential of this compound in the development of new antimicrobial agents and agrochemicals. This is based on the well-established bioactivity of the pyrimidine scaffold. For instance, various substituted pyrimidines have been shown to exhibit antibacterial, antifungal, and antiviral activities.[6]
Experimental Protocol: General Screening for Antimicrobial Activity
To empirically determine if this compound possesses any direct antimicrobial activity, a standard broth microdilution assay can be employed.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Microplate Preparation: In a 96-well microplate, perform serial two-fold dilutions of the stock solution in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to achieve a range of test concentrations.
-
Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well. Include positive (microorganism in medium) and negative (medium only) controls.
-
Incubation: Incubate the microplate at the optimal growth temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
While there is no specific data available in the public domain for the direct antimicrobial activity of this compound, this protocol provides a self-validating system to assess its potential in this area.
Future Perspectives and Conclusion
The true value of this compound in drug discovery and development is clear. It is not a molecule that exhibits potent biological activity on its own, but rather a strategically designed building block that provides a reliable and versatile entry point into the synthesis of complex and highly active therapeutic agents. Its well-defined reactivity, particularly the susceptibility of the 2-chloro position to nucleophilic substitution, allows for the systematic and efficient construction of libraries of compounds for biological screening.
The continued exploration of kinase inhibitors and other targeted therapies will undoubtedly ensure that this compound remains a relevant and valuable tool for medicinal chemists. Further research into its potential applications in agrochemicals and as an antimicrobial agent may also unveil new avenues for its use.
References
- 1. GSRS [precision.fda.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity - Google Patents [patents.google.com]
- 4. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 5. africaresearchconnects.com [africaresearchconnects.com]
- 6. growingscience.com [growingscience.com]
2-Chloro-4-methyl-6-(methylthio)pyrimidine derivatives and analogs
An In-depth Technical Guide to 2-Chloro-4-methyl-6-(methylthio)pyrimidine Derivatives and Analogs
This guide provides a comprehensive technical overview of this compound, a versatile heterocyclic scaffold, and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document delves into the synthesis, chemical reactivity, and biological significance of this class of compounds, offering both foundational knowledge and practical insights for their application in research and development.
Introduction to the Pyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic structure found in a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids.[1] This core structure has served as a versatile template for the design and synthesis of numerous therapeutic agents.[2][3] Pyrimidine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, antimicrobial, and central nervous system modulating effects.[3][4][5]
The subject of this guide, this compound (CAS Number: 89466-59-1), is a polysubstituted pyrimidine that serves as a valuable starting material for the synthesis of a diverse range of derivatives.[6] Its chemical structure is characterized by a pyrimidine core with a chlorine atom at the 2-position, a methyl group at the 4-position, and a methylthio group at the 6-position.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₇ClN₂S | [7] |
| Molecular Weight | 174.65 g/mol | [7] |
| Physical Form | Solid, Crystalline | [7] |
| Purity | Typically >95% | [7] |
| InChI Key | GLWCUQHONLZTOE-UHFFFAOYSA-N | [6] |
Synthesis of the Core Scaffold and its Derivatives
The synthesis of this compound and its analogs often begins with readily available precursors like thiobarbituric acid.[8] The synthetic strategies involve a series of well-established organic reactions, including cyclization, chlorination, and methylation.
General Synthetic Approach
A common route to substituted pyrimidines involves the Biginelli reaction, which is a one-pot condensation of a β-dicarbonyl compound, an aldehyde, and urea or thiourea.[9] For the specific scaffold of interest, a multi-step synthesis is typically employed, starting from a suitable acyclic precursor or a simpler pyrimidine derivative.
A route to a related compound, 4,5,6-trichloropyrimidine-2-carbonitrile, was developed starting from 4,6-dichloro-2-(methylthio)pyrimidine.[8] This highlights the utility of the methylthio-pyrimidine core in accessing more complex structures. The synthesis involved nucleophilic displacement of the chloro groups, oxidation of the sulfide to a sulfone, and subsequent displacement by cyanide.[8]
Key Functionalization Reactions
The 2-chloro and 6-methylthio groups on the pyrimidine ring are key handles for further functionalization, allowing for the introduction of a wide range of substituents.
The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution.[10] This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, to generate a library of 2-substituted pyrimidine derivatives. The reactivity of the chloro group is enhanced by the electron-withdrawing nature of the pyrimidine ring nitrogens.
The chloro group also serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[11] This enables the formation of carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, and alkyl groups at the 2-position. The choice of catalyst and reaction conditions can influence the regioselectivity of these reactions, particularly in di- or tri-chlorinated pyrimidines.[12][13][14]
The methylthio group can be oxidized to the corresponding sulfoxide or sulfone using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA).[10][15] These oxidized derivatives can then act as leaving groups in nucleophilic substitution reactions, providing an alternative route to functionalization at the 6-position.
Experimental Protocol: Synthesis of a 4,6-Disubstituted-2-(methylthio)pyrimidine Derivative
The following is a representative protocol for the synthesis of a disubstituted pyrimidine derivative, illustrating the Sonogashira coupling reaction.[16]
Objective: To synthesize N-ethyl-6-methyl-2-(methylthio)-5-(phenylethynyl)pyrimidin-4-amine.
Materials:
-
4-chloro-N-ethyl-6-methyl-2-(methylthio)pyrimidin-4-amine
-
Phenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene
Procedure:
-
To a stirred solution of 4-chloro-N-ethyl-6-methyl-2-(methylthio)pyrimidin-4-amine (1.0 mmol) in toluene (10 mL), add phenylacetylene (1.2 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.1 mmol), CuI (0.1 mmol), and Et₃N (2.0 mmol).
-
Heat the reaction mixture at 80 °C under a nitrogen atmosphere for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Characterization Data (for N-ethyl-6-methyl-2-(methylthio)-5-(phenylethynyl)pyrimidin-4-amine): [16]
-
¹H NMR (300 MHz, DMSO-d₆): δ 1.16 (t, J = 7.1 Hz, 3H, CH₃), 2.39 (s, 3H, CH₃), 2.45 (s, 3H, CH₃), 3.47 (m, 2H, CH₂), 7.24 (t, J = 5.9 Hz, 1H), 7.40-7.46 (m, 3H, ArH), 7.62-7.65 (m, 2H, ArH).[16]
-
¹³C NMR (75 MHz, DMSO-d₆): δ 12.8, 14.1, 22.0, 34.7, 82.1, 94.3, 99.5, 122.1, 127.9, 128.0, 130.7, 160.2, 165.1, 168.1.[16]
Biological Activities and Therapeutic Potential
Pyrimidine derivatives are a cornerstone of medicinal chemistry, with applications spanning a wide range of therapeutic areas.[3][4][9] The this compound scaffold is a valuable starting point for the development of novel therapeutic agents.
Anticancer Activity
Many pyrimidine derivatives have been developed as potent anticancer agents.[17][18][19] Their mechanisms of action often involve the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases.[20] For example, pyrimidine-based compounds have been shown to be effective inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overactive in various cancers.[2][17]
Anti-inflammatory Activity
Pyrimidine derivatives have also shown significant anti-inflammatory properties.[21] One of the primary mechanisms is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[2][21] Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.
Antiviral Activity
The pyrimidine scaffold is present in several antiviral drugs.[3][4] For instance, derivatives of 2-alkylthio-6-benzyl-5-alkylpyrimidin-4(3H)-ones have been investigated as potent inhibitors of the HIV-1 reverse transcriptase enzyme.[11]
Structure-Activity Relationships (SAR)
The biological activity of pyrimidine derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring.[22][23][24] Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective therapeutic agents.
For enzyme inhibitors, key considerations include:
-
Substituents at the 2-position: The nature of the group replacing the chloro atom can significantly impact binding affinity and selectivity.
-
Modifications at the 4-position: Altering the methyl group can influence steric interactions within the binding pocket of the target enzyme.
-
Functionalization of the 6-methylthio group: Both the sulfur atom and the methyl group can be modified to optimize interactions with the target protein.
For example, in the context of dihydroorotate dehydrogenase inhibitors, the presence of a carboxylic acid group at the 6-position and the intact amide and imide groups of the pyrimidine ring were found to be essential for significant enzyme inhibition.[22]
Conclusion
This compound is a highly versatile and valuable scaffold in medicinal chemistry. Its amenability to a variety of chemical transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and oxidation, allows for the creation of diverse libraries of derivatives. These derivatives have shown significant promise as anticancer, anti-inflammatory, and antiviral agents. Future research in this area will likely focus on the development of more potent and selective inhibitors of specific biological targets, guided by a deeper understanding of their structure-activity relationships and mechanisms of action.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. benchchem.com [benchchem.com]
- 3. wjarr.com [wjarr.com]
- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. GSRS [precision.fda.gov]
- 7. 4-Chloro-6-methyl-2-(methylthio)-pyrimidine | CymitQuimica [cymitquimica.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. sphinxsai.com [sphinxsai.com]
- 10. nbinno.com [nbinno.com]
- 11. mdpi.com [mdpi.com]
- 12. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 16. tandfonline.com [tandfonline.com]
- 17. jrasb.com [jrasb.com]
- 18. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 21. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 22. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Structure-activity studies of 5-substituted pyridopyrimidines as adenosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
reactivity of 2-Chloro-4-methyl-6-(methylthio)pyrimidine
An In-depth Technical Guide to the Reactivity of 2-Chloro-4-methyl-6-(methylthio)pyrimidine
Abstract
This compound is a multifunctional heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its pyrimidine core is a privileged scaffold found in numerous bioactive molecules and approved pharmaceuticals.[1][2] This guide provides a comprehensive analysis of the molecule's reactivity, grounded in its electronic structure. We will explore its behavior in key synthetic transformations, including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and strategic oxidation of the methylthio moiety. The discussion emphasizes the principles of regioselectivity, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.
Introduction: A Versatile Heterocyclic Building Block
The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the core of natural compounds like nucleic acids and a vast array of synthetic drugs with activities ranging from anticancer to antimicrobial.[1][3] this compound emerges as a particularly valuable synthetic intermediate due to the differential reactivity of its substituents. The molecule features three key functional handles: a reactive chlorine atom, an electron-donating methyl group, and a versatile methylthio group. Understanding the interplay of these groups is crucial for designing efficient and selective synthetic routes toward complex target molecules.
The strategic placement of the chloro and methylthio groups on the electron-deficient pyrimidine ring sets the stage for a rich and predictable reaction chemistry, enabling sequential and site-selective modifications.
Electronic Properties and Principles of Regioselectivity
The reactivity of the pyrimidine ring is dominated by the presence of two electron-withdrawing nitrogen atoms at positions 1 and 3. This makes the entire ring system electron-deficient (π-deficient) and thus highly susceptible to attack by nucleophiles. The carbon atoms are activated towards nucleophilic substitution, particularly those bearing a good leaving group like chlorine.
The general order of reactivity for leaving groups on a pyrimidine ring is C4(6) > C2 >> C5.[4] This preference can be rationalized by examining the stability of the intermediate Meisenheimer complex formed during nucleophilic attack. Attack at the C4 or C6 position allows the resulting negative charge to be delocalized over both ring nitrogen atoms through resonance, providing significant stabilization. In contrast, attack at the C2 position allows delocalization onto only one nitrogen atom at a time. The C5 position is the least reactive as the negative charge cannot be effectively delocalized onto the nitrogen atoms.
In this compound, the primary site of reactivity is the chlorine atom at the C2 position. While C2 is typically less reactive than C4/C6, the absence of leaving groups at C4 and C6 directs nucleophilic and cross-coupling reactions to this position. The methyl group at C4 is electron-donating, slightly deactivating the ring, while the methylthio group at C6 has a more complex electronic influence but is primarily a target for oxidation.
Caption: Overview of the primary reaction pathways for this compound.
Key Reaction Classes and Methodologies
Nucleophilic Aromatic Substitution (SNAr)
The most common reaction for this substrate is the displacement of the C2 chloride by a nucleophile. The reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the carbon bearing the chlorine, forming a tetrahedral Meisenheimer intermediate. Aromaticity is then restored by the expulsion of the chloride ion.[5]
This pathway is highly effective for a wide range of nucleophiles, including amines, alkoxides, and thiols. The choice of base and solvent is critical for success. Weak bases are often sufficient to facilitate the reaction with strong nucleophiles or to neutralize the HCl byproduct.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Table 1: Representative SNAr Reactions on Chloro-Pyrimidines
| Nucleophile (Nu-H) | Reagents & Conditions | Product Type | Reference Analogues |
|---|---|---|---|
| Alcohols (R-OH) | NaH or NaOR in ROH/DMF, 20-70 °C | 2-Alkoxy-pyrimidine | [6] |
| Amines (R₂NH) | K₂CO₃ or Et₃N in MeCN/DMAc, rt-125 °C | 2-Amino-pyrimidine | [4][7] |
| Thiols (R-SH) | NaH or K₂CO₃ in THF/DMF, 0 °C to rt | 2-Thioether-pyrimidine |[8] |
Protocol 1: Synthesis of 2-Amino-4-methyl-6-(methylthio)pyrimidine (General Procedure)
This protocol is adapted from procedures for the amination of related chloropyrimidines.[4][7]
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), and a weak base such as potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN). The concentration is typically 0.1-0.5 M.
-
Reaction: Stir the mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation.[9] For substrates like this compound, Suzuki-Miyaura (using boronic acids) and Buchwald-Hartwig (using amines) couplings are particularly relevant for introducing aryl or heteroaryl substituents.
The reactivity of chloropyrimidines in these reactions is lower than their bromo or iodo counterparts, often requiring more active catalyst systems (e.g., those with bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands) and higher temperatures.[10] Regioselectivity in di- or tri-halopyrimidines is a significant challenge, but for the title compound, the reaction is directed to the sole C2-Cl position.
Caption: Key steps in a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling (General Procedure)
This protocol is based on standard methods for the coupling of chloroheteroarenes.[4][9]
-
Reagent Preparation: In a Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd(OAc)₂ (2 mol%) and a ligand like SPhos or XPhos (4 mol%).
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture again by bubbling argon through it for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-110 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
Oxidation of the Methylthio Group
The methylthio (-SMe) group is a versatile functional handle. It can be selectively oxidized to the corresponding methylsulfinyl (-S(O)Me) or methylsulfonyl (-S(O)₂Me) groups. The methylsulfonyl group, in particular, is a potent electron-withdrawing group and an excellent leaving group for subsequent SNAr reactions, often displaying higher reactivity than a chloro substituent.[7][11]
This two-step sequence (oxidation followed by substitution) provides an alternative strategy for introducing nucleophiles at the C6 position, complementing the direct substitution at C2.
Table 2: Oxidation of Methylthio Group
| Reagent | Product | Conditions | Reference |
|---|---|---|---|
| m-CPBA (1.1 equiv) | Methylsulfinyl | DCM, 0 °C | [7] |
| m-CPBA (2.2 equiv) | Methylsulfonyl | DCM, 0 °C to rt | [7][11] |
| Oxone® | Methylsulfonyl | MeOH/H₂O, rt | N/A |
Protocol 3: Oxidation to 2-Chloro-4-methyl-6-(methylsulfonyl)pyrimidine
This protocol is adapted from procedures for the oxidation of related methylthiopyrimidines.[11]
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in a chlorinated solvent such as dichloromethane (DCM) in a round-bottom flask.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 2.2 equiv.) portion-wise, maintaining the temperature below 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates full conversion of the starting material.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃). Separate the organic layer, and extract the aqueous layer with additional DCM.
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate in vacuo. The resulting solid sulfone is often pure enough for the next step or can be recrystallized.
Synthetic Applications and Outlook
The selective makes it a valuable precursor for the synthesis of polysubstituted pyrimidines, which are key scaffolds in drug discovery. For instance, sequential SNAr at C2, followed by oxidation of the methylthio group and a second SNAr at C6, allows for the controlled introduction of two different nucleophiles, creating a library of diverse compounds from a single starting material. These derivatives are frequently explored as kinase inhibitors, antiviral agents, and other therapeutic candidates.[2]
The continued exploration of novel catalytic systems, particularly for cross-coupling reactions, will further expand the synthetic utility of this building block. Methods that allow for C-H functionalization or other transformations on the pyrimidine ring, in conjunction with the established reactivity, will open new avenues for creating complex and biologically relevant molecules.
References
- 1. growingscience.com [growingscience.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. arkat-usa.org [arkat-usa.org]
An In-depth Technical Guide to the Mechanism of Action of Pyrimidine Derivatives
Executive Summary
The pyrimidine scaffold is a cornerstone of medicinal chemistry and drug discovery, forming the structural basis for a multitude of biologically active compounds, including essential components of nucleic acids. This guide provides a comprehensive technical overview of the multifaceted mechanisms of action exhibited by pyrimidine derivatives. While specific mechanistic data for 2-Chloro-4-methyl-6-(methylthio)pyrimidine (CAS: 89466-59-1, Molecular Formula: C₆H₇ClN₂S) is not extensively documented in current literature, this document synthesizes the established biological activities of the broader pyrimidine class to offer field-proven insights for researchers, scientists, and drug development professionals.[1][2] We will explore the roles of these derivatives as potent enzyme inhibitors, antioxidants, and antimicrobial agents, grounded in authoritative data and detailed experimental protocols.
Introduction: The Pyrimidine Core in Modern Therapeutics
The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a privileged structure in pharmacology.[3][4] Its presence in the nucleobases cytosine, thymine, and uracil underscores its fundamental role in biological systems. The structural versatility of the pyrimidine nucleus allows for extensive chemical modification, leading to the development of derivatives with a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[3][5][6][7]
This compound is one such derivative. While its specific biological targets are yet to be fully elucidated, its structure represents a valuable starting point for chemical synthesis and biological screening, leveraging the known reactivity of its chloro and methylthio groups.[8][9][10] This guide will delve into the known mechanisms of action for the broader class of pyrimidine derivatives, providing a robust framework for understanding the potential activities of specific analogues like it.
Core Mechanisms of Action of Pyrimidine Derivatives
The biological effects of pyrimidine derivatives are diverse and are dictated by the nature and position of substituents on the core ring structure. These modifications influence the molecule's ability to interact with specific biological targets, primarily through enzyme inhibition, modulation of oxidative stress, and interference with microbial growth pathways.
2.1. Enzyme Inhibition: A Primary Mode of Action
A predominant mechanism through which pyrimidine derivatives exert their pharmacological effects is the inhibition of key enzymes involved in disease pathology.
A. Kinase Inhibition in Oncology: Protein kinases are critical regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.[11] Pyrimidine derivatives have been successfully developed as potent inhibitors of various kinases. For instance, certain pyrido[2,3-d]pyrimidine derivatives show significant inhibitory activity against Epidermal Growth Factor Receptor (EGFR) kinase, a key target in non-small cell lung cancer.[3][5] Similarly, other derivatives have been identified as potent inhibitors of PIM-1 kinase, an oncogene implicated in several human cancers.[12]
Generalized Kinase Inhibition Pathway
Caption: Pyrimidine derivatives can inhibit kinase activity by blocking the ATP-binding site.
B. Cyclooxygenase (COX) Inhibition in Inflammation: Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins. Pyrimidine derivatives have been investigated as selective inhibitors of COX-2, the isoform predominantly expressed during inflammation.[13] This selectivity is desirable as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[3] The anti-inflammatory properties of these compounds are directly linked to their ability to suppress prostaglandin synthesis.[13]
C. Cholinesterase and Other Metabolic Enzyme Inhibition: Beyond cancer and inflammation, pyrimidine derivatives have shown inhibitory activity against a range of other enzymes. Novel derivatives have been found to effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission and targets in Alzheimer's disease therapy.[14][15] Other metabolic enzymes, including carbonic anhydrase, α-glycosidase, and lipoxygenase, have also been identified as targets for various pyrimidine compounds, highlighting their potential in treating conditions like glaucoma, diabetes, and inflammation.[14][16][17]
2.2. Antioxidant and Radical Scavenging Activity
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidants, contributes to numerous chronic diseases. Many pyrimidine derivatives possess significant antioxidant properties.[7] They can act by directly scavenging free radicals, reducing ROS levels, and inhibiting lipid peroxidation.[13][16][17] This antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test and by measuring the inhibition of ROS in cell-based models.[13][16]
2.3. Antimicrobial and Antiviral Mechanisms
The pyrimidine core is found in many antimicrobial and antiviral drugs. Their mechanism of action in this context often involves interfering with microbial nucleic acid synthesis or essential metabolic pathways.[3][18] For example, some pyrimidine analogues function as antibacterial agents by inhibiting thymidylate synthetase (ThyA), leading to "thymineless death" in bacteria.[18] Derivatives have shown efficacy against a range of pathogens, including multidrug-resistant Gram-positive bacteria like MRSA and VRE, as well as various fungal and mycobacterial strains.[18][19][20]
Quantitative Data on Pyrimidine Derivative Activity
The efficacy of pyrimidine derivatives is quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀) for enzymes or the half-maximal growth inhibition (GI₅₀) for cells. Lower values indicate higher potency.
| Compound Class | Target | Example Derivative | IC₅₀ / GI₅₀ (nM) | Reference |
| Pyrido[2,3-d]pyrimidine | PIM-1 Kinase | Compound 4 | 11,400 | [12] |
| Pyrido[2,3-d]pyrimidine | PIM-1 Kinase | Compound 10 | 17,200 | [12] |
| Pyrimidine Derivative | hCA I (Carbonic Anhydrase) | Various | 39,160 - 144,620 (Kᵢ) | [14] |
| Pyrimidine Derivative | hCA II (Carbonic Anhydrase) | Various | 18,210 - 136,350 (Kᵢ) | [14] |
| Pyrimidine Derivative | AChE (Acetylcholinesterase) | Various | 33,150 - 52,980 (Kᵢ) | [14] |
| Pyrido[2,3-d]pyrimidine | Lipoxygenase (LOX) | Derivative 2a | 42,000 | [16] |
| Pyrido[2,3-d]pyrimidine | Lipoxygenase (LOX) | Derivative 2f | 47,500 | [16] |
Note: Kᵢ (inhibition constant) is reported for some enzymes, which is conceptually similar to IC₅₀.
Experimental Protocols for Mechanistic Elucidation
Validating the mechanism of action requires robust and reproducible experimental protocols. The following sections detail standard methodologies used to assess the activities described above.
4.1. In Vitro EGFR Kinase Inhibition Assay
This protocol assesses the ability of a test compound to inhibit the enzymatic activity of EGFR kinase.[11]
Objective: To determine the IC₅₀ value of a pyrimidine derivative against EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Synthetic peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test pyrimidine derivative
-
Reference inhibitor (e.g., Erlotinib)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
384-well plates
-
Plate reader (Luminometer)
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound and reference inhibitor in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase buffer, the EGFR enzyme, and the diluted test compound or reference inhibitor.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add the ADP-Glo™ reagent according to the manufacturer's instructions to stop the kinase reaction and measure the amount of ADP produced. This typically involves a two-step addition of reagents with incubation periods.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Workflow for In Vitro Kinase Assay
Caption: Standard experimental workflow for determining enzyme inhibition (IC50).
4.2. In Vitro COX Inhibition Assay
This protocol measures the inhibition of COX-1 and COX-2 enzymes.[11]
Objective: To determine the IC₅₀ values of a pyrimidine derivative against COX-1 and COX-2.
Materials:
-
Ovine COX-1 or human recombinant COX-2 enzyme
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test pyrimidine derivative
-
Reference inhibitors (e.g., Ibuprofen, Celecoxib)
-
Enzyme immunoassay (EIA) kit for Prostaglandin E₂ (PGE₂)
-
96-well microplates
Procedure:
-
Enzyme Preparation: Prepare the COX enzyme solution in the reaction buffer containing heme.
-
Compound Addition: Add the test compound dilutions or reference inhibitors to the wells of a 96-well plate.
-
Pre-incubation: Add the enzyme solution to the wells and incubate for 10 minutes at 37°C.
-
Reaction Initiation: Add arachidonic acid to each well to start the reaction.
-
Incubation: Incubate for a defined time (e.g., 2 minutes) at 37°C.
-
Reaction Termination: Add a stop solution (e.g., 1 M HCl) to terminate the reaction.
-
PGE₂ Quantification: Measure the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition of PGE₂ production at each compound concentration. Determine the IC₅₀ values by plotting the percentage of inhibition against the log of the inhibitor concentration.
4.3. Sulforhodamine B (SRB) Assay for Anti-Proliferative Effects
This assay evaluates the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.[11][13]
Objective: To determine the GI₅₀ (concentration for 50% maximal inhibition of cell proliferation) of a pyrimidine derivative.
Materials:
-
Cancer cell line(s) of interest
-
Complete cell culture medium
-
Test pyrimidine derivative
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight in an incubator (37°C, 5% CO₂).
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Gently add cold 10% (w/v) TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the absorbance (optical density) at ~510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ value from the dose-response curve.
Conclusion
The pyrimidine scaffold is a remarkably versatile platform for the development of potent, biologically active molecules. While the specific mechanism of action for this compound requires direct investigation, the broader class of pyrimidine derivatives demonstrates a wide array of pharmacological activities. Their ability to selectively inhibit key enzymes like kinases and cyclooxygenases, coupled with their antioxidant and antimicrobial properties, underscores their immense therapeutic potential. The experimental frameworks detailed in this guide provide a validated pathway for researchers to elucidate the precise mechanisms of novel pyrimidine compounds, paving the way for the next generation of targeted therapies.
References
- 1. This compound | 89466-59-1 [sigmaaldrich.com]
- 2. GSRS [precision.fda.gov]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. growingscience.com [growingscience.com]
- 5. wjarr.com [wjarr.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 9. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine [mdpi.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 13. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Analogues of Pyrimidine Nucleosides as Mycobacteria Growth Inhibitors [mdpi.com]
- 20. thepharmajournal.com [thepharmajournal.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-4-methyl-6-(methylthio)pyrimidine
Introduction: The Significance of the Substituted Pyrimidine Scaffold
The pyrimidine nucleus is a foundational scaffold in medicinal chemistry and materials science, integral to the structure of numerous pharmacologically active compounds and functional materials. Substituted pyrimidines are prevalent in a wide array of therapeutic agents, including anticancer, antiviral, and antibacterial drugs.[1][2] The specific substrate, 2-Chloro-4-methyl-6-(methylthio)pyrimidine, represents a versatile building block. The chlorine atom at the 2-position provides a reactive handle for carbon-carbon bond formation through cross-coupling reactions, while the methyl and methylthio groups at the 4- and 6-positions modulate the electronic properties and steric environment of the ring. These substituents can also serve as points for further synthetic elaboration.
The Suzuki-Miyaura coupling reaction is a powerful and widely adopted method for the formation of C-C bonds, particularly for creating biaryl and heteroaryl structures.[3][4] Its broad functional group tolerance and generally mild reaction conditions make it an invaluable tool in drug discovery and development. This guide provides a detailed exploration of the application of the Suzuki-Miyaura coupling to this compound, offering insights into reaction optimization, detailed experimental protocols, and troubleshooting strategies.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl chloride to a low-valent palladium(0) complex, forming a Pd(II) species. This step involves the cleavage of the carbon-chlorine bond and is often the rate-determining step, particularly for electron-rich and sterically hindered aryl chlorides. The electron-donating nature of the methyl and methylthio groups in this compound increases the electron density of the pyrimidine ring, which can make the oxidative addition more challenging compared to electron-deficient systems.[6][7]
-
Transmetalation: In this step, the organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The choice of base and solvent is critical for efficient transmetalation.[6]
-
Reductive Elimination: The final step is the reductive elimination of the newly formed biaryl product from the palladium(II) complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Optimizing the Reaction: Key Parameters and Recommendations
The successful Suzuki coupling of this compound requires careful consideration of several experimental parameters. Due to the electron-rich nature of the substrate, which can slow the oxidative addition step, the choice of catalyst system is particularly crucial.[6]
Catalyst Selection
For challenging electron-rich heteroaryl chlorides, standard catalysts like Pd(PPh₃)₄ may provide suboptimal results.[6] More effective catalyst systems typically involve bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Recommended for |
| Pd(OAc)₂ / Pd₂(dba)₃ | XPhos | 1-3 | Electron-rich and sterically hindered aryl chlorides.[6] |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos | 1-3 | Broad applicability for challenging aryl chlorides.[6] |
| PEPPSI™-IPr | IPr | 1-3 | Highly active for a range of Suzuki couplings.[1] |
| Pd(PPh₃)₄ | PPh₃ | 3-5 | More traditional, may require higher temperatures and longer reaction times.[1][2] |
Base and Solvent Systems
The choice of base and solvent is interconnected and plays a vital role in the transmetalation step. For difficult couplings, stronger, non-nucleophilic bases are often preferred.
| Base | Solvent System | Comments |
| K₃PO₄ | 1,4-Dioxane/H₂O, Toluene/H₂O, THF | A strong and effective base for many challenging couplings.[6] |
| K₂CO₃ | 1,4-Dioxane/H₂O, Toluene/H₂O | A commonly used, milder base.[2] |
| Cs₂CO₃ | 1,4-Dioxane, Toluene | Often provides excellent results, particularly in anhydrous conditions.[6] |
A small amount of water in the solvent system can be beneficial, but excess water can lead to protodeboronation of the boronic acid, a common side reaction.[6][8]
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific boronic acid coupling partners. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 1: General Procedure using a Buchwald Ligand
This protocol is recommended for a broad range of aryl and heteroaryl boronic acids.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv, finely powdered)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound, the arylboronic acid, and finely powdered K₃PO₄.
-
Add Pd(OAc)₂ and XPhos to the tube.
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane and degassed water via syringe.
-
Place the reaction tube in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times.[2]
Materials:
-
This compound (0.5 mmol, 1.0 equiv)
-
Arylboronic acid (0.6 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.015 mmol, 3 mol%)
-
K₂CO₃ (1.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add 1,4-dioxane and water.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at 120 °C for 15-30 minutes.
-
After cooling, work up and purify the product as described in Protocol 1.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst | - Use a fresh batch of palladium precursor and ligand. - For Pd(II) precatalysts, ensure conditions are suitable for in-situ reduction to Pd(0).[8] |
| 2. Inefficient Oxidative Addition | - Switch to a more electron-rich and bulky ligand (e.g., XPhos, SPhos).[6] - Increase the reaction temperature. | |
| 3. Poor Quality Reagents | - Verify the purity of the starting materials. | |
| Protodeboronation of Boronic Acid | 1. Presence of excess water | - Use anhydrous solvents and a thoroughly dried base.[6] |
| 2. Base is too strong or reaction time is too long | - Switch to a milder base (e.g., KF, K₂CO₃).[8] - Monitor the reaction closely and stop it once the starting material is consumed. | |
| 3. Degradation of Boronic Acid | - Use fresh boronic acid or convert it to a more stable boronate ester. | |
| Formation of Homocoupled Products | 1. Oxygen Contamination | - Ensure the reaction is set up under a strictly inert atmosphere and use properly degassed solvents.[8] |
| Difficulty with Product Isolation/Purification | 1. Emulsion during workup | - Add more brine or filter the mixture through a pad of celite. |
| 2. Co-elution of product and byproducts | - Optimize the solvent system for column chromatography. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a viable and powerful method for the synthesis of novel 2-aryl-4-methyl-6-(methylthio)pyrimidine derivatives. While the electron-donating substituents on the pyrimidine ring present a challenge for the oxidative addition step, this can be overcome by the judicious selection of a modern, highly active palladium catalyst system featuring bulky, electron-rich ligands. Careful optimization of the base, solvent, and temperature, along with the use of high-purity reagents and inert reaction conditions, are paramount for achieving high yields and purity. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers aiming to utilize this important transformation in their synthetic endeavors.
References
Buchwald-Hartwig amination of 2-Chloro-4-methyl-6-(methylthio)pyrimidine
An Application Guide for the Synthesis of N-Substituted 2-Amino-4-methyl-6-(methylthio)pyrimidines via Buchwald-Hartwig Amination
Abstract
This document provides a detailed technical guide for the palladium-catalyzed . The pyrimidine core is a privileged scaffold in medicinal chemistry, and the C-N cross-coupling reaction is a cornerstone of modern drug discovery.[1] This guide addresses the specific challenges associated with the amination of an electron-deficient, sulfur-containing heteroaryl chloride. We will explore the mechanistic underpinnings of the reaction, provide guidance on the rational selection of catalysts, ligands, and bases, and present a detailed, field-proven laboratory protocol. The content is designed for researchers, chemists, and drug development professionals seeking to efficiently synthesize functionalized pyrimidine derivatives.
Introduction: The Challenge and Opportunity
The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen (C-N) bonds, a transformation of immense importance in pharmaceutical and materials science.[2][3] The reaction facilitates the coupling of amines with aryl or heteroaryl halides and pseudohalides, overcoming the limitations of traditional methods like nucleophilic aromatic substitution (SNAr), which often require harsh conditions and have limited substrate scope.[4]
The substrate in focus, 2-Chloro-4-methyl-6-(methylthio)pyrimidine, presents a unique set of challenges for C-N cross-coupling:
-
Electron-Deficient Heterocycle: The pyrimidine ring is electron-poor, which can influence the kinetics of the catalytic cycle. The nitrogen atoms within the ring can also act as coordinating sites, potentially deactivating the palladium catalyst.[5]
-
Aryl Chloride Activation: Carbon-chlorine bonds are significantly stronger and less reactive than their bromide or iodide counterparts, demanding highly active catalyst systems to facilitate the initial oxidative addition step.[6]
-
Sulfur-Containing Substrate: The methylthio (-SMe) group can act as a potential ligand for the palladium center, leading to catalyst inhibition or poisoning.
Despite these challenges, successfully developing a robust protocol for this transformation provides access to a valuable class of 2-aminopyrimidine derivatives, which are key intermediates in the synthesis of biologically active molecules.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[4][7] The generally accepted mechanism involves four key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[8]
The choice of ligand is critical, as it modulates the reactivity and stability of the palladium center throughout the cycle. For challenging substrates like heteroaryl chlorides, bulky, electron-rich phosphine ligands are essential for promoting both the difficult oxidative addition and the final reductive elimination step.[9]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Rational Selection of Reaction Components
The success of the amination of this compound hinges on the judicious selection of each reaction component.
Palladium Precatalyst
While Pd(0) sources like Pd₂(dba)₃ can be used, modern protocols often favor air-stable Pd(II) precatalysts that are efficiently reduced to the active Pd(0) species in situ.[10] For demanding couplings, pre-formed palladium-ligand complexes, known as "precatalysts," offer superior activity and reproducibility.
| Precatalyst Source | Common Form | Key Considerations |
| Pd(II) Salts | Pd(OAc)₂, PdCl₂(MeCN)₂ | Cost-effective; require in-situ reduction which can be inefficient.[10] |
| Pd(0) Complexes | Pd₂(dba)₃ | Directly provides Pd(0) but can be sensitive to air and light. |
| Pre-formed | XPhos Pd G3, RuPhos Pd G3 | Air- and moisture-stable, highly active, ensures correct ligand:metal ratio. Recommended for challenging substrates.[11] |
Recommendation: For this system, a third-generation (G3) Buchwald precatalyst (e.g., XPhos Pd G3) is highly recommended to ensure efficient activation of the C-Cl bond.
Ligand
The ligand is arguably the most critical variable. For coupling heteroaryl chlorides, the ligand must be both highly electron-rich to promote oxidative addition and sterically bulky to facilitate the final C-N bond-forming reductive elimination.[9][12]
| Ligand Class | Example(s) | Suitability for 2-Chloro-pyrimidine |
| Bidentate Phosphines | BINAP, Xantphos | Generally less effective for aryl chlorides; can be useful in specific cases.[4] |
| Bulky Biaryl Monophosphines | XPhos, RuPhos, BrettPhos | Excellent choice. These ligands are specifically designed for challenging couplings of aryl/heteroaryl chlorides.[5][12] Their steric bulk and electron-donating properties are ideal for this transformation. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Can be highly effective for C-Cl bond activation but may require higher temperatures.[11] |
Recommendation: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is an excellent starting point due to its proven efficacy in a wide range of challenging aminations, including those of heteroaryl chlorides.[13]
Base
A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex, forming the key palladium-amido intermediate.[6] The choice of base can significantly impact reaction rate and side-product formation.
| Base | pKa of Conjugate Acid | Key Considerations |
| Sodium tert-butoxide (NaOtBu) | ~19 | Very strong, widely used, and highly effective. Can be incompatible with base-sensitive functional groups.[10] |
| Lithium bis(trimethylsilyl)amide (LHMDS) | ~26 | Very strong; its bulky nature can be advantageous. Useful for substrates with acidic protons.[14] |
| Potassium phosphate (K₃PO₄) | ~12.3 | A weaker base, suitable for more sensitive substrates but may require higher temperatures or longer reaction times.[12] |
| Cesium carbonate (Cs₂CO₃) | ~10.3 | Good solubility in organic solvents; often used for milder coupling conditions.[8] |
Recommendation: Sodium tert-butoxide (NaOtBu) is the recommended base for this transformation due to the unreactive nature of the chloride substrate.
Solvent
Anhydrous, aprotic solvents are necessary to prevent quenching of the strong base and interference with the catalytic cycle.
Recommended Solvents:
-
Toluene: High boiling point, excellent for many Buchwald-Hartwig reactions.
-
Dioxane: Stronger coordinating solvent, can be beneficial in some cases.
-
tert-Butanol (tBuOH): Often used in conjunction with toluene or dioxane.
Note: Chlorinated solvents and coordinating solvents like acetonitrile or pyridine should be avoided as they can inhibit the catalyst.[10]
Detailed Experimental Protocol
This protocol describes a general procedure for the amination of this compound with a representative primary or secondary amine.
Materials and Reagents
| Reagent | M.W. | Amount | Moles | Equiv. |
| This compound | 174.65 | 175 mg | 1.0 | 1.0 |
| Amine (e.g., Morpholine) | 87.12 | 105 mg | 1.2 | 1.2 |
| XPhos Pd G3 Precatalyst | 863.61 | 17.3 mg | 0.02 | 0.02 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 mg | 1.4 | 1.4 |
| Anhydrous Toluene | - | 5 mL | - | - |
Experimental Workflow
Figure 2: General workflow for the Buchwald-Hartwig amination experiment.
Step-by-Step Procedure
Reaction Setup (under inert atmosphere):
-
To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add this compound (175 mg, 1.0 mmol), XPhos Pd G3 (17.3 mg, 0.02 mmol, 2 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Seal the vial with a PTFE-lined cap.
-
Evacuate the vial under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Through the septum, add anhydrous toluene (5 mL) followed by the amine (1.2 mmol). For solid amines, they can be added in step 1.
-
Place the sealed vial in a preheated oil bath or heating block set to 110 °C.
Reaction and Workup: 6. Stir the reaction mixture vigorously at 110 °C. Monitor the reaction progress by TLC or LC-MS analysis of small aliquots until the starting material is consumed (typically 4-24 hours). 7. Once complete, cool the reaction to room temperature. 8. Carefully quench the reaction by adding 10 mL of water. 9. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). 10. Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: 11. Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-4-methyl-6-(methylthio)pyrimidine product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (air/moisture).2. Insufficient temperature.3. Inappropriate ligand/base combination. | 1. Ensure strictly anhydrous/anaerobic conditions. Use a fresh bottle of precatalyst.2. Increase temperature in 10 °C increments.3. Screen other bulky biarylphosphine ligands (e.g., RuPhos) or a stronger base (e.g., LHMDS). |
| Formation of Hydrodehalogenated Side Product | Beta-hydride elimination is competing with reductive elimination.[4] | This is often a ligand-dependent issue. Switch to a more sterically hindered ligand to favor reductive elimination. |
| Formation of Bis-arylated Amine (for primary amines) | The product amine is competing with the starting amine. | Use a slight excess of the primary amine (1.2-1.5 equiv.). Ensure the base is added before heating. |
| Dark Black Solution / Catalyst Decomposition | Reaction temperature is too high. | Reduce the reaction temperature. Ensure the solvent is properly degassed. |
Safety Precautions
-
Palladium Compounds: While generally low in toxicity, palladium catalysts should be handled in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Sodium tert-butoxide: A strong, corrosive, and moisture-sensitive base. Handle in a glovebox or under a stream of inert gas. Avoid inhalation and contact with skin.
-
Solvents: Toluene and dioxane are flammable and have associated health risks. Handle only in a well-ventilated fume hood.
-
Pressurized Vials: When heating sealed vials, always use a blast shield. Do not exceed the recommended temperature for the specific glassware.
References
- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
The Strategic Role of 2-Chloro-4-methyl-6-(methylthio)pyrimidine in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Pyrimidine Core and Its Strategic Importance
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of nucleic acids and a vast array of therapeutic agents.[1] Its inherent drug-like properties and synthetic versatility have established it as a "privileged scaffold" in drug discovery. Pyrimidine derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] A key to unlocking this therapeutic potential lies in the strategic functionalization of the pyrimidine ring. 2-Chloro-4-methyl-6-(methylthio)pyrimidine is a highly valuable, multi-functionalized building block designed for this purpose. Its unique substitution pattern—featuring a reactive chlorine atom, a methyl group, and a methylthio group—offers medicinal chemists a powerful tool for constructing diverse molecular architectures and fine-tuning pharmacological activity.
This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic campaigns.
Physicochemical Properties and Safety Data
A thorough understanding of the starting material is paramount for successful and safe experimentation.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂S | [3] |
| Molecular Weight | 174.65 g/mol | [3] |
| Appearance | Solid | |
| CAS Number | 89466-59-1 | |
| Storage | Inert atmosphere, 2-8°C |
Safety and Handling:
This compound and its analogs are classified as hazardous substances. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
The Chemistry of this compound: A Tale of Two Reactive Sites
The synthetic utility of this compound stems from the differential reactivity of its substituents. The chlorine atom at the 2-position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the methylthio group at the 6-position can be oxidized to a sulfone, which then becomes an excellent leaving group for a second substitution. This sequential, regioselective reactivity allows for the controlled, stepwise introduction of different functionalities.
Diagram 1: Key Reactivity Pathways
Caption: Reactivity pathways of this compound.
Application Spotlight: Synthesis of Kinase Inhibitors - The Dasatinib Analogy
While this compound itself is a specific reagent, its utility can be powerfully illustrated by examining the synthesis of the blockbuster oncology drug, Dasatinib . A key intermediate in several patented synthetic routes to Dasatinib is the closely related analog, 4,6-dichloro-2-methylpyrimidine. The synthetic strategies employed for Dasatinib provide a validated blueprint for the types of transformations that this compound is designed for.
Dasatinib is a multi-targeted kinase inhibitor used to treat chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[4] Its synthesis hinges on the sequential, regioselective substitution of the two chlorine atoms on the pyrimidine core.
Diagram 2: Retrosynthetic Analysis Inspired by Dasatinib
Caption: Retrosynthetic approach for Dasatinib analogs.
This retrosynthesis highlights two key SNAr reactions on the pyrimidine core. The first joins the thiazole moiety, and the second introduces the piperazine side chain. This strategy can be directly adapted for this compound to generate novel kinase inhibitor scaffolds.
Experimental Protocols
The following protocols are generalized from established procedures for analogous pyrimidine systems and serve as a robust starting point for synthetic exploration.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes the displacement of the C2-chloro group with a primary or secondary amine, a foundational step in building many kinase inhibitors.
Rationale: The C2 position is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atoms. The reaction is typically conducted in the presence of a non-nucleophilic base to neutralize the HCl generated.
Materials:
-
This compound
-
Desired amine (e.g., aniline, benzylamine, morpholine) (1.1 equivalents)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 equivalents)
-
Solvent: N,N-Dimethylformamide (DMF), 1-Butanol, or Acetonitrile (ACN)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a stirred solution of this compound (1.0 eq) in the chosen solvent (approx. 0.2 M), add the amine (1.1 eq) followed by the base (1.5 eq).
-
Heat the reaction mixture to 80-120 °C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Partition the residue between EtOAc and water.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-amino-4-methyl-6-(methylthio)pyrimidine derivative.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Expected ¹H NMR shifts for the pyrimidine ring proton will typically be in the aromatic region, with characteristic shifts for the newly introduced amine moiety.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol enables the formation of C-C bonds, allowing for the introduction of aryl or heteroaryl groups at the C2 position. This is a powerful method for expanding the structural diversity of the pyrimidine core.
Rationale: While SNAr is effective for N- and O-nucleophiles, palladium-catalyzed cross-coupling reactions are required for C-C bond formation. The Suzuki-Miyaura reaction is widely used due to the commercial availability of a vast array of boronic acids and the relatively mild reaction conditions.[5]
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equivalents)
-
Solvent system: Dioxane/water (e.g., 4:1) or Toluene/Ethanol/water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the boronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with EtOAc.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Diagram 3: Experimental Workflow for Synthesis of Pyrimidine Derivatives
Caption: General workflows for key synthetic transformations.
Structure-Activity Relationship (SAR) Insights
The strategic value of this compound lies in its ability to serve as a scaffold for systematic SAR exploration. The substituents at the 2- and 6-positions can be independently varied to probe interactions with a biological target, such as the active site of a kinase.
-
The 2-Position (from the Chloro group): This position is often directed towards the "hinge-binding" region of kinases, which is rich in hydrogen bond donors and acceptors. Varying the amine substituent introduced here can modulate potency and selectivity. For instance, introducing a group capable of forming an additional hydrogen bond can significantly increase binding affinity.
-
The 6-Position (from the Methylthio group): After oxidation and substitution, this position often points towards the solvent-exposed region of an active site. Modifications here can be used to improve physicochemical properties such as solubility and cell permeability, or to engage with secondary binding pockets for enhanced selectivity.
-
The 4-Methyl group: This group can provide beneficial steric interactions within a binding pocket and can also block potential sites of metabolism, thereby improving the pharmacokinetic profile of the molecule.
Conclusion
This compound is a strategically designed building block that offers medicinal chemists a reliable and versatile platform for the synthesis of complex, biologically active molecules. Its predictable, regioselective reactivity allows for the systematic exploration of chemical space, particularly in the pursuit of novel kinase inhibitors. The protocols and insights provided in this guide, grounded in established chemical principles and exemplified by the synthesis of world-class therapeutics, are intended to empower researchers to fully exploit the potential of this valuable synthetic intermediate.
References
Application Notes and Protocols for the Synthesis of Novel Derivatives from 2-Chloro-4-methyl-6-(methylthio)pyrimidine
Introduction: The Versatility of a Privileged Scaffold
2-Chloro-4-methyl-6-(methylthio)pyrimidine is a highly functionalized heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. Its strategic placement of reactive sites—a labile chlorine atom at the 2-position, an oxidizable methylthio group at the 6-position, and an activatable methyl group at the 4-position—offers a rich platform for the synthesis of a diverse array of novel derivatives. The pyrimidine core is a well-established pharmacophore found in numerous FDA-approved drugs, including kinase inhibitors, antivirals, and antibiotics, making this scaffold particularly attractive for drug discovery programs.[1]
This guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into the key reactive pathways, offering detailed, field-proven protocols for nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and functionalization of the peripheral substituents. The causality behind experimental choices will be explained, providing researchers with the necessary insights to adapt and innovate upon these foundational methods.
Strategic Overview of Synthetic Transformations
The reactivity of this compound can be systematically exploited to generate a library of derivatives. The primary avenues for modification are illustrated below, each offering a distinct entry point for structural diversification.
Caption: Key synthetic pathways from this compound.
Part 1: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The chlorine atom at the C2 position is highly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyrimidine ring nitrogens. This allows for the straightforward introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles.
Amination: Synthesis of 2-Amino-4-methyl-6-(methylthio)pyrimidine Derivatives
The displacement of the C2-chloride with amines is a robust and widely used transformation for creating scaffolds for bioactive molecules, particularly kinase inhibitors.[1] The reaction generally proceeds under mild conditions, often with a base to scavenge the HCl byproduct.
Protocol 1: General Procedure for Amination
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent such as n-butanol, isopropanol, or N,N-dimethylformamide (DMF) (0.1-0.5 M), add the desired primary or secondary amine (1.1-1.5 eq.).
-
Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq.).
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. If a solid precipitates, it can be filtered and washed with a non-polar solvent like diethyl ether or hexanes. Alternatively, the solvent can be removed under reduced pressure, and the residue partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
| Entry | Amine | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | n-BuOH | DIPEA | 100 | 12 | ~85 |
| 2 | Morpholine | IPA | K₂CO₃ | 80 | 6 | ~92 |
| 3 | Benzylamine | DMF | K₂CO₃ | 90 | 8 | ~88 |
Yields are estimated based on similar reactions reported in the literature.
O- and S-Alkylation: Synthesis of 2-Alkoxy and 2-Alkylthio Derivatives
The C2-chloride can also be displaced by alkoxides and thiolates to yield the corresponding ethers and thioethers. These reactions are typically performed using a sodium or potassium salt of the desired alcohol or thiol.
Protocol 2: Synthesis of 2-Methoxy-4-methyl-6-(methylthio)pyrimidine
-
Preparation of Alkoxide: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve sodium metal (1.1 eq.) in anhydrous methanol (0.5 M) with stirring until the sodium is completely consumed, forming sodium methoxide.
-
Nucleophilic Substitution: Cool the sodium methoxide solution to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous methanol dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up and Purification: Quench the reaction by the addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product. Purify by column chromatography if necessary.
Protocol 3: Synthesis of 2-(Benzylthio)-4-methyl-6-(methylthio)pyrimidine
-
Reaction Setup: To a solution of benzyl thiol (1.1 eq.) in DMF (0.2 M), add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise at 0 °C. Stir for 30 minutes at this temperature.
-
Nucleophilic Substitution: Add a solution of this compound (1.0 eq.) in DMF dropwise to the reaction mixture at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up and Purification: Carefully quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate (3x). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The C2-chloro position of the pyrimidine core is an excellent handle for such transformations.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl/Heteroaryl Derivatives
The Suzuki-Miyaura coupling enables the introduction of aryl or heteroaryl moieties at the C2 position, which is a common feature in many kinase inhibitors.
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Protocol 4: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).
-
Solvent and Degassing: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 0.1 M). Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction Conditions: Heat the reaction mixture to 90 °C under an inert atmosphere until the starting material is consumed (typically 6-16 hours).
-
Work-up and Purification: Cool the reaction to room temperature and dilute with water. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Sonogashira Coupling: Synthesis of 2-Alkynyl Derivatives
The Sonogashira coupling allows for the installation of an alkyne moiety, a versatile functional group that can be further elaborated.
Protocol 5: Sonogashira Coupling with Phenylacetylene
-
Reaction Setup: To a solution of this compound (1.0 eq.) and phenylacetylene (1.2 eq.) in a suitable solvent such as THF or DMF (0.2 M), add copper(I) iodide (CuI) (0.02 eq.) and bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.01 eq.).
-
Base and Degassing: Add a base such as triethylamine (TEA) or DIPEA (2.0 eq.). Degas the mixture thoroughly.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) under an inert atmosphere for 4-12 hours.
-
Work-up and Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Part 3: Modification of Peripheral Substituents
Beyond the C2 position, the methylthio and methyl groups offer additional sites for synthetic diversification.
Oxidation of the Methylthio Group and Subsequent Nucleophilic Substitution
The methylthio group can be oxidized to the corresponding methylsulfone. The sulfone is a much better leaving group than the chloride, allowing for a second, often more facile, nucleophilic substitution to occur at the C6 position. This two-step sequence provides access to derivatives that are isomeric to those obtained by direct substitution at the C2 position.
Protocol 6: Oxidation to 2-Chloro-4-methyl-6-(methylsulfonyl)pyrimidine
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or chloroform (0.2 M) and cool to 0 °C in an ice bath.
-
Oxidant Addition: Add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq.) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Conditions: Allow the reaction to stir at room temperature for 1-3 hours, monitoring for the disappearance of the starting material and the intermediate sulfoxide by TLC.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the sulfone, which is often pure enough for the next step.
Protocol 7: Nucleophilic Substitution of the Sulfone
The resulting 2-chloro-4-methyl-6-(methylsulfonyl)pyrimidine can be reacted with various nucleophiles (amines, alkoxides, etc.) using conditions similar to those described in Part 1. The sulfone group is generally more reactive than the chloro group, allowing for selective substitution at C6 if desired.
Functionalization of the C4-Methyl Group
The C4-methyl group, while less reactive than the other positions, can be functionalized, typically through oxidation.
Protocol 8: Oxidation of the C4-Methyl Group to an Aldehyde
-
Reaction Setup: In a flask equipped with a reflux condenser, suspend selenium dioxide (SeO₂) (1.1-1.5 eq.) in a mixture of 1,4-dioxane and water (e.g., 10:1 v/v).
-
Substrate Addition: Add this compound (1.0 eq.) to the suspension.
-
Reaction Conditions: Heat the mixture to reflux (approximately 100 °C) for 12-24 hours. The black precipitate of selenium metal will be observed.
-
Work-up and Purification: Cool the reaction mixture and filter through celite to remove the selenium. Concentrate the filtrate and partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry, and concentrate. Purify the resulting aldehyde by column chromatography.
The aldehyde can then be used in a variety of subsequent reactions, such as Wittig olefination, reductive amination, or Knoevenagel condensation to further extend the molecular framework.[2]
Application in the Synthesis of Bioactive Molecules: Kinase Inhibitors
The substituted pyrimidine scaffold is a cornerstone in the development of kinase inhibitors. For instance, the core of the multi-kinase inhibitor Dasatinib features a 2-aminopyrimidine moiety. The synthetic strategies outlined above are directly applicable to the synthesis of Dasatinib analogues and other novel kinase inhibitors.[3]
Caption: Retrosynthetic approach to kinase inhibitors.
By reacting this compound with a suitably functionalized aminothiazole, a key intermediate for a Dasatinib-like molecule can be synthesized. Subsequent modifications, such as oxidation of the methylthio group and displacement with a solubilizing group like hydroxyethylpiperazine, would complete the synthesis.[3][4]
Conclusion
This compound is a powerful and versatile starting material for the synthesis of a wide range of novel derivatives. By leveraging the distinct reactivity of its three functional handles, researchers can efficiently generate libraries of complex molecules for applications in drug discovery and materials science. The protocols and strategies detailed in this guide provide a solid foundation for exploiting the full synthetic potential of this valuable scaffold.
References
- 1. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCCC 1995, Volume 60, Issue 4, Abstracts pp. 605-611 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 3. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 4. researchgate.net [researchgate.net]
The Strategic Role of 2-Chloro-4-methyl-6-(methylthio)pyrimidine in Agrochemical Innovation: Application Notes and Protocols
Introduction: Unlocking the Potential of a Versatile Pyrimidine Intermediate
In the landscape of modern agrochemical research, the pyrimidine scaffold stands out as a cornerstone for the development of high-efficacy herbicides, fungicides, and insecticides.[1][2] Its inherent biological activity and synthetic tractability make it a privileged structure in the quest for novel crop protection agents.[3] Among the myriad of pyrimidine-based intermediates, 2-Chloro-4-methyl-6-(methylthio)pyrimidine emerges as a particularly valuable building block. Its strategically positioned reactive sites—a labile chlorine atom at the 2-position and a modifiable methylthio group at the 6-position—offer a versatile platform for the synthesis of a diverse array of agrochemical candidates.
This technical guide provides an in-depth exploration of the application of this compound in agrochemical research. We will delve into its synthetic utility, outline detailed protocols for the preparation of key agrochemical classes, and discuss the underlying mechanistic principles that govern the bioactivity of its derivatives. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of next-generation crop protection solutions.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂S | [4] |
| Molecular Weight | 174.65 g/mol | [4] |
| Appearance | Solid, Crystalline | [4] |
| Melting Point | 37-38°C | [5] |
| Boiling Point | 147°C/32mmHg | [5] |
| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol. | [5] |
The reactivity of this compound is primarily dictated by two key functional groups:
-
The 2-Chloro Group: This group is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of substituents, such as amino, alkoxy, and aryloxy groups. The electron-withdrawing nature of the pyrimidine ring facilitates this reaction.[6]
-
The 6-Methylthio Group: This group can be oxidized to the corresponding sulfoxide or sulfone, which are excellent leaving groups in subsequent nucleophilic substitution reactions. This provides an alternative route to functionalize the 6-position of the pyrimidine ring.[7]
This dual reactivity allows for a modular and flexible approach to the synthesis of complex agrochemical molecules.
Application in the Synthesis of Core Agrochemical Scaffolds
This compound serves as a pivotal intermediate in the synthesis of several classes of commercially significant agrochemicals. Below, we provide detailed protocols for the synthesis of representative examples.
Synthesis of Anilinopyrimidine Fungicides
Anilinopyrimidine fungicides, such as pyrimethanil and cyprodinil, are a critical class of crop protection agents that act by inhibiting the biosynthesis of methionine in fungi.[1][8] The core structure of these fungicides can be readily accessed through the nucleophilic substitution of the 2-chloro group of a pyrimidine intermediate with an appropriate aniline derivative.
This protocol outlines a general procedure for the synthesis of an anilinopyrimidine derivative, a key structural motif in fungicides like pyrimethanil.
Workflow Diagram:
Caption: Synthetic workflow for anilinopyrimidine fungicides.
Materials:
-
This compound
-
Substituted Aniline (e.g., aniline, 4-fluoroaniline)
-
Solvent: N,N-Dimethylformamide (DMF) or isopropanol[1]
-
Base (optional, depending on the aniline): Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in the chosen solvent (e.g., DMF, 10 mL per mmol of the pyrimidine).
-
Addition of Reagents: Add the substituted aniline (1.1 - 1.5 eq). If the aniline salt is used or if the aniline is not basic enough, add a base such as potassium carbonate (1.5 eq).
-
Reaction: Heat the reaction mixture to 90-120 °C and stir for 2-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-phenyl-4-methyl-6-(methylthio)pyrimidin-2-amine derivative.
Causality and Experimental Choices:
-
The choice of a polar aprotic solvent like DMF facilitates the SNAr reaction by stabilizing the charged intermediate.
-
The use of a slight excess of the aniline and a base (if needed) helps to drive the reaction to completion.
-
Heating is necessary to overcome the activation energy of the substitution reaction.
-
A standard aqueous work-up followed by column chromatography is a robust method for isolating and purifying the final product.
Synthesis of Sulfonylurea Herbicides
Sulfonylurea herbicides are a major class of herbicides that inhibit the enzyme acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.[4][9][10] The pyrimidine moiety is a common heterocyclic component in many sulfonylurea herbicides. This compound can be converted to the corresponding 2-aminopyrimidine, which is a crucial precursor for the synthesis of sulfonylureas.
This protocol outlines the conversion of this compound to a 2-aminopyrimidine intermediate, followed by its reaction with a sulfonyl isocyanate to form the final sulfonylurea product.
Workflow Diagram:
Caption: Two-step synthesis of a sulfonylurea herbicide.
Step 1: Synthesis of 2-Amino-4-methyl-6-(methylthio)pyrimidine
Materials:
-
This compound
-
Ammonia source (e.g., aqueous ammonia, ammonia in methanol)
-
Solvent (if necessary, e.g., ethanol)
-
Pressure vessel (if using gaseous ammonia)
Procedure:
-
Reaction Setup: Place this compound in a pressure-resistant vessel.
-
Addition of Ammonia: Add an excess of the ammonia source (e.g., a saturated solution of ammonia in methanol).
-
Reaction: Seal the vessel and heat to 100-150 °C for 12-24 hours.
-
Work-up: After cooling, carefully vent the vessel. Concentrate the reaction mixture under reduced pressure. The resulting crude 2-Amino-4-methyl-6-(methylthio)pyrimidine can often be used in the next step without further purification.
Step 2: Synthesis of the Pyrimidinyl Sulfonylurea Derivative
Materials:
-
2-Amino-4-methyl-6-(methylthio)pyrimidine (from Step 1)
-
Aryl sulfonyl isocyanate (e.g., 2-chlorophenylsulfonyl isocyanate)
-
Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)
Procedure:
-
Reaction Setup: Dissolve 2-Amino-4-methyl-6-(methylthio)pyrimidine (1.0 eq) in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Sulfonyl Isocyanate: Slowly add a solution of the aryl sulfonyl isocyanate (1.0-1.1 eq) in the same solvent to the pyrimidine solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC.
-
Isolation: The sulfonylurea product often precipitates from the reaction mixture. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Causality and Experimental Choices:
-
The amination reaction in Step 1 requires elevated temperature and pressure to facilitate the nucleophilic substitution of the chloro group by the relatively weak nucleophile, ammonia.
-
The reaction in Step 2 is typically fast and exothermic. Slow addition of the sulfonyl isocyanate is important to control the reaction temperature.
-
Anhydrous conditions are crucial in Step 2 to prevent the hydrolysis of the highly reactive sulfonyl isocyanate.
Mechanism of Action: From Molecular Structure to Biological Activity
The biological activity of agrochemicals derived from this compound is intrinsically linked to their molecular structure.
Anilinopyrimidine Fungicides: These compounds, as previously mentioned, inhibit methionine biosynthesis. The N-phenylpyrimidin-2-amine core is essential for this activity. The substituents on both the pyrimidine and the phenyl rings can be modified to fine-tune the fungicidal spectrum, potency, and plant compatibility.[11]
Sulfonylurea Herbicides: These herbicides target the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[9][10] ALS is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[4] Inhibition of this enzyme leads to a deficiency in these essential amino acids, ultimately causing plant death. The pyrimidine ring in sulfonylurea herbicides plays a key role in binding to the active site of the ALS enzyme.
Signaling Pathway Diagram: Inhibition of Acetolactate Synthase (ALS)
Caption: Inhibition of ALS by sulfonylurea herbicides.
Analytical Methods for Reaction Monitoring and Quality Control
Robust analytical methods are essential for monitoring the progress of synthesis and ensuring the purity of the final agrochemical products.
| Analytical Technique | Application |
| Thin Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of reaction conversion, purity assessment of intermediates and final products. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile intermediates and byproducts, confirmation of molecular weight. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Structural elucidation of intermediates and final products. |
| Infrared (IR) Spectroscopy | Identification of key functional groups. |
Conclusion and Future Perspectives
This compound is a highly versatile and valuable intermediate in agrochemical research. Its well-defined reactivity allows for the efficient synthesis of a diverse range of bioactive molecules, including potent anilinopyrimidine fungicides and sulfonylurea herbicides. The protocols and mechanistic insights provided in this guide are intended to empower researchers to fully leverage the potential of this key building block in the development of innovative and sustainable crop protection solutions. Future research in this area will likely focus on the development of novel catalytic methods for the functionalization of the pyrimidine ring and the exploration of new biological targets for pyrimidine-based agrochemicals.
References
- 1. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 5. Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of 2-Cyanopyrimidines [mdpi.com]
- 8. Cyprodinil | C14H15N3 | CID 86367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 10. Acetolactate synthase - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: 2-Chloro-4-methyl-6-(methylthio)pyrimidine as a Versatile Intermediate in Modern Drug Discovery
Abstract: This document provides a comprehensive guide to the strategic use of 2-Chloro-4-methyl-6-(methylthio)pyrimidine in drug discovery and development. Pyrimidine derivatives are central to medicinal chemistry, forming the structural core of numerous therapeutic agents due to their diverse biological activities.[1][2] This guide moves beyond a simple recitation of facts to deliver actionable insights into the handling, reactivity, and application of this specific, highly functionalized pyrimidine intermediate. We will explore its role as a key building block, particularly in the synthesis of kinase inhibitors, and provide detailed, field-tested protocols that emphasize both procedural accuracy and the underlying chemical principles.
The Strategic Value of the Pyrimidine Scaffold
The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a privileged scaffold in medicinal chemistry.[1][3] Its presence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil) underscores its fundamental biological importance. In synthetic drug design, the pyrimidine core is valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. This has led to the development of a wide array of drugs with anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4][5]
The subject of this guide, this compound, is a particularly valuable intermediate. Its utility stems from the differential reactivity of its substituents:
-
The C2-Chloro Group: Activated by the adjacent ring nitrogens, this chlorine atom is an excellent leaving group, making it the primary site for nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. This is the key to introducing diverse functionalities.
-
The C6-Methylthio Group: This group is less reactive than the C2-chloro group but can be selectively oxidized to a sulfone, which then becomes a competent leaving group for a second, distinct substitution reaction.[6] This sequential reactivity allows for the controlled, stepwise construction of complex molecules.
-
The C4-Methyl Group: Provides steric and electronic influence, modulating the overall reactivity and solubility of the scaffold and its derivatives.
Physicochemical Properties & Safe Handling
Proper handling and storage are critical for maintaining the integrity of the reagent and ensuring laboratory safety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 89466-59-1 | [7] |
| Molecular Formula | C₆H₇ClN₂S | [8] |
| Molecular Weight | 174.65 g/mol | [8] |
| Appearance | Solid | [7] |
| Purity | Typically ≥95% | [7] |
| Storage | Store at 2-8°C under an inert atmosphere. | [7] |
| InChIKey | GLWCUQHONLZTOE-UHFFFAOYSA-N | [7] |
Safety & Handling: According to its GHS classifications, this compound is a warning-level substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Always use a certified fume hood. Wear safety glasses, a lab coat, and nitrile gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated place. The recommendation for storage under an inert atmosphere suggests sensitivity to moisture or oxidation.[7]
Core Application: Synthesis of Kinase Inhibitors
A primary application of this intermediate is in the synthesis of kinase inhibitors, a class of drugs that has revolutionized oncology.[9] Many potent kinase inhibitors, such as those targeting EGFR, Aurora Kinase, and RAF kinases, feature a 2-aminopyrimidine core.[10][11][12] This core is readily synthesized from this compound.
The key transformation is the displacement of the C2-chloride with a primary or secondary amine, typically an aniline derivative, via a nucleophilic aromatic substitution (SNAr) or, more commonly, a palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination.
Caption: Workflow for C-N bond formation.
Detailed Experimental Protocol
Protocol 1: Synthesis of a Generic N-Aryl-2-aminopyrimidine Kinase Inhibitor Core
This protocol describes a typical Buchwald-Hartwig amination procedure. The specific aniline, catalyst, ligand, and base may require optimization for different substrates.
A. Principle & Causality The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (our pyrimidine) and an amine.
-
Why a Catalyst? The direct SNAr reaction can be sluggish. A palladium catalyst creates a catalytic cycle (oxidative addition, amine coordination, reductive elimination) that dramatically lowers the activation energy, allowing the reaction to proceed under milder conditions with higher yields and broader substrate scope.
-
Why a Ligand? The ligand (e.g., Xantphos) is crucial. It coordinates to the palladium center, stabilizing it, preventing palladium black precipitation, and promoting the key steps of the catalytic cycle, especially the final C-N reductive elimination.
-
Why a Base? A base (e.g., cesium carbonate) is required to deprotonate the amine, making it a more potent nucleophile to attack the palladium complex.
B. Materials and Reagents
| Reagent | Specification |
| This compound | 1.0 eq |
| Substituted Aniline | 1.1 - 1.2 eq |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 0.02 - 0.05 eq (2-5 mol%) |
| Xantphos (or similar bulky phosphine ligand) | 0.04 - 0.10 eq (4-10 mol%) |
| Cesium Carbonate (Cs₂CO₃) | 1.5 - 2.0 eq |
| 1,4-Dioxane or Toluene | Anhydrous, reaction grade |
| Ethyl Acetate | Reagent grade |
| Brine (Saturated NaCl solution) | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | |
| Silica Gel | For column chromatography |
C. Step-by-Step Methodology
-
Reaction Setup (Self-Validation: Inert Atmosphere)
-
To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 eq), the desired aniline (1.1 eq), cesium carbonate (1.5 eq), Xantphos (0.04 eq), and Pd₂(dba)₃ (0.02 eq).
-
Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Scientist's Note: An inert atmosphere is critical. The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. This step ensures the catalytic cycle remains active.
-
-
Solvent Addition and Reaction
-
Using a syringe, add anhydrous 1,4-dioxane to the flask to achieve a concentration of approximately 0.1 M with respect to the starting pyrimidine.
-
Place the flask in a pre-heated oil bath at 100-110 °C and stir vigorously.
-
-
Reaction Monitoring (Self-Validation: Endpoint Determination)
-
After 2 hours, and then hourly, take a small aliquot of the reaction mixture via syringe.
-
Dilute the aliquot with ethyl acetate and spot it on a Thin Layer Chromatography (TLC) plate alongside the starting materials. Develop the plate (e.g., in 30% Ethyl Acetate/Hexanes).
-
The reaction is complete when the starting pyrimidine spot is no longer visible by UV light. LC-MS can also be used for more precise monitoring.
-
Scientist's Note: Proper monitoring prevents unnecessary heating which can lead to side products and ensures the reaction has reached completion for optimal yield.
-
-
Work-up and Extraction
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove the base and catalyst residues. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).
-
Scientist's Note: The water washes remove the inorganic base (cesium carbonate) and other water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization (Self-Validation: Purity & Identity)
-
Purify the resulting crude solid/oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.
-
Combine the pure fractions (as determined by TLC) and concentrate to yield the final product.
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Table 2: Expected Characterization Data for a Hypothetical Product (N-(4-fluorophenyl) derivative)
| Analysis | Expected Result |
| ¹H NMR | Peaks corresponding to pyrimidine, methyl, methylthio, and fluorophenyl protons with correct integration and splitting patterns. |
| ¹³C NMR | Carbons for all unique positions on the pyrimidine and aniline rings. |
| HRMS (ESI+) | Calculated m/z for [M+H]⁺ should match the observed value to within 5 ppm. |
Advanced Synthetic Strategies: Sequential Functionalization
The true versatility of this compound lies in its potential for stepwise modification at two different positions. After the initial C-N coupling at the C2 position, the methylthio group at C6 can be activated for a second substitution.
-
Oxidation: The thioether is selectively oxidized to a sulfone using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA). The electron-withdrawing sulfone group is an excellent leaving group.[6]
-
Second Substitution: The sulfone can then be displaced by another nucleophile (e.g., an alcohol, amine, or thiol), allowing for the introduction of a second point of diversity.
Caption: Sequential functionalization pathway.
This two-step functionalization strategy is a powerful tool for rapidly building molecular complexity and exploring the structure-activity relationships (SAR) of a drug candidate series. It enables medicinal chemists to fine-tune the properties of a lead compound by modifying substituents at two distinct positions on the pyrimidine core, optimizing for potency, selectivity, and pharmacokinetic properties.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. This compound | 89466-59-1 [sigmaaldrich.com]
- 8. GSRS [precision.fda.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Catalytic Cross-Coupling of 2-Chloro-4-methyl-6-(methylthio)pyrimidine
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the catalytic cross-coupling of 2-Chloro-4-methyl-6-(methylthio)pyrimidine. The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous therapeutic agents.[1][2] This guide focuses on leveraging modern palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—to functionalize this versatile building block. We delve into the mechanistic underpinnings of these transformations, provide field-proven, step-by-step protocols, and offer expert insights into optimizing reaction parameters to facilitate the synthesis of diverse compound libraries for drug discovery and development.
Introduction: The Strategic Value of the Pyrimidine Scaffold
The pyrimidine ring system is a cornerstone of medicinal chemistry and chemical biology, forming the core of nucleobases in DNA and RNA.[1] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3][4][5] The specific substrate, this compound[6], offers three distinct points for chemical modification: the reactive C2-chloro group, the C4-methyl group, and the C6-methylthio group.
The chloro-substituent at the C2 position is particularly amenable to displacement via transition-metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the C-Cl bond towards oxidative addition to a low-valent palladium catalyst, a critical step in many cross-coupling cycles.[7][8] This reactivity allows for the precise and efficient introduction of a wide array of substituents, making this substrate an invaluable starting material for generating novel molecular architectures with therapeutic potential.
This guide will detail three key palladium-catalyzed transformations that enable the formation of C-C and C-N bonds at the C2 position, transforming a simple halogenated pyrimidine into a high-value, densely functionalized scaffold.
General Experimental Workflow
A standardized workflow is crucial for achieving reproducible results in cross-coupling reactions. The following diagram outlines the typical sequence of operations, from reaction setup under inert conditions to product isolation and purification.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[9] For chloropyrimidines, this reaction is particularly effective due to the substrate's inherent reactivity.[7][10]
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of the C-Cl bond of the pyrimidine to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with a boronate complex, which is formed by the activation of the boronic acid with a base.[8][9] The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst. The choice of ligand is critical to stabilize the palladium catalyst and facilitate the elementary steps of the cycle.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol describes a general procedure for the coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (e.g., 174.6 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), Pd(PPh₃)₄ (57.8 mg, 0.05 mmol), and K₂CO₃ (414.6 mg, 3.0 mmol).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Add the degassed dioxane/water mixture (5 mL) via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-methyl-2-phenyl-6-(methylthio)pyrimidine.
Data Summary: Scope of Suzuki-Miyaura Coupling
| Boronic Acid Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Notes |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | Standard conditions, generally high yield.[10] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2.5) / PPh₃ (5) | Na₂CO₃ | Glyme/H₂O | 80 | Electron-donating groups couple efficiently.[7] |
| 4-Trifluoromethylphenylboronic acid | Pd₂(dba)₃ (2) / P(t-Bu)₃ (4) | KF | THF | 50 | Electron-withdrawing groups are well-tolerated.[11] |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DME/H₂O | 85 | Heteroarylboronic acids are effective coupling partners. |
Buchwald-Hartwig Amination: C(sp²)-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[12][13] It has become an indispensable tool in pharmaceutical synthesis.[14]
Mechanistic Rationale
Similar to the Suzuki coupling, the reaction initiates with oxidative addition of the aryl chloride to Pd(0). The resulting Pd(II) complex coordinates the amine. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.[13][15] Reductive elimination from this intermediate furnishes the desired C-N bond and regenerates the Pd(0) catalyst. The success of this reaction is highly dependent on the use of bulky, electron-rich phosphine ligands, which promote the reductive elimination step and prevent catalyst decomposition.[12][14]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination with Morpholine
This protocol outlines a procedure for the amination of this compound with a secondary amine, morpholine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equiv)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (2.0 equiv)
-
Toluene (anhydrous, degassed)
Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃ (e.g., 18.3 mg, 0.02 mmol) and XPhos (38.1 mg, 0.08 mmol) to an oven-dried Schlenk tube.
-
Add anhydrous, degassed toluene (2 mL) and stir for 10 minutes at room temperature to form the active catalyst.
-
In a separate flask, add this compound (174.6 mg, 1.0 mmol) and LiHMDS (334.5 mg, 2.0 mmol).
-
Add the pre-formed catalyst solution to the substrate/base mixture via syringe.
-
Finally, add morpholine (130.7 mg, 1.5 mmol) to the reaction mixture.
-
Seal the flask and heat in an oil bath at 100 °C for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature and carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify by flash column chromatography to afford the desired 2-(morpholino)-4-methyl-6-(methylthio)pyrimidine.
Data Summary: Scope of Buchwald-Hartwig Amination
| Amine Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Notes |
| Morpholine (sec-aliphatic) | Pd₂(dba)₃ (2) / XPhos (8) | LiHMDS | Toluene | 100 | Highly effective for secondary aliphatic amines.[16] |
| Aniline (prim-aromatic) | Pd(OAc)₂ (2) / RuPhos (4) | NaOtBu | Dioxane | 100 | Requires bulky biarylphosphine ligands for good yields.[17] |
| Benzylamine (prim-aliphatic) | Pd(OAc)₂ (2) / BINAP (3) | K₃PO₄ | Toluene | 110 | Primary amines can be challenging due to potential bis-arylation.[13] |
| Ammonia (as equivalent) | Pd(OAc)₂ (2) / Josiphos (4) | LiHMDS | THF | 65 | Specialized ligands enable the direct use of ammonia equivalents.[12] |
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing direct access to arylalkynes and conjugated enynes.[18][19]
Mechanistic Rationale
The standard Sonogashira reaction employs a dual catalytic system.[19][20] The palladium cycle is similar to that of the Suzuki coupling. Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This copper acetylide then undergoes transmetalation with the R¹-Pd(II)-X complex, transferring the alkynyl group to the palladium center.[20] Subsequent reductive elimination yields the final product and regenerates the Pd(0) catalyst.
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Protocol: Sonogashira Coupling with Phenylacetylene
This protocol provides a method for coupling this compound with phenylacetylene.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (Et₃N) (anhydrous, degassed)
-
Tetrahydrofuran (THF) (anhydrous, degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (174.6 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21.1 mg, 0.03 mmol), and CuI (11.4 mg, 0.06 mmol).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed THF (5 mL) and anhydrous, degassed Et₃N (2 mL) via syringe.
-
Add phenylacetylene (122.6 mg, 1.2 mmol) dropwise via syringe.
-
Stir the reaction at 60 °C for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with 1M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain 4-methyl-6-(methylthio)-2-(phenylethynyl)pyrimidine.
Data Summary: Scope of Sonogashira Coupling
| Alkyne Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Notes |
| Phenylacetylene | PdCl₂(PPh₃)₂ (3) / CuI (6) | Et₃N | THF | 60 | Standard conditions for aromatic alkynes.[18] |
| 1-Hexyne | PdCl₂(PPh₃)₂ (3) / CuI (6) | Piperidine | DMF | 50 | Aliphatic alkynes couple readily. |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) / CuI (10) | Et₃N | Toluene | 70 | TMS-protected alkynes can be used, followed by deprotection.[19] |
| Propargyl alcohol | Pd(OAc)₂ (2) / PPh₃ (4) / CuI (5) | DIPA | Acetonitrile | RT | Functionalized alkynes are well-tolerated under mild conditions. |
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. mdpi.com [mdpi.com]
- 5. researchtrend.net [researchtrend.net]
- 6. GSRS [precision.fda.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nobelprize.org [nobelprize.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. research.rug.nl [research.rug.nl]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
The Strategic Utility of 2-Chloro-4-methyl-6-(methylthio)pyrimidine in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
Introduction: The Pyrimidine Scaffold as a Cornerstone in Kinase Inhibitor Design
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its prevalence is particularly notable in the field of oncology, where it serves as a foundational structural motif for a multitude of kinase inhibitors.[1][2] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3][4] Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The pyrimidine core is particularly adept at mimicking the adenine base of ATP, allowing pyrimidine-based inhibitors to competitively bind to the ATP-binding site of kinases, thereby blocking their activity.[5][6][7]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 2-Chloro-4-methyl-6-(methylthio)pyrimidine , a versatile and highly functionalized building block, in the synthesis of kinase inhibitors. We will delve into the chemical reactivity of this intermediate, provide detailed, field-proven protocols for its derivatization, and discuss its application in the synthesis of inhibitors for key cancer-related kinases such as Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Janus Kinases (JAKs).
Chemical Reactivity and Strategic Advantages of this compound
The synthetic utility of this compound lies in the differential reactivity of its substituents, which allows for sequential and regioselective modifications. The key reactive sites are the chloro group at the 2-position and the methylthio group at the 6-position.
-
The 2-Chloro Group: This is the primary site for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyrimidine ring activates the chloro group for displacement by a wide range of nucleophiles, including amines, alcohols, and thiols. This reaction is fundamental for introducing key pharmacophoric elements that will interact with the target kinase.
-
The 6-Methylthio Group: The methylthio group can be oxidized to a sulfoxide or a sulfone, transforming it into an excellent leaving group for a second nucleophilic substitution. This two-step sequence provides a pathway to introduce a different substituent at the 6-position, enabling the synthesis of di-substituted pyrimidines with diverse functionalities.
-
Palladium-Catalyzed Cross-Coupling: The chloro group at the 2-position can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8][9][10] This allows for the formation of carbon-carbon bonds, introducing aryl or heteroaryl moieties that can extend into different pockets of the kinase active site.
This multi-faceted reactivity profile makes this compound a powerful tool for building diverse libraries of potential kinase inhibitors from a single, readily accessible starting material.
Core Synthetic Strategies and Protocols
The following protocols are generalized methodologies that can be adapted for the synthesis of a wide range of kinase inhibitors. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the 2-Position
This is often the initial step in the synthesis of a 2,4,6-trisubstituted pyrimidine core. The reaction involves the displacement of the 2-chloro group with a primary or secondary amine.
General Reaction Scheme:
Caption: General workflow for the SNAr reaction.
Materials:
-
This compound (1.0 eq)
-
Desired amine (1.1 - 1.5 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (2.0 - 3.0 eq)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)
-
Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound and the desired amine.
-
Add the anhydrous solvent (NMP or DMSO) to dissolve the reactants.
-
Add the base (DIPEA or Et3N) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-150 °C). The reaction can be performed using conventional heating or microwave irradiation for accelerated reaction times.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expert Insight: The choice of base and solvent is crucial. For less reactive amines, a stronger base and higher temperatures may be required. Microwave-assisted synthesis can significantly reduce reaction times and improve yields.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol is used to introduce aryl or heteroaryl groups at the 2-position, which are common features in many Type I and Type II kinase inhibitors.
General Reaction Scheme:
Caption: General workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (1-5 mol%)
-
Base (e.g., K2CO3, Na2CO3, Cs2CO3) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF) and water
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Add the anhydrous solvent and water (typically in a 4:1 to 10:1 ratio).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expert Insight: The choice of palladium catalyst and ligand is critical for successful coupling, especially with less reactive aryl chlorides. For challenging couplings, consider using more advanced catalyst systems like those employing Buchwald or SPhos ligands.[9]
Protocol 3: Oxidation of the Methylthio Group and Subsequent Nucleophilic Substitution
This two-step sequence allows for the introduction of a second, different nucleophile at the 6-position, providing access to a wider range of chemical space.
Step 3a: Oxidation to the Sulfone
Materials:
-
2-Substituted-4-methyl-6-(methylthio)pyrimidine (from Protocol 1 or 2) (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (2.2 - 2.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the 2-substituted-4-methyl-6-(methylthio)pyrimidine in DCM and cool to 0 °C in an ice bath.
-
Add m-CPBA portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting sulfone is often used in the next step without further purification.
Step 3b: Nucleophilic Substitution of the Sulfone
Materials:
-
2-Substituted-4-methyl-6-(methylsulfonyl)pyrimidine (1.0 eq)
-
Desired nucleophile (e.g., amine, alcohol) (1.5 - 2.0 eq)
-
Base (if required, e.g., K2CO3 for alcohols, or use excess amine)
-
Anhydrous solvent (e.g., DMSO, NMP, THF)
Procedure:
-
Dissolve the 2-substituted-4-methyl-6-(methylsulfonyl)pyrimidine in the appropriate anhydrous solvent.
-
Add the nucleophile and base (if necessary).
-
Heat the reaction mixture (typically 80-120 °C) and monitor by TLC or LC-MS.
-
Work-up and purification are similar to Protocol 1.
Application in the Synthesis of Specific Kinase Inhibitors
The methodologies described above can be applied to the synthesis of various classes of kinase inhibitors.
Example Application: Synthesis of a JAK Inhibitor Scaffold
The Janus kinase (JAK) family of enzymes is crucial for cytokine signaling, and their inhibitors are used to treat inflammatory diseases and some cancers.[3][11][12] Many JAK inhibitors feature a 2,4-diaminopyrimidine core.
Caption: A plausible synthetic route to a JAK inhibitor scaffold.
This synthetic pathway demonstrates the power of this compound as a starting material for the modular assembly of complex kinase inhibitors.
Data Summary
| Reaction Type | Key Reagents | Typical Conditions | Product Type |
| SNAr | Amine, Base (DIPEA) | NMP, 80-150 °C | 2-Aminopyrimidine |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base (K2CO3) | Dioxane/H2O, 80-120 °C | 2-Arylpyrimidine |
| Oxidation | m-CPBA | DCM, 0 °C to RT | 6-Methylsulfonylpyrimidine |
| Sulfone Displacement | Amine or Alcohol | DMSO, 80-120 °C | 6-Amino or 6-Alkoxypyrimidine |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its well-defined and sequential reactivity allows for the controlled introduction of diverse functional groups, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. The protocols outlined in this application note provide a solid foundation for researchers to leverage this powerful synthetic intermediate in their drug discovery efforts.
References
- 1. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloro-4-methyl-6-(methylthio)pyrimidine
Welcome to the technical support guide for the purification of 2-Chloro-4-methyl-6-(methylthio)pyrimidine (CAS 89466-59-1). This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with isolating this key pyrimidine intermediate. This guide provides troubleshooting FAQs and detailed experimental protocols grounded in established chemical principles to ensure you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process. The questions are organized by purification technique for ease of navigation.
General Purification Strategy
Question 1: What are the primary challenges in purifying this compound and similar derivatives?
The main difficulties arise from the physicochemical properties inherent to many pyrimidine derivatives. These compounds can exhibit moderate to high polarity, which can lead to challenges in both crystallization and chromatography.[1] Key issues include:
-
Co-elution of Impurities: Side-products from the synthesis, such as isomers or over-alkylated pyrimidines, may have similar polarities to the target compound, making chromatographic separation difficult.[2]
-
Crystallization Difficulties: The compound may be highly soluble in common organic solvents, making it difficult to achieve the supersaturation needed for crystallization.[1] Conversely, it might crash out of solution as an amorphous solid or oil if conditions are not optimal.[3]
-
Thermal or Stationary Phase Instability: Some substituted pyrimidines can be sensitive to the acidic nature of standard silica gel or may degrade under prolonged heating during solvent evaporation or recrystallization.[2][4]
Question 2: I have a crude reaction mixture. Which purification technique—recrystallization or column chromatography—should I use first?
The choice of the initial purification technique depends largely on the purity and nature of your crude material. A preliminary analysis by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended. The following decision tree can guide your choice.
Caption: Decision tree for selecting the initial purification method.
Recrystallization Troubleshooting
Question 3: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the compound precipitates from the solution above its melting point or as a supersaturated, amorphous liquid. This is often caused by a very high concentration of the solute or the presence of impurities that disrupt the crystal lattice formation.[4]
Solutions:
-
Reduce Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop before transferring it to an ice bath. Rapid cooling often promotes precipitation over crystallization.[3]
-
Add More Solvent: Your solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again more slowly.[4]
-
Use a Different Solvent System: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures. You may need to screen different solvents or use a binary solvent system (one solvent in which the compound is soluble and an "anti-solvent" in which it is not).[1]
Question 4: After recrystallization, my product is still colored. How can I remove these impurities?
Colored impurities are often non-polar, extended conjugated systems that can get trapped in the crystal lattice.
Solution:
-
Activated Charcoal Treatment: Add a very small amount (1-2% by weight of your crude product) of activated charcoal to the hot solution before the filtration step.[1] Boil the solution with the charcoal for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal before allowing the solution to cool. Be aware that charcoal can also adsorb your product, so use it sparingly.
Question 5: My compound will not crystallize from the solution, even after cooling in an ice bath. What are my options?
This typically indicates that the solution is not supersaturated, meaning either too much solvent was used or the compound is too soluble in the chosen solvent.[1]
Solutions:
-
Reduce Solvent Volume: Evaporate some of the solvent under reduced pressure or by gentle heating to increase the concentration of your compound, then attempt cooling again.[1]
-
Induce Crystallization:
-
Scratching: Scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the cold solution to act as a template for crystallization.[3]
-
-
Add an Anti-solvent: If your compound is soluble in solvent A, slowly add a miscible "anti-solvent" B (in which the compound is insoluble) dropwise to the solution at room temperature until persistent cloudiness appears. Then, add a few drops of solvent A to redissolve the cloudiness and allow the solution to cool slowly.[1]
Column Chromatography Troubleshooting
Question 6: How do I select the best solvent system (eluent) for purifying this compound on a silica gel column?
The ideal eluent should separate your target compound from impurities effectively. This is best determined by preliminary analysis using Thin Layer Chromatography (TLC).
Methodology:
-
Spot your crude mixture on a TLC plate.
-
Develop the plate in various solvent systems of differing polarities. Common systems for pyrimidine derivatives include mixtures of hexane/ethyl acetate or petroleum ether/dichloromethane.[4][5]
-
The optimal solvent system is one that gives your target compound an Rf value of approximately 0.2 - 0.4 .[4] This Rf value typically ensures that the compound spends enough time on the stationary phase for good separation to occur without requiring an excessive volume of eluent.
Question 7: I've run several column volumes of eluent, but my compound is not coming off the column. What is happening?
This is a common issue that usually points to one of two problems: an insufficiently polar eluent or compound instability.
Solutions:
-
Increase Eluent Polarity: Your chosen solvent system is likely not polar enough to displace the compound from the silica gel.[4] Gradually increase the polarity of your eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate. Adding a small amount (0.5-2%) of a more polar solvent like methanol can also be effective, but do this cautiously as it can sometimes cause cracking of the silica gel bed.[4]
-
Assess Stability on Silica: Your compound may be degrading on the acidic silica gel.[4] You can test this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it. If you see streaking or new spots, degradation is likely. In this case, consider using a different stationary phase like neutral alumina or deactivated silica gel.[4]
Question 8: My separation of the target compound from a close-running impurity is very poor. How can I improve the resolution?
Poor resolution means the bands for your product and the impurity are overlapping significantly as they travel down the column.
Solutions:
-
Fine-Tune the Eluent: Even small changes to the solvent system can have a large impact. Try slightly less polar solvent mixtures or introduce a third solvent to modulate the separation.
-
Ensure Proper Column Packing: Air bubbles or cracks in the silica gel bed create channels where the solvent and sample can travel unimpeded, ruining separation. Ensure your column is packed uniformly.[4] Wet loading (preparing a slurry of silica in the eluent before pouring it into the column) is generally recommended over dry loading to minimize bubbles.[6]
-
Use Dry Loading: If your compound has poor solubility in the eluent, it can broaden the initial sample band when loaded.[4] In this case, pre-adsorb your crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.
The following diagram outlines a general troubleshooting workflow for column chromatography.
Caption: Troubleshooting workflow for silica gel column chromatography.
Data Summary Table
| Purification Technique | Recommended Solvent Systems (Eluent) | Key Considerations |
| Recrystallization | Alcohols (Ethanol, Isopropanol), Acetonitrile, Ethyl Acetate/Hexane mixtures, Dichloromethane/Hexane mixtures | Solubility profile is critical. Screen multiple solvents for optimal crystal yield and purity. |
| Column Chromatography | Petroleum Ether / Dichloromethane (e.g., 2:1 ratio)[5] | Good for compounds of lower to moderate polarity. |
| Hexane / Ethyl Acetate (gradient elution)[4] | A versatile system; start with low ethyl acetate percentage and gradually increase. | |
| Dichloromethane / Methanol (e.g., 99:1 ratio) | Use for more polar compounds that do not elute with less polar systems. |
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol outlines a general procedure for recrystallization. The choice of solvent is critical and should be determined experimentally on a small scale first.
-
Solvent Selection: Place a small amount of crude material (20-30 mg) in a test tube and add a few drops of a candidate solvent. If it dissolves immediately at room temperature, the solvent is too good. If it is insoluble even when heated, the solvent is unsuitable. The ideal solvent dissolves the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to just dissolve the compound at its boiling point. Add the solvent in small portions, allowing the solution to heat up between additions.
-
Decolorization (Optional): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for 2-3 minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated flask. This prevents premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[1] Once at room temperature, the flask can be placed in an ice bath for 30 minutes to maximize crystal formation.[1]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities adhering to the crystal surfaces.[1]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.[1] Characterize the final product by NMR and check its melting point.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol describes the "wet loading" method for packing a silica gel column.
-
Column Preparation: Select a column of appropriate size (a rule of thumb is to use 40-100g of silica gel for every 1g of crude material). Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom and add a thin layer (approx. 1 cm) of sand.
-
Slurry Packing: In a beaker, prepare a slurry of silica gel in your starting eluent (the least polar solvent mixture you plan to use).[6] Stir to remove air bubbles.
-
Loading the Column: Pour the slurry into the column. Use additional eluent to rinse all the silica into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.[6] Open the stopcock to allow some solvent to drain, but never let the solvent level fall below the top of the silica bed.
-
Sample Loading: Once the silica has settled, add a protective layer of sand (approx. 1 cm) to the top of the silica bed. Drain the solvent until it is just level with the top of the sand. Dissolve your crude product in the minimum amount of eluent or a more volatile solvent (like dichloromethane). Carefully add this solution to the top of the column using a pipette.
-
Elution: Open the stopcock and drain the solvent until the sample solution has fully entered the sand/silica bed. Carefully add your eluent to the top of the column, filling it up.
-
Fraction Collection: Begin collecting fractions in test tubes or flasks. Monitor the separation by TLC analysis of the collected fractions.[4]
-
Isolation: Combine the fractions that contain your pure product (as determined by TLC). Remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.
References
Technical Support Center: Synthesis of 2-Chloro-4-methyl-6-(methylthio)pyrimidine
Welcome to the technical support center for the synthesis of 2-Chloro-4-methyl-6-(methylthio)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format to ensure the success of your experiments.
Introduction to the Synthesis
The synthesis of this compound is a crucial step in the development of various pharmaceutical and agrochemical compounds. The most common route involves the nucleophilic aromatic substitution (SNAr) of 2,4-dichloro-6-methylpyrimidine with a methylthiolate source. While seemingly straightforward, this reaction is often accompanied by several side reactions that can complicate the synthesis and purification process. This guide will address these challenges head-on, providing you with the knowledge to optimize your reaction conditions and maximize your yield and purity.
Main Reaction Pathway
The primary transformation involves the selective displacement of the chlorine atom at the C4 position of the pyrimidine ring by a methylthiolate nucleophile.
Technical Support Center: 2-Chloro-4-methyl-6-(methylthio)pyrimidine
This guide is intended for researchers, scientists, and drug development professionals using 2-Chloro-4-methyl-6-(methylthio)pyrimidine in their experiments. Here, we provide in-depth technical guidance on the stability and storage of this compound, along with troubleshooting advice for common issues that may arise from improper handling or degradation. Our goal is to ensure the integrity of your starting material, leading to more reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: What are the recommended long-term storage conditions for this compound?
For long-term stability, the compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[1] It is crucial to protect it from moisture and light to prevent degradation.
Q2: Can I store the compound at room temperature for a short period?
While the compound may be shipped at ambient temperature, for maintaining its purity and integrity, prolonged storage at room temperature is not recommended.[1] For any period longer than a few hours, it is best to transfer it to the recommended refrigerated conditions.
Q3: What are the visible signs of degradation?
A pure sample of this compound should be a solid. Any significant change in color, such as darkening, or a change in physical state, such as becoming sticky or oily, may indicate degradation. However, the absence of visible changes does not guarantee purity, and analytical verification is always recommended if degradation is suspected.
Q4: Is this compound sensitive to air or moisture?
Yes, the compound is sensitive to moisture. The chloro group at the 2-position of the pyrimidine ring is susceptible to hydrolysis. Therefore, it is essential to handle the compound in a dry environment and store it in a tightly sealed container, preferably with a desiccant.
Q5: What are the primary safety precautions I should take when handling this compound?
This compound is classified as a skin and eye irritant.[1] Always handle this compound in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
Troubleshooting Guide
This section provides a structured approach to troubleshoot common experimental issues that may be related to the stability of this compound.
Problem 1: Lower than expected yield in a reaction where this compound is a starting material.
Potential Cause: Degradation of the starting material, leading to a lower concentration of the active reactant.
Troubleshooting Workflow:
Troubleshooting Workflow Diagram
Step-by-Step Guide:
-
Verify Purity: The first step is to verify the purity of your this compound. This can be done using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Look for Degradation Products: If the purity is lower than expected, analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify potential degradation products.
-
Hydrolysis Product: Look for a peak with a mass corresponding to the replacement of the chloro group with a hydroxyl group (4-methyl-6-(methylthio)pyrimidin-2-ol). This is a likely product of exposure to moisture.
-
Oxidation Products: The methylthio group is susceptible to oxidation. Look for peaks corresponding to the sulfoxide (+16 amu) and sulfone (+32 amu) derivatives. These can form upon prolonged exposure to air.
-
-
Source Fresh Reagent: If significant degradation is confirmed, it is best to source a fresh batch of the compound and ensure it is stored under the recommended conditions.
Problem 2: Appearance of unexpected peaks in analytical data (NMR, HPLC, LC-MS) of the starting material or reaction mixture.
Potential Cause: The presence of impurities arising from the degradation of this compound.
Troubleshooting Workflow:
References
improving regioselectivity in reactions of 2-Chloro-4-methyl-6-(methylthio)pyrimidine
Welcome to the technical support resource for 2-Chloro-4-methyl-6-(methylthio)pyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of reactions involving this versatile heterocyclic building block. Here, we move beyond simple protocols to explain the underlying principles that govern reactivity and selectivity, empowering you to troubleshoot and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and how do the substituents influence reactivity?
The primary site for synthetic modification on this scaffold is the carbon atom bearing the chlorine substituent (C2). The reactivity at this position is significantly influenced by the electronic properties of the other groups on the pyrimidine ring.
-
C2-Chloro Group: The chlorine atom at the C2 position is the most labile leaving group, making this site the primary target for both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
-
Electronic Influence: The 4-methyl and 6-methylthio groups are both considered electron-donating groups (EDGs). In pyrimidine systems, EDGs at the C4 and C6 positions can increase the electron density of the ring, which would typically deactivate it towards nucleophilic attack. However, in dihalopyrimidines, EDGs at C6 have been shown to favor substitution at the C2 position.[1][2] This is attributed to the complex interplay of orbital energies and transition state stabilization. The methylthio group, with its sulfur atom, can also influence catalyst behavior in cross-coupling reactions.
-
Other Potential Sites: While the C2-Cl bond is the most reactive, other sites can potentially react under specific conditions. The C5-H bond can be susceptible to deprotonation by strong bases, leading to metalation. The sulfur atom in the methylthio group is a soft nucleophile and can be oxidized or act as a coordinating site for metal catalysts, which can sometimes lead to catalyst inhibition.
Q2: Why is achieving high regioselectivity a concern for a molecule with only one chloro-substituent?
While traditional regioselectivity questions often involve choosing between two similar leaving groups (e.g., C2 vs. C4 in a dichloropyrimidine), the challenge with this compound is one of chemoselectivity . The goal is to ensure the desired reaction occurs exclusively at the C2-Cl bond without engaging other potentially reactive sites on the molecule. A lack of chemoselectivity can lead to a mixture of products stemming from:
-
Side reactions at the C5-H position.
-
Oxidation or modification of the methylthio group.
-
Decomposition of the starting material under harsh conditions.
Therefore, optimizing conditions to favor the desired transformation at C2 is critical for achieving high purity and yield.
Q3: What are the most common and effective methods for functionalizing the C2 position?
The two most prevalent and powerful strategies for modifying the C2 position are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
-
Nucleophilic Aromatic Substitution (SNAr): This is a direct displacement of the chloride by a nucleophile (e.g., amines, alcohols, thiols). The reaction is typically promoted by heat and/or base. The electron-deficient nature of the pyrimidine ring facilitates this reaction pathway.
-
Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura (with boronic acids) and Buchwald-Hartwig (with amines) couplings are extremely effective for forming C-C and C-N bonds, respectively.[3] These methods offer broad substrate scope and functional group tolerance but require careful selection of the catalyst system, especially due to the presence of the sulfur-containing methylthio group.
Visualizing Reactivity: Electronic Landscape
The electronic nature of the pyrimidine ring dictates its reactivity. The diagram below illustrates how the electron-donating groups (EDGs) and the electronegative nitrogen atoms influence the C2 position, making it susceptible to substitution.
References
Technical Support Center: Overcoming Solubility Challenges with 2-Chloro-4-methyl-6-(methylthio)pyrimidine
Introduction: Navigating the Solubility Maze
Welcome to the technical support guide for 2-Chloro-4-methyl-6-(methylthio)pyrimidine (CAS No. 89466-59-1). This pyrimidine derivative is a valuable building block in medicinal chemistry and drug discovery. However, like many heterocyclic compounds, its utility in experimental settings can be hampered by poor solubility in aqueous and some organic media. This guide is designed for researchers, chemists, and formulation scientists to provide a structured, cause-and-effect approach to overcoming these solubility hurdles. We will move from fundamental physicochemical properties to practical, step-by-step protocols and advanced formulation strategies, ensuring you can generate reliable and reproducible data in your research.
Section 1: Physicochemical Profile of this compound
Understanding the fundamental properties of a compound is the first step in troubleshooting its behavior. The structure, combining a chlorinated pyrimidine ring with methyl and methylthio groups, results in a molecule with low polarity and a tendency to crystallize, contributing to its limited solubility.
| Property | Value | Source |
| CAS Number | 89466-59-1 | [1] |
| Molecular Formula | C₆H₇ClN₂S | [2][3] |
| Molecular Weight | 174.65 g/mol | [2][3] |
| Physical Form | Solid, Crystalline | [3] |
| Purity (Typical) | ≥95% | [1][3] |
| Storage | Inert atmosphere, 2-8°C | |
| Known Solubility | Sparingly soluble in Chloroform, Slightly soluble in Methanol (data for isomer) | [4] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the handling and dissolution of this compound.
Q1: I need to prepare a 10 mM stock solution. What solvent should I start with?
A: For initial stock preparation, always begin with a high-purity, anhydrous polar aprotic solvent. Dimethyl sulfoxide (DMSO) is the recommended starting point. Many pyrimidine derivatives are readily soluble in DMSO.[5] Prepare a small, trial batch first to confirm solubility at your target concentration before committing your entire supply of the compound. If DMSO is incompatible with your downstream application, other options include Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
Q2: My compound dissolved in DMSO for the stock, but it crashed out when I diluted it into my aqueous assay buffer. What happened and how do I fix it?
A: This is a classic case of precipitation due to a solvent shift. The compound is stable in 100% DMSO but becomes supersaturated and precipitates when the solution polarity dramatically increases upon dilution into an aqueous buffer.
-
Immediate Fix: Lower the final concentration of your compound in the assay. You may be exceeding its aqueous solubility limit.
-
Systematic Solution: Employ a co-solvent strategy. By including a water-miscible organic solvent in your final assay medium, you can increase the compound's solubility.[6][7] A common approach is to ensure the final concentration of DMSO is between 0.1% and 1%, which is often tolerated by many cell lines. If more solubilizing power is needed, consider adding other co-solvents like PEG 400 or propylene glycol to the buffer.[7] Always run a vehicle control with the same final solvent concentration to account for any effects of the solvents themselves.
Q3: I am struggling to get a clean ¹H NMR spectrum. The compound is not fully dissolving in CDCl₃ or even DMSO-d₆.
A: This is a common issue for heterocyclic compounds.[8]
-
Gentle Heating: Gently warming the NMR tube (e.g., to 40-50°C) can often be enough to dissolve the compound. Check the compound's stability at elevated temperatures first if possible.
-
Solvent Acidification: If the compound remains insoluble, adding a few drops of deuterated trifluoroacetic acid (TFA-d) to the DMSO-d₆ can protonate the nitrogen atoms on the pyrimidine ring.[8] This in-situ salt formation dramatically increases polarity and, therefore, solubility. Be aware that this will shift your proton signals, particularly those near the nitrogen atoms, and you will see a peak for the TFA.
-
Alternative Solvents: For some heterocycles, deuterated acetic acid (Acetic acid-D4) or a mixture of deuterated chloroform and methanol can be effective.[8]
Q4: For an in vivo study, I need a formulation with higher concentration than what simple co-solvents can achieve. What are my options?
A: For preclinical in vivo studies, more advanced formulation strategies are often necessary to achieve the required exposure.[9][10]
-
pH Modification: The pyrimidine core is weakly basic. Systematically adjusting the pH of the formulation vehicle to be slightly acidic (e.g., pH 4-5) can increase solubility by protonating the molecule.[6] This is a powerful technique but requires careful testing to ensure the compound is chemically stable at the target pH.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules in their hydrophobic core, increasing their apparent aqueous solubility.[5][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for parenteral formulations.
-
Amorphous Solid Dispersions: For oral delivery, creating an amorphous solid dispersion, where the drug is molecularly dispersed in a hydrophilic polymer matrix, can significantly improve dissolution rate and bioavailability.[5][11]
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases its surface area, leading to a faster dissolution rate according to the Noyes-Whitney equation.[6][9] This involves milling the crystalline drug in the presence of stabilizers.
Section 3: In-Depth Troubleshooting Guides & Protocols
Guide 1: Systematic Approach to Solubility Troubleshooting
This workflow provides a logical decision tree for addressing solubility issues, starting from the simplest and most common techniques and progressing to more complex solutions.
References
- 1. This compound | 89466-59-1 [sigmaaldrich.com]
- 2. GSRS [precision.fda.gov]
- 3. 4-Chloro-6-methyl-2-(methylthio)-pyrimidine | CymitQuimica [cymitquimica.com]
- 4. 17119-73-2 CAS MSDS (4-Chloro-6-methyl-2-(methylthio)pyrimidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. researchgate.net [researchgate.net]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purity Assessment of 2-Chloro-4-methyl-6-(methylthio)pyrimidine
Welcome to the technical support center for the analytical assessment of 2-Chloro-4-methyl-6-(methylthio)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purity analysis of this key chemical intermediate. Our focus is on providing practical, field-proven insights to ensure the accuracy and reliability of your analytical data.
Introduction to Purity Assessment of this compound
This compound is a substituted pyrimidine derivative with significant applications as a building block in the synthesis of pharmaceuticals and agrochemicals. The purity of this intermediate is critical as impurities can affect reaction yields, introduce unwanted side products, and impact the safety and efficacy of the final product.
This guide will delve into the primary analytical techniques for purity assessment—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and provide troubleshooting for common issues encountered during analysis. We will also touch upon spectroscopic methods for structural confirmation.
Potential Impurities: A Proactive Approach
Potential Process-Related Impurities:
-
Isomeric Impurities: Incomplete or non-selective reactions could lead to the presence of isomers.
-
Unreacted Starting Materials: Residual starting materials from the synthesis process.
-
Byproducts of Chlorination: The use of reagents like phosphorus oxychloride can lead to the formation of "flocculent and slimy byproducts" and polymeric phosphorus compounds, which can be challenging to remove.[1]
-
Solvent Residues: Residual solvents used during synthesis and purification.
Potential Degradation Products:
-
Hydrolysis Products: The chloro-substituent is susceptible to hydrolysis, which can lead to the formation of the corresponding hydroxy-pyrimidine derivative, especially in the presence of moisture.
-
Oxidation Products: The methylthio group can be oxidized to the corresponding sulfoxide and sulfone.
A stability-indicating analytical method is crucial to separate the main component from these potential impurities and degradation products.[2][3]
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC is the most common and robust method for the purity assessment of non-volatile and thermally labile compounds like this compound.[4]
Hypothetical HPLC Method for Purity and Assay
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (for MS compatibility) or Phosphoric Acid (for UV detection) |
| Elution | Gradient or Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Troubleshooting Guide: HPLC Analysis
This section addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.
Q1: I'm observing significant peak tailing for the main peak. What could be the cause and how can I fix it?
A1: Peak tailing for a heterocyclic compound like this is often due to secondary interactions between the basic nitrogen atoms in the pyrimidine ring and acidic silanol groups on the silica-based column packing.
-
Explanation: At a neutral or acidic pH, the nitrogen atoms can become protonated and interact with deprotonated, negatively charged silanols, leading to a "tailing" effect on the peak.
-
Solutions:
-
Lower the Mobile Phase pH: Adding a small amount of an acid like formic or phosphoric acid to the mobile phase will protonate the silanol groups, minimizing these secondary interactions.
-
Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to reduce the number of accessible silanol groups. Ensure you are using such a column.
-
Add a Competing Base: A small amount of a competing base, like triethylamine, can be added to the mobile phase to preferentially interact with the silanol groups, but this may affect MS compatibility.
-
Q2: My peak resolution between the main peak and a small, early-eluting impurity is poor. How can I improve it?
A2: Poor resolution of an early-eluting impurity suggests it is more polar than the main compound. To improve separation, you need to increase its retention.
-
Explanation: In reversed-phase HPLC, polar compounds have less affinity for the non-polar stationary phase and elute earlier.
-
Solutions:
-
Decrease the Organic Solvent Content: Reduce the percentage of acetonitrile in your mobile phase. This will increase the retention of all components, but may disproportionately improve the retention and resolution of the more polar impurity.
-
Use a Gradient Elution: Start with a lower percentage of organic solvent and gradually increase it. This will help to better separate the early-eluting polar impurity from the main peak.
-
Change the Stationary Phase: Consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.
-
Q3: I'm seeing a "ghost peak" in my chromatogram, even when I inject a blank. What is the source of this peak?
A3: A ghost peak that appears in a blank injection is usually due to carryover from a previous injection or contamination in the mobile phase or HPLC system.
-
Explanation: The compound may have a high affinity for some part of the system (e.g., the injector rotor seal) and is slowly bleeding off in subsequent runs.
-
Solutions:
-
Injector Cleaning: Program a needle wash with a strong solvent (like 100% acetonitrile or isopropanol) in your injection sequence.
-
Check Mobile Phase Purity: Ensure you are using high-purity HPLC-grade solvents and fresh mobile phase.
-
System Flush: Flush the entire HPLC system with a strong, appropriate solvent to remove any adsorbed contaminants.
-
Q4: The retention time of my main peak is shifting between injections. What could be causing this instability?
A4: Retention time drift can be caused by several factors related to the column, mobile phase, or pump.
-
Explanation: Inconsistent mobile phase composition, temperature fluctuations, or a non-equilibrated column can all lead to shifts in retention time.
-
Solutions:
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting your analytical run. This can take 10-20 column volumes.
-
Mobile Phase Preparation: If you are mixing solvents online, ensure the pump's proportioning valves are working correctly. It is often more consistent to pre-mix the mobile phase.
-
Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.
-
Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate.
-
Workflow for HPLC Troubleshooting
Caption: A logical workflow for troubleshooting common HPLC issues.
Gas Chromatography (GC) Analysis
GC is a suitable technique for the analysis of volatile impurities and can also be used for the purity assessment of this compound if it is thermally stable.
Hypothetical GC Method
| Parameter | Condition |
| Column | A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium or Hydrogen at a constant flow |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Start at a low temperature (e.g., 80 °C), then ramp to a higher temperature (e.g., 280 °C) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 300 °C |
Troubleshooting Guide: GC Analysis
Q1: I'm observing broad peaks in my GC chromatogram. What is the likely cause?
A1: Broad peaks in GC can be caused by several factors, including slow injection, column degradation, or a non-optimal temperature program.
-
Explanation: If the sample is introduced into the column too slowly, the initial band will be broad, leading to a broad peak. Column stationary phase degradation or a slow temperature ramp can also cause peak broadening.
-
Solutions:
-
Optimize Injection: Use a fast injection speed and ensure the injector temperature is high enough to rapidly vaporize the sample without causing degradation.
-
Check Column Health: Condition the column at a high temperature to remove any contaminants. If peak shape does not improve, the column may need to be replaced.
-
Increase Temperature Ramp Rate: A faster temperature ramp can help to sharpen peaks, especially for later-eluting compounds.
-
Q2: I suspect my compound is degrading in the GC injector. How can I confirm this and what can I do to prevent it?
A2: Thermal degradation is a common issue for halogenated and sulfur-containing compounds. You can confirm degradation by observing extra peaks that are not present when the sample is analyzed by a non-destructive technique like HPLC.
-
Explanation: High injector temperatures can cause the molecule to break down into smaller fragments.
-
Solutions:
-
Lower the Injector Temperature: Gradually decrease the injector temperature to the lowest point at which you still get good peak shape.
-
Use a Cooled Injection Technique: Techniques like cool on-column injection can introduce the sample onto the column without a hot injector, minimizing thermal stress.
-
Use a More Inert Liner: The glass liner in the injector can have active sites that promote degradation. Using a deactivated liner can help to minimize this.
-
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural confirmation and identification of the main component and any unknown impurities.
-
Mass Spectrometry (MS): When coupled with GC or HPLC, MS provides molecular weight information and fragmentation patterns that are invaluable for identifying unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, allowing for the unambiguous identification of the compound and its impurities if they are present at a high enough concentration.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups in the molecule.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and handle a reference standard for this compound?
A1: A well-characterized reference standard is essential for accurate quantitative analysis. It should be stored under controlled conditions (e.g., refrigerated and protected from light and moisture) to prevent degradation. A certificate of analysis (CoA) for the reference standard should provide information on its purity.
Q2: What are the key parameters to consider for validating an HPLC method for purity assessment?
A2: According to ICH guidelines (Q2(R2)), the key validation parameters for a purity method include:[4]
-
Specificity: The ability to assess the analyte in the presence of impurities and degradants.
-
Linearity: A linear relationship between concentration and detector response.
-
Range: The concentration range over which the method is linear, accurate, and precise.
-
Accuracy: The closeness of the results to the true value.
-
Precision: The degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Q3: My sample is a solid. What is the best way to prepare it for HPLC analysis?
A3: The sample should be dissolved in a solvent that is compatible with the mobile phase. Ideally, the sample solvent should be the mobile phase itself or a weaker solvent than the mobile phase to ensure good peak shape. For example, if your mobile phase is 50:50 acetonitrile:water, dissolving your sample in this mixture is a good starting point. Ensure the sample is fully dissolved before injection.
Q4: How can I develop a stability-indicating HPLC method?
A4: A stability-indicating method is one that can separate the drug substance from its degradation products. To develop such a method, you need to perform forced degradation studies.[2][3] This involves subjecting the sample to stress conditions like acid, base, oxidation, heat, and light to generate degradation products. The HPLC method is then developed to resolve the main peak from all the degradation peaks.
Logical Relationship in Purity Assessment
Caption: The interconnectedness of techniques in ensuring the purity of a compound.
References
handling and safety precautions for 2-Chloro-4-methyl-6-(methylthio)pyrimidine
This guide provides comprehensive handling, safety, and troubleshooting information for researchers, scientists, and drug development professionals working with 2-Chloro-4-methyl-6-(methylthio)pyrimidine (CAS No. 89466-59-1). As a Senior Application Scientist, my aim is to combine technical data with practical, field-tested advice to ensure both the integrity of your experiments and the safety of your laboratory personnel.
Section 1: Frequently Asked Questions (FAQs) - Core Safety & Handling
This section addresses the most common initial questions regarding the safe handling and storage of this compound.
Question 1: What are the primary hazards associated with this compound?
This compound is classified as hazardous and requires careful handling. The primary hazards are:
-
Acute Oral Toxicity: It is categorized as "Fatal if swallowed".
-
Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[1]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2]
-
Aquatic Toxicity: The compound is very toxic to aquatic life with long-lasting effects.
Always consult the Safety Data Sheet (SDS) before starting any work.[1][2][3]
Question 2: What are the essential personal protective equipment (PPE) requirements for handling this compound?
Due to its hazardous nature, a stringent PPE protocol is mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves. Always inspect gloves before use and use proper glove removal technique to avoid skin contact.[3][4]
-
Eye/Face Protection: Use chemical safety goggles or a face shield that meets OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
-
Skin and Body Protection: Wear a lab coat, and for larger quantities or when there is a risk of splashing, consider additional protective clothing.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated.[1]
Workflow: Donning and Doffing PPE
Caption: Correct sequence for donning and doffing PPE to minimize contamination.
Question 3: How should I properly store this compound?
Proper storage is crucial for maintaining the compound's stability and ensuring safety.
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][4]
-
Temperature: Some suppliers recommend refrigeration or storage between 2-8°C. Always check the product label for the recommended storage temperature.
-
Atmosphere: For long-term storage, an inert atmosphere is recommended.
-
Security: Store in a locked-up area accessible only to qualified personnel.
-
Incompatibilities: Store away from strong oxidizing agents.[1]
Question 4: What should I do in case of an accidental spill?
Act quickly and safely to contain and clean up the spill.
-
Evacuate: Evacuate non-essential personnel from the immediate area.[2]
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Wear the appropriate PPE as described in Question 2.
-
Containment: Prevent the substance from entering drains.[2][3][4] Cover drains if necessary.
-
Clean-up: For a solid spill, carefully sweep or scoop up the material without creating dust.[2] Use an inert absorbent material (e.g., sand, vermiculite) for containment before collection.[4]
-
Disposal: Collect the spilled material and any contaminated absorbent into a suitable, closed container for disposal by an approved waste disposal plant.[2]
Question 5: What are the correct first aid procedures for exposure?
Immediate action is critical. Always have the SDS readily available for emergency responders.[2]
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse the mouth and give one or two glasses of water to drink.[3]
-
In Case of Skin Contact: Take off immediately all contaminated clothing.[3] Rinse the skin with plenty of soap and water.[2][3]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[2]
-
If Inhaled: Move the person into fresh air.[2][3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2]
Section 2: Experimental Troubleshooting Guide
This section provides solutions to specific problems that may arise during experimental work.
Question 6: I'm having trouble dissolving the compound. What solvents are recommended?
While specific solubility data is not always readily available, pyrimidine derivatives like this are often soluble in common organic solvents.
-
Starting Point: Try solvents such as Dichloromethane (DCM), Chloroform, or Ethyl Acetate.
-
Troubleshooting: If solubility is low, gentle warming or sonication may help. Always perform a small-scale solubility test first. For reactions, the choice of solvent will also depend on the reaction conditions and other reagents. A reaction involving sodium ethoxide, for instance, has been successfully carried out in ethanol (EtOH).[6][7]
Question 7: My reaction is not proceeding as expected. What are some potential reactivity issues?
The reactivity of this compound is centered on the chloro and methylthio groups.
-
Nucleophilic Substitution: The chlorine at the C2 position can be displaced by nucleophiles. However, its reactivity can be lower compared to other leaving groups. One study noted that 2-chloro and 2-methylthio pyrimidines were significantly less reactive or even unreactive in certain arylation reactions compared to their 2-sulfonyl counterparts.[8]
-
Oxidation of the Thioether: The methylthio group can be oxidized, typically using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA), to a methylsulfone.[9] This sulfone group is an excellent leaving group, making the C6 position much more susceptible to nucleophilic attack.[9] If your desired reaction involves substitution at the C6 position, prior oxidation of the thioether to the sulfone may be a necessary step.
-
Reaction Conditions: Ensure your reagents are pure and the reaction is performed under the appropriate atmosphere (e.g., inert gas for moisture-sensitive reactions) and temperature.
Protocol: Oxidation of the Methylthio Group
This protocol is a general guideline based on similar transformations.[9]
-
Dissolution: Dissolve 1 equivalent of this compound in Dichloromethane (DCM) in a round-bottom flask.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Slowly add 2 equivalents of m-chloroperbenzoic acid (m-CPBA) portion-wise, monitoring the internal temperature.
-
Reaction: Allow the mixture to stir and slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM.
-
Work-up: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the resulting sulfone by column chromatography or recrystallization as needed.
Caption: Workflow for the oxidation of the methylthio group to a methylsulfone.
Question 8: My product seems to be degrading upon work-up or storage. What could be the cause?
While the compound is generally stable under recommended storage conditions, some factors can lead to degradation.
-
Exposure to Light or Air: Some related compounds are noted to be sensitive to light and air.[1] Store the compound and any intermediates protected from light.
-
Thermal Decomposition: Avoid excessive heat. During purification by distillation, use vacuum to lower the boiling point. Thermal decomposition can release hazardous gases like nitrogen oxides (NOx), sulfur oxides, and hydrogen chloride gas.[1][5]
-
Incompatible Materials: As mentioned, avoid strong oxidizing agents which will react with the thioether group.[1]
Section 3: Physical & Chemical Properties
| Property | Value | Source |
| CAS Number | 89466-59-1 | |
| Molecular Formula | C₆H₇ClN₂S | [10] |
| Molecular Weight | 174.65 g/mol | [10][11] |
| Physical Form | Solid, Crystalline | [11] |
| InChIKey | GLWCUQHONLZTOE-UHFFFAOYSA-N | [10] |
References
- 1. fishersci.com [fishersci.com]
- 2. aaronchem.com [aaronchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. GSRS [precision.fda.gov]
- 11. 4-Chloro-6-methyl-2-(methylthio)-pyrimidine | CymitQuimica [cymitquimica.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro-4-methyl-6-(methylthio)pyrimidine in Nucleophilic Aromatic Substitution
Introduction: The Central Role of Substituted Pyrimidins in Modern Chemistry
The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including kinase inhibitors, antiviral agents, and anticancer drugs.[1][2] The biological activity of these molecules is intricately linked to the nature and position of substituents on the pyrimidine ring. Consequently, the ability to selectively and efficiently functionalize the pyrimidine core is of paramount importance. Nucleophilic aromatic substitution (SNAr) is a primary tool for achieving this functionalization, with chloropyrimidines serving as versatile and widely used precursors.[3][4]
This guide provides an in-depth comparative analysis of the reactivity of 2-Chloro-4-methyl-6-(methylthio)pyrimidine. We will explore the electronic and steric factors governing its susceptibility to nucleophilic attack and benchmark its reactivity against other key pyrimidine derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the design and synthesis of novel pyrimidine-based compounds.
Understanding Reactivity in Pyrimidine Systems: The SNAr Mechanism
Nucleophilic aromatic substitution on pyrimidines, like other electron-deficient aromatic systems, typically proceeds through a two-step addition-elimination mechanism, often referred to as the SNAr pathway.[4][5] The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the pyrimidine ring, forming a high-energy anionic intermediate known as a Meisenheimer complex.[5] The rate-determining step is generally the formation of this intermediate.[6] The stability of the Meisenheimer complex is a key determinant of the reaction rate. The subsequent expulsion of the leaving group (in this case, a chloride ion) restores the aromaticity of the ring.
The inherent electron deficiency of the pyrimidine ring, due to the presence of two electronegative nitrogen atoms, makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions.[4][6] The regioselectivity and rate of these reactions are profoundly influenced by the electronic properties of the substituents on the ring.
Dissecting the Reactivity of this compound
To understand the reactivity of this compound, we must consider the electronic contributions of the methyl and methylthio groups.
-
The Chloro Leaving Group at C2: The chlorine atom at the 2-position is a good leaving group, making this position susceptible to nucleophilic attack.
-
The Methyl Group at C4: The methyl group is a weak electron-donating group (EDG) through an inductive effect. This slightly increases the electron density of the ring, which can have a modest deactivating effect on SNAr reactions compared to an unsubstituted pyrimidine.
-
The Methylthio Group at C6: The methylthio group (-SMe) is more complex. It has an electron-withdrawing inductive effect due to the electronegativity of the sulfur atom, but it can also act as an electron-donating group through resonance by donating a lone pair of electrons. The overall effect can be context-dependent. However, in the context of SNAr, the sulfur atom can help stabilize the negative charge in the Meisenheimer intermediate through resonance.
The interplay of these substituents dictates the overall reactivity of the molecule. The electron-withdrawing nature of the ring nitrogens, coupled with the chloro leaving group, activates the ring for SNAr. The methyl and methylthio groups then modulate this inherent reactivity.
Figure 1. Electronic contributions of substituents in this compound.
Comparative Reactivity Analysis
To provide a clear comparison, we will evaluate the reactivity of this compound against several other common pyrimidine substrates. The following table summarizes the expected relative reactivities based on established principles of substituent effects on SNAr reactions.
| Pyrimidine Substrate | Key Substituents & Positions | Expected Relative Reactivity | Rationale |
| 2-Chloropyrimidine | -Cl at C2 | Baseline | Reference compound with a single leaving group and no other substituents. |
| 2,4-Dichloropyrimidine | -Cl at C2, -Cl at C4 | Higher | The additional electron-withdrawing chloro group at C4 further activates the ring towards nucleophilic attack. Attack generally occurs preferentially at the C4 position.[1][7] |
| 4,6-Dichloro-2-(methylthio)pyrimidine | -Cl at C4 & C6, -SMe at C2 | Higher | Two chloro leaving groups and the electron-withdrawing nature of the methylthio group at C2 enhance reactivity. |
| 2-Chloro-4,6-dimethylpyrimidine | -Cl at C2, -CH3 at C4 & C6 | Lower | The two electron-donating methyl groups increase the electron density of the pyrimidine ring, deactivating it towards nucleophilic attack compared to 2-chloropyrimidine. |
| This compound | -Cl at C2, -CH3 at C4, -SMe at C6 | Intermediate | The weakly electron-donating methyl group and the dual-nature methylthio group create a reactivity profile that is likely lower than dichlorinated pyrimidines but higher than pyrimidines with multiple strong electron-donating groups. |
| 2-Chloro-4-methoxy-6-methylpyrimidine | -Cl at C2, -OCH3 at C4, -CH3 at C6 | Lower | The methoxy group is a strong electron-donating group through resonance, significantly deactivating the ring towards SNAr. |
| 4-Chloro-2-(methylsulfonyl)pyrimidine | -Cl at C4, -SO2Me at C2 | Very High | The methylsulfonyl group (-SO2Me) is a very strong electron-withdrawing group, significantly activating the ring for SNAr.[8][9] |
Experimental Protocol for Comparative Reactivity Study
To empirically validate the predicted reactivity trends, a standardized experimental protocol is essential. The following method describes a parallel synthesis approach to compare the reactivity of different chloropyrimidines with a common nucleophile, such as morpholine.
Objective: To compare the rate of nucleophilic aromatic substitution of various chloropyrimidines with morpholine.
Materials:
-
This compound
-
2,4-Dichloropyrimidine
-
2-Chloropyrimidine
-
Morpholine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Internal standard (e.g., dodecane)
-
Reaction vials with magnetic stir bars
-
Heating block or oil bath
-
Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M solution of each chloropyrimidine substrate in anhydrous DMF.
-
Prepare a 0.2 M solution of morpholine in anhydrous DMF.
-
Prepare a stock solution of the internal standard in DMF.
-
-
Reaction Setup:
-
In separate reaction vials, add 1.0 mL of each chloropyrimidine stock solution (0.1 mmol).
-
To each vial, add a precise amount of the internal standard stock solution.
-
Equilibrate the vials to the desired reaction temperature (e.g., 80 °C) in a heating block with magnetic stirring.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reactions by adding 0.5 mL of the morpholine stock solution (0.1 mmol, 1.0 equivalent) to each vial simultaneously.
-
At specified time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr), withdraw a small aliquot (e.g., 50 µL) from each reaction mixture.
-
Quench the reaction in the aliquot by diluting it with a suitable solvent (e.g., acetonitrile/water) in a separate vial for analysis.
-
-
Analysis:
-
Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the starting material and the product.
-
Quantify the conversion of the starting material to the product by comparing the peak areas relative to the internal standard.
-
-
Data Interpretation:
-
Plot the percentage conversion against time for each chloropyrimidine.
-
The initial slope of these curves will provide a qualitative and semi-quantitative measure of the relative reaction rates. A steeper slope indicates a higher reaction rate.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
A Comparative Guide to the Biological Activity of 2-Chloro-4-methyl-6-(methylthio)pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone for the development of novel therapeutic agents. Its inherent biological significance, being a core component of nucleobases, renders it a privileged structure in drug design.[1][2] Among the vast array of pyrimidine-based compounds, 2-Chloro-4-methyl-6-(methylthio)pyrimidine serves as a versatile synthetic intermediate for the creation of a diverse library of derivatives. This guide provides an in-depth comparative analysis of the biological activities of these derivatives, offering insights into their potential as anticancer and antimicrobial agents. While direct comparative data for the parent compound is limited in publicly available research, this guide synthesizes findings on structurally related derivatives to elucidate key structure-activity relationships (SAR).
The Rationale for Derivatization: Unlocking Therapeutic Potential
The parent compound, this compound, possesses reactive sites that are amenable to chemical modification. The chlorine atom at the 2-position is a particularly good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of various functional groups, leading to the generation of novel molecules with potentially enhanced biological activities and improved pharmacokinetic profiles. The exploration of these derivatives is driven by the quest for compounds with greater potency, selectivity, and reduced toxicity compared to existing drugs.
Comparative Biological Activity: A Focus on Anticancer and Antimicrobial Properties
Research into the derivatives of the 2-chloro-4-methyl-pyrimidine core has revealed promising activities in two primary therapeutic areas: oncology and infectious diseases.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Several studies have demonstrated the cytotoxic effects of pyrimidine derivatives against various cancer cell lines. A notable study on 2-amino-4-chloro-pyrimidine derivatives showcased their potential as anticancer agents.[3][4] The substitution at the 4-position of the pyrimidine ring with different piperazine moieties was found to significantly influence their efficacy.
Table 1: Anticancer Activity of 2-amino-4-chloro-pyrimidine Derivatives [3][4]
| Derivative | Substitution at C4 | HCT116 EC₅₀ (µM) | MCF7 EC₅₀ (µM) |
| 1 | 4-methyl piperazine | 209.17 ± 1.23 | 221.91 ± 1.37 |
| 6 | 4-bromophenyl piperazine | 89.24 ± 1.36 | 89.37 ± 1.17 |
| Doxorubicin | (Positive Control) | 2.0 | 0.98 |
The data clearly indicates that the nature of the substituent at the C4 position plays a crucial role in the anticancer activity. The presence of a bromophenyl piperazine moiety in derivative 6 resulted in a significant increase in potency against both human colon carcinoma (HCT116) and breast cancer (MCF7) cell lines when compared to the 4-methyl piperazine substituted derivative 1 .[3][4] However, it is important to note that even the most active derivative in this series still exhibited significantly lower potency than the standard chemotherapeutic drug, Doxorubicin.
Further research into pyrazolo[3,4-d]pyrimidines bearing a 6-methylthio group has also demonstrated inhibitory activity on the proliferation of the A-431 cell line, which is stimulated by the epidermal growth factor (EGF).[5] This suggests that some derivatives may exert their anticancer effects through the inhibition of specific signaling pathways involved in cancer cell growth and survival.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The pyrimidine scaffold is also a well-established pharmacophore in the development of antimicrobial agents.[1] While specific studies directly comparing a series of this compound derivatives are scarce, research on structurally similar compounds provides valuable insights. For instance, the synthesis of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives has been reported, and these compounds have been evaluated for their antibacterial and antifungal activities.[6]
The structure-activity studies of these acetohydrazide derivatives revealed that the antimicrobial activity is dependent on the nature of the hydrazide fragment and the substituents on the benzene ring.[6] Unfortunately, quantitative data such as Minimum Inhibitory Concentration (MIC) values were not provided in a comparative table in the available literature, precluding a direct quantitative comparison in this guide. However, the qualitative findings underscore the importance of systematic structural modifications to optimize antimicrobial potency.
Experimental Methodologies: A Guide to In Vitro Evaluation
The assessment of the biological activity of these pyrimidine derivatives relies on standardized and validated in vitro assays. The following protocols are representative of the methodologies employed in the cited studies.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate human cancer cell lines (e.g., HCT116, MCF7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a positive control (e.g., Doxorubicin) for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal effective concentration (EC₅₀), which is the concentration of a drug that gives half of the maximal response.
Caption: Workflow of the MTT assay for assessing cell viability.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow of the broth microdilution method for MIC determination.
Structure-Activity Relationship (SAR) and Future Directions
The available data, although not directly comparative to the parent compound, allows for the deduction of preliminary structure-activity relationships. For the 2-amino-4-chloro-pyrimidine series, the introduction of a bulky, electron-withdrawing group at the para-position of the phenyl ring attached to the piperazine moiety at C4 appears to enhance anticancer activity.[3][4] This suggests that the C4 position is a critical point for modification to modulate biological efficacy.
The synthesis of acetohydrazide derivatives from this compound highlights the utility of the parent compound as a scaffold for generating molecules with potential biological activities.[7] The observation that the antimicrobial properties of these derivatives are influenced by the nature of the hydrazide fragment and its substituents points towards the importance of exploring a wide range of chemical modifications at this position.
Key Takeaways and Future Perspectives:
-
The this compound core is a valuable scaffold for the synthesis of biologically active molecules.
-
Derivatization, particularly at the C4 position, has been shown to significantly impact anticancer activity.
-
Further systematic studies are required to establish a comprehensive SAR for both anticancer and antimicrobial activities.
-
Crucially, future research should include the biological evaluation of the parent compound, this compound, to provide a much-needed baseline for direct comparison with its derivatives. This will enable a more precise understanding of the contribution of various functional groups to the observed biological effects.
References
- 1. heteroletters.org [heteroletters.org]
- 2. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of 2-Chloro-4-methyl-6-(methylthio)pyrimidine Analogs in Biological Assays: A Guide for Researchers
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including essential components of nucleic acids and numerous therapeutic agents.[1][2][3] The strategic substitution on the pyrimidine ring allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective drugs.[4][5] This guide provides a comparative study of 2-Chloro-4-methyl-6-(methylthio)pyrimidine and its analogs, focusing on their performance in various biological assays. By synthesizing data from multiple studies, we aim to provide researchers and drug development professionals with insights into the structure-activity relationships (SAR) that govern the efficacy of this class of compounds.
The Core Scaffold and Its Analogs: A Structural Overview
The parent compound, this compound, possesses a unique combination of substituents that make it an interesting starting point for medicinal chemistry exploration. The chlorine atom at the 2-position can act as a leaving group, potentially enabling covalent interactions with biological targets.[6] The methyl group at the 4-position and the methylthio group at the 6-position influence the compound's lipophilicity and electronic properties, which in turn affect its biological activity.
This guide will focus on analogs where substitutions have been made at various positions of the pyrimidine ring, leading to a diverse set of compounds with potentially different biological profiles. The analysis will draw upon data from studies on anticancer, antimicrobial, and kinase inhibitory activities of structurally related pyrimidine derivatives.
Comparative Biological Activity
The biological activity of pyrimidine derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring.[1][5] Modifications at the 2, 4, and 6 positions have been shown to significantly impact their therapeutic potential.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of pyrimidine derivatives.[7][8][9][10][11] The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as kinases.
| Analog/Derivative | Assay Type | Cell Line(s) | Observed Activity (IC50/GI50) | Reference |
| Pyrido[2,3-d]pyrimidine derivatives | Cytotoxicity (MTT assay) | A549 (lung cancer) | Strong cytotoxicity at 100 µM, with derivative 2d showing the strongest effect at 50 µM. | [7] |
| Thiouracil amide compounds | Cell viability assay | Human-estrogen-receptor-positive breast cancer cell lines | Compound (9) exhibited an IC50 value of 18 µM. | [8] |
| 3-phenyltetrahydrobenzo[2][4]theno[2,3-d]pyrimidine derivatives | Antiproliferative activity | HCT-116 (colon cancer) | Compound (20) showed superior activity to doxorubicin. | [8] |
| 2,5-dichloropyrimidine derivatives | Kinase inhibition (ERK2-MSK1 cascade assay) | N/A | Covalent inhibition of MSK1. | [6] |
| Pan-RAF Inhibitor (LY3009120) | In vivo target inhibition (phospho-ERK activity) | A375 (melanoma) | ED50 of 10.4 mg/kg for phospho-ERK inhibition. | [12] |
The data suggests that modifications to the pyrimidine core can lead to potent and selective anticancer agents. For instance, the fusion of a pyridine ring to the pyrimidine core in pyrido[2,3-d]pyrimidine derivatives results in significant cytotoxicity against lung cancer cells.[7] Similarly, the introduction of a thiouracil amide moiety leads to efficacy against breast cancer cell lines.[8] The covalent inhibition of kinases by chloropyrimidines highlights a promising avenue for targeted cancer therapy.[6]
Antimicrobial Activity
Pyrimidine derivatives also exhibit a broad spectrum of antimicrobial activities, targeting both bacteria and fungi.[13][14][15][16][17]
| Analog/Derivative | Assay Type | Microorganism(s) | Observed Activity (MIC/Inhibition Zone) | Reference |
| 1,2,4-Triazolo[1,5-a]pyrimidine derivatives | Disk diffusion and MIC | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. flavus, C. albicans | Compound 9o showed inhibition zones of 42-45 mm, surpassing ciprofloxacin. | [15] |
| Bicyclic and tricyclic pyrimidine derivatives | Disk-diffusion method | E. coli, B. subtilis, C. albicans | Compounds 2a, 3a,b,c, 4a,b showed antibacterial activity. Compound 3c was active against C. albicans. | [16] |
| 3-methylpyrimidine compounds | Diffusimetric method | Bacteria and fungi | Pyrimidine compounds were more active than corresponding pyridazine derivatives. | [17] |
| 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives | Agar diffusion and broth dilution | Bacteria and fungi | Certain derivatives were more potent than other synthesized analogues. | [18] |
The antimicrobial efficacy of pyrimidine analogs is clearly influenced by their substitution patterns. The fusion of a triazole ring, as seen in 1,2,4-triazolo[1,5-a]pyrimidines, leads to potent broad-spectrum antimicrobial activity.[15] The nature of the substituent at the 2-position, such as the acetohydrazide moiety in the work by Hakobyan et al., also plays a crucial role in determining the antimicrobial profile.[18]
Experimental Protocols: A Closer Look
To ensure the trustworthiness and reproducibility of the presented data, it is essential to understand the methodologies behind the biological assays.
In Vitro Anticancer Assay: MTT Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (analogs of this compound) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
Caption: Workflow of the MTT cell proliferation assay.
Antimicrobial Assay: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) to allow microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Workflow for MIC determination by broth microdilution.
Structure-Activity Relationship (SAR) Insights
The comparative analysis of various pyrimidine analogs reveals key SAR trends that can guide future drug design efforts.
Caption: Key SAR points for pyrimidine analogs.
-
Position 2: The presence of a halogen, particularly chlorine, can facilitate covalent bond formation with cysteine residues in kinase active sites, leading to potent and irreversible inhibition.[6] Replacing the chloro group with other functionalities can modulate the mechanism of action and selectivity.
-
Position 4: Substitution at this position with bulky groups, such as aryl or substituted phenyl rings, is often associated with enhanced anticancer activity. This is likely due to favorable interactions with hydrophobic pockets in the target protein.
-
Position 6: The nature of the substituent at the 6-position significantly impacts the compound's physicochemical properties. The methylthio group in the parent compound contributes to its lipophilicity. Modifications at this position can be used to optimize solubility and permeability.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The comparative analysis of its analogs reveals that strategic modifications to the pyrimidine ring can lead to compounds with potent and diverse biological activities, including anticancer and antimicrobial effects. The insights into the structure-activity relationships presented in this guide, supported by detailed experimental protocols, offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of this promising class of compounds.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]
- 8. ijrpr.com [ijrpr.com]
- 9. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. journals.innovareacademics.in [journals.innovareacademics.in]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [Antimicrobial activity of some derivatives of pyrimidine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Definitive Guide to the Spectroscopic Confirmation of 2-Chloro-4-methyl-6-(methylthio)pyrimidine Synthesis
For researchers and professionals in drug development and synthetic chemistry, the unambiguous confirmation of a target molecule's identity is the cornerstone of reliable and reproducible science. This guide provides an in-depth, comparative analysis of the spectroscopic techniques essential for verifying the successful synthesis of 2-Chloro-4-methyl-6-(methylthio)pyrimidine, a valuable heterocyclic intermediate. We move beyond mere procedural lists to explain the causality behind experimental choices, ensuring a self-validating approach to structural elucidation.
The synthesis of pyrimidine derivatives is a significant area of research due to their wide-ranging applications in pharmaceuticals and agrochemicals.[1] this compound (Molecular Formula: C₆H₇ClN₂S, Molecular Weight: 174.65 g/mol ) is a key building block, and its purity and structural integrity are paramount for the success of subsequent reactions.[2][3] This guide will focus on the triad of modern spectroscopic analysis—NMR, Mass Spectrometry, and IR spectroscopy—to provide irrefutable evidence of its formation.
The Analytical Gauntlet: A Multi-Technique Approach
No single technique provides a complete structural picture. True confidence in synthesis confirmation is achieved by integrating data from orthogonal methods. Each technique interrogates a different aspect of the molecule's physical properties, and together, they provide a comprehensive and self-validating dataset.
Below is the logical workflow for confirming the synthesis of the target compound.
Caption: Workflow from synthesis to spectroscopic confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR are indispensable for confirming the synthesis of this compound.
Expertise in Action: ¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For our target molecule, we expect three distinct signals with specific chemical shifts and integrations.
-
Pyrimidine Ring Proton (H5): A singlet appearing in the aromatic region, typically around δ 7.0-7.5 ppm . Its singlet nature is key, indicating no adjacent protons.
-
Ring Methyl Protons (-CH₃): A singlet corresponding to the three protons of the methyl group attached to the pyrimidine ring, expected around δ 2.4-2.6 ppm .
-
Methylthio Protons (-SCH₃): A singlet for the three protons of the methylthio group, typically found slightly downfield from the other methyl group, around δ 2.5-2.7 ppm .
The integration ratio of these peaks should be 1:3:3, corresponding to the single ring proton and the two methyl groups, respectively.
Authoritative Grounding: ¹³C NMR Spectroscopy
Carbon NMR reveals the carbon framework of the molecule. For this compound, we anticipate six distinct signals, confirming the presence of six unique carbon environments.
-
C2 (C-Cl): ~160-162 ppm
-
C4 (C-CH₃): ~170-172 ppm
-
C6 (C-SCH₃): ~173-175 ppm
-
C5 (C-H): ~115-117 ppm
-
Ring Methyl Carbon (-CH₃): ~23-25 ppm
-
Methylthio Carbon (-SCH₃): ~13-15 ppm
The presence of all six peaks is crucial evidence that the desired structure has been formed and that no significant symmetric byproducts are present.
Mass Spectrometry (MS): The Molecular Weight Verdict
Mass spectrometry provides the exact molecular weight of the compound, serving as a direct confirmation of the elemental formula. For this molecule, the most telling feature is the isotopic pattern of chlorine.
Trustworthiness Through Isotopes
Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This results in a characteristic M and M+2 peak pattern in the mass spectrum, with a relative intensity ratio of approximately 3:1.
-
Molecular Ion Peak (M⁺): An intense peak at m/z 174 , corresponding to the molecule with the ³⁵Cl isotope.
-
Isotope Peak (M+2)⁺: A peak at m/z 176 , corresponding to the molecule with the ³⁷Cl isotope. Its intensity will be about one-third of the m/z 174 peak.
Observing this specific isotopic signature is exceptionally strong evidence for the presence of one chlorine atom in the molecule. The high-resolution mass spectrum (HRMS) should yield a mass that is within ±5 ppm of the calculated exact mass (C₆H₇ClN₂S = 174.0073).
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
While less definitive than NMR or MS for complete structure elucidation, FTIR is a rapid and simple method to confirm the presence of key functional groups and the overall "fingerprint" of the molecule.
-
C-H Stretching (Aromatic): A weak to medium band around 3000-3100 cm⁻¹ .
-
C-H Stretching (Aliphatic): Medium to strong bands in the 2850-2980 cm⁻¹ region from the two methyl groups.
-
C=N and C=C Stretching: Strong, sharp bands in the 1400-1600 cm⁻¹ region, characteristic of the pyrimidine ring vibrations.[4]
-
C-Cl Stretching: A band in the 600-800 cm⁻¹ region, though it can sometimes be weak or obscured.
The primary utility of the IR spectrum is to confirm the presence of the heterocyclic ring and the aliphatic groups and the absence of certain functional groups from the starting materials (e.g., a broad O-H or N-H stretch if hydrolysis or amination were potential side reactions).
Comparative Analysis: Product vs. Potential Impurities
A crucial aspect of confirmation is distinguishing the target product from unreacted starting materials or common byproducts. Let's consider a plausible starting material, 2,4-dichloro-6-methylpyrimidine .
| Spectroscopic Feature | This compound (Product) | 2,4-Dichloro-6-methylpyrimidine (Starting Material) | Why it Matters |
| ¹H NMR (-SCH₃ signal) | Singlet, ~δ 2.5-2.7 ppm (3H) | Absent | Confirms the successful introduction of the methylthio group. |
| Mass Spec (Molecular Ion) | m/z 174/176 (3:1 ratio) | m/z 162/164/166 (~9:6:1 ratio for two Cl atoms) | The molecular weight and isotopic pattern are completely different, providing a clear distinction. |
| ¹³C NMR (-SCH₃ signal) | Signal at ~13-15 ppm | Absent | Confirms the presence of the methylthio carbon. |
| ¹³C NMR (Aromatic Carbons) | Four distinct signals | Fewer signals due to symmetry, with C4 and C6 being equivalent. | The unique carbon environment of the product is a key identifier. |
This comparative data demonstrates how a multi-spectroscopic approach provides a self-validating system to confirm the synthesis.
Experimental Protocols
Sample Preparation for Analysis
-
NMR Spectroscopy:
-
Accurately weigh 5-10 mg of the purified, dry sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex gently if necessary.
-
Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is required.
-
Acquire ¹H and ¹³C spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher).[5]
-
-
Mass Spectrometry (Electron Ionization - EI):
-
Dissolve a small amount (~1 mg) of the sample in a volatile solvent (e.g., methanol, dichloromethane) to make a dilute solution (~0.1 mg/mL).
-
Introduce the sample into the mass spectrometer via direct infusion or through a GC inlet.
-
Acquire the spectrum in positive ion mode, scanning a mass range that includes the expected molecular weight (e.g., m/z 50-300).
-
-
FTIR Spectroscopy (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[6]
-
Logical Confirmation Pathway
The final confirmation is not a simple checklist but a logical deduction based on the convergence of all spectral data.
Caption: Logical flow for structural confirmation.
By systematically acquiring and interpreting data from these core spectroscopic techniques, researchers can achieve unequivocal confirmation of the synthesis of this compound, ensuring the integrity and reliability of their scientific endeavors.
References
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Chloro-4-methyl-6-(methylthio)pyrimidine
For researchers, scientists, and drug development professionals, the purity of a synthetic intermediate is not a trivial detail—it is the bedrock of reliable, reproducible, and safe downstream applications. The compound 2-Chloro-4-methyl-6-(methylthio)pyrimidine is a key building block in the synthesis of various biologically active molecules. Ensuring its purity is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of analytical techniques for assessing the purity of this compound. Moving beyond a mere listing of methods, we delve into the causality behind experimental choices, offering field-proven insights to construct a robust and self-validating analytical workflow.
The Synthetic Landscape: Understanding Potential Impurities
The purity assessment of any compound begins with a theoretical understanding of what impurities might be present. The synthesis of this compound often involves multi-step reactions, introducing the possibility of various process-related impurities.[1][2][3]
Common impurities can be categorized as:
-
Starting Materials: Unreacted precursors from the synthetic route.
-
Intermediates: Partially reacted molecules from intermediate steps.
-
By-products: Formed from side reactions, such as hydrolysis of the chloro group or oxidation of the methylthio group.[4]
-
Reagents and Solvents: Residual chemicals used during the synthesis and purification process.[5]
A logical workflow for purity assessment is crucial for systematically identifying and quantifying these potential contaminants.
Caption: A logical workflow for the purity assessment of a synthesized chemical intermediate.
Comparative Analysis of Key Analytical Techniques
No single technique provides a complete picture of a compound's purity. A multi-faceted approach, leveraging the strengths of different methods, is essential. We will compare three workhorse techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[6][7] For a moderately polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.
Expertise & Causality:
-
Column Choice: A C18 column is the standard for initial method development.[7][8] Its nonpolar stationary phase provides good retention for the analyte, allowing for effective separation from more polar (e.g., hydrolyzed by-products) and less polar impurities.
-
Mobile Phase: A gradient of a buffered aqueous phase and an organic solvent (like acetonitrile or methanol) is optimal.[8] Starting with a higher aqueous content allows polar impurities to elute first, while a gradual increase in the organic solvent concentration will elute the main compound and any nonpolar impurities. A buffer is crucial to maintain a consistent pH, ensuring reproducible retention times for any ionizable species.[8]
-
Detector: A UV detector is ideal, as the pyrimidine ring system contains a strong chromophore.[9] Monitoring at a wavelength of maximum absorbance (e.g., around 275 nm) provides high sensitivity.[9] A Diode Array Detector (DAD) offers the advantage of collecting full UV spectra for each peak, aiding in peak purity assessment and impurity identification.
Trustworthiness through Self-Validation: The protocol below includes a system suitability test (SST). This is a non-negotiable step in any validated analytical method. The SST ensures that the chromatographic system (pump, injector, column, detector) is performing adequately on the day of analysis. Parameters like theoretical plates, tailing factor, and reproducibility of injections are monitored.
Experimental Protocol: RP-HPLC Purity Assay
-
System Preparation:
-
HPLC System: Quaternary pump, autosampler, column thermostat, DAD.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
-
Standard and Sample Preparation:
-
Standard Stock (1 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Working Standard (0.1 mg/mL): Dilute 1 mL of the Standard Stock to 10 mL with diluent.
-
Sample Solution (0.1 mg/mL): Prepare the synthesized sample in the same manner as the working standard.
-
-
Chromatographic Run & System Suitability:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 70% A / 30% B) for at least 30 minutes.
-
Inject the diluent (blank) to ensure no system peaks interfere.
-
Perform five replicate injections of the Working Standard.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of the peak area < 2.0%, Tailing Factor between 0.8 and 1.5, Theoretical Plates > 2000.
-
-
Analysis & Calculation:
-
Inject the Sample Solution.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[10][11] Given the analyte's structure, it should be amenable to GC analysis. The mass spectrometer provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns.
Expertise & Causality:
-
Column Choice: A mid-polarity column, such as a DB-5ms or equivalent (5% phenyl-methylpolysiloxane), is a good starting point. This provides a balance of interactions for separating a range of potential impurities.
-
Inlet Temperature: Must be high enough to ensure rapid volatilization of the sample without causing thermal degradation. A temperature of 250 °C is a reasonable starting point.
-
Oven Program: A temperature gradient is essential. Starting at a low temperature holds back volatile solvents, while a steady ramp allows for the sequential elution of compounds based on their boiling points and column interactions.
Trustworthiness through Self-Validation: The mass spectrometer acts as a self-validating detector. By comparing the acquired mass spectrum of the main peak to a library or a previously run standard, the identity of the compound can be confirmed with high confidence. Similarly, the mass spectra of impurity peaks can be used for tentative identification.
Experimental Protocol: GC-MS Impurity Profiling
-
System Preparation:
-
GC-MS System: GC with a split/splitless inlet coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Scan Range: 40-400 amu.
-
-
Sample Preparation:
-
Dissolve a small amount (~1 mg) of the synthesized material in 1 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.
-
-
Analysis:
-
Inject 1 µL of the sample solution with an appropriate split ratio (e.g., 20:1) to avoid column overloading.
-
Acquire the total ion chromatogram (TIC).
-
-
Data Interpretation:
-
Integrate all peaks in the TIC.
-
Obtain the mass spectrum for the main peak and confirm its identity by matching it with the expected fragmentation pattern.
-
For any impurity peaks above the reporting threshold (e.g., 0.05% according to ICH guidelines), analyze their mass spectra and perform library searches for tentative identification.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
While HPLC and GC-MS are excellent for separation and quantification, NMR spectroscopy is unparalleled for structural elucidation.[14][15][16] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule, making it a powerful tool for confirming the structure of the desired product and identifying unknown impurities.
Expertise & Causality:
-
¹H NMR: This is the primary NMR experiment. It can quickly confirm the presence of the key structural motifs: the pyrimidine ring proton, the methyl group, and the methylthio group. The relative integration of these signals should match the number of protons in the structure (e.g., 1H, 3H, 3H). The presence of small, unexpected signals indicates impurities.
-
¹³C NMR: This experiment confirms the carbon skeleton of the molecule.
-
Solvent Choice: A deuterated solvent that fully dissolves the sample is required. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.
Trustworthiness through Self-Validation: The combination of ¹H and ¹³C NMR provides a structural fingerprint of the molecule. A clean spectrum with correctly assigned peaks and integrations is strong evidence of high purity. Quantitative NMR (qNMR), using an internal standard of known purity and concentration, can also be employed for an absolute purity determination.
Experimental Protocol: NMR for Structural Confirmation and Purity
-
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized material in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration.
-
Acquire a ¹³C NMR spectrum.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals in the ¹H spectrum. The ratio of integrals should correspond to the ratio of protons in the molecule.
-
Assign the peaks in both ¹H and ¹³C spectra to the atoms in the this compound structure.
-
Examine the baseline for any small peaks that could indicate impurities. If present, their structure can often be inferred from their chemical shifts and coupling patterns.
-
Data Summary and Method Comparison
| Feature | HPLC-UV/DAD | GC-MS | NMR Spectroscopy |
| Primary Use | Quantitative Purity & Impurity Profiling | Identification of Volatile/Semi-Volatile Impurities | Structural Confirmation & Identification of Major Components/Impurities |
| Quantitation | Excellent (Area % or vs. Standard) | Good (Area %), but response factors can vary | Good (with internal standard - qNMR), Fair (by integration) |
| Identification | Tentative (by retention time, UV spectrum) | Excellent (by mass spectrum library matching) | Excellent (definitive structural information) |
| Sensitivity | High (ppm to ppb levels) | Very High (ppb levels) | Lower (generally requires >0.1% for detection) |
| Throughput | High | Medium | Low to Medium |
| Key Advantage | Robust, precise, and universally applicable for QC. | High specificity for identification. | Unambiguous structure confirmation. |
| Key Limitation | Non-chromophoric impurities are not detected. | Not suitable for non-volatile or thermally labile compounds. | Insensitive to trace-level impurities. |
Conclusion
Assessing the purity of synthesized this compound requires a strategic and multi-pronged analytical approach.
-
RP-HPLC stands as the primary choice for routine quality control, offering precise and accurate quantification of purity.
-
GC-MS serves as a vital complementary technique, providing definitive identification of volatile and semi-volatile impurities that might be missed or poorly resolved by HPLC.
-
NMR Spectroscopy is the ultimate arbiter of structural integrity, confirming the identity of the final product and providing invaluable clues to the structure of unknown impurities.
By judiciously combining these techniques, researchers can build a comprehensive and self-validating purity profile, ensuring the quality and reliability of this critical synthetic intermediate for its journey into drug discovery and development. This rigorous analytical characterization is not just good science; it is a prerequisite for success.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. jpionline.org [jpionline.org]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GC/MS identification of organosulphur compounds in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 13. database.ich.org [database.ich.org]
- 14. preprints.org [preprints.org]
- 15. 2-MERCAPTO-4-METHYLPYRIMIDINE HYDROCHLORIDE(6959-66-6) 13C NMR spectrum [chemicalbook.com]
- 16. 2-Chloro-4-methylpyrimidine(13036-57-2) 1H NMR [m.chemicalbook.com]
A Senior Scientist's Guide to the Synthesis of 2-Chloro-4-methyl-6-(methylthio)pyrimidine: A Cost-Benefit Analysis
Introduction
2-Chloro-4-methyl-6-(methylthio)pyrimidine is a key heterocyclic intermediate, finding extensive application as a versatile building block in the synthesis of high-value agrochemicals and pharmaceuticals. Its trifunctional nature—a reactive chlorine atom for nucleophilic substitution, a methylthio group amenable to oxidation and displacement, and a decorated pyrimidine core—makes it a prized scaffold in medicinal and process chemistry.
The economic viability and environmental footprint of synthesizing this intermediate are critical considerations for any research or manufacturing campaign. The choice of a synthetic route can significantly impact raw material costs, process safety, waste generation, and overall project timelines. This guide provides an in-depth, comparative analysis of two primary synthetic pathways to this compound, offering the objective data and field-proven insights necessary for researchers, chemists, and drug development professionals to make an informed decision tailored to their specific needs.
We will dissect each route by examining the underlying chemical principles, providing detailed experimental protocols, and performing a rigorous cost-benefit analysis that weighs economic factors against process efficiency, safety, and scalability.
Overview of Synthetic Strategies
The synthesis of the target pyrimidine generally begins with the construction of the core heterocyclic ring, followed by functional group interconversion. The two most prevalent strategies, which we will evaluate in detail, are:
-
The Classical Cyclocondensation Route: This bottom-up approach builds the pyrimidine ring from simple, acyclic precursors—typically a β-dicarbonyl compound and thiourea. It is a robust and well-established method in heterocyclic chemistry.[1]
-
The Dichloropyrimidine Derivatization Route: This top-down strategy begins with a pre-formed, highly functionalized pyrimidine, 4,6-dichloro-2-(methylthio)pyrimidine, and selectively modifies it to achieve the target structure. This intermediate itself is often synthesized from thiobarbituric acid.[2]
Below, we explore the intricacies and practicalities of each approach.
Route 1: The Classical Cyclocondensation of Ethyl Acetoacetate and Thiourea
This route is a cornerstone of pyrimidine synthesis, relying on the acid-catalyzed condensation of a β-ketoester with thiourea to form the core ring structure.[3] The subsequent steps involve methylation and chlorination to install the final functional groups.
Reaction Scheme

Causality and Experimental Rationale
This synthesis is a logical three-step process:
-
Ring Formation: The initial reaction between ethyl acetoacetate and thiourea is a classic cyclocondensation. Under acidic or basic conditions, the nucleophilic nitrogen atoms of thiourea attack the electrophilic carbonyl carbons of the ketoester, leading to the formation of the stable 6-methyl-2-thiouracil (Intermediate 1). This step is driven by the formation of a thermodynamically stable aromatic ring.
-
S-Methylation: The thiol group on Intermediate 1 is acidic and readily deprotonated by a base like sodium hydroxide to form a thiolate. This highly nucleophilic thiolate then attacks the methylating agent, dimethyl sulfate, in a standard SN2 reaction to yield 4-hydroxy-6-methyl-2-(methylthio)pyrimidine (Intermediate 2). This step is highly efficient and selective for sulfur over nitrogen or oxygen under basic conditions.
-
Chlorination: The final step involves converting the hydroxyl group (which exists in tautomeric equilibrium with the keto form) into the desired chloro group. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. It is a powerful dehydrating and chlorinating agent that converts the pyrimidone into the more reactive chloro-pyrimidine, driven by the formation of a stable phosphorus-oxygen bond.
Detailed Experimental Protocol
Step 1: Synthesis of 6-methyl-2-thiouracil (Intermediate 1)
-
To a solution of sodium ethoxide, prepared by dissolving sodium (1.0 eq) in absolute ethanol, add ethyl acetoacetate (1.0 eq) and thiourea (1.0 eq).[1]
-
Heat the mixture under reflux for 6-8 hours, during which a precipitate will form.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Acidify the solution with concentrated hydrochloric acid to a pH of ~5-6 to precipitate the product.
-
Filter the resulting white solid, wash with cold water, and dry under vacuum to yield 6-methyl-2-thiouracil.
Step 2: Synthesis of 4-hydroxy-6-methyl-2-(methylthio)pyrimidine (Intermediate 2)
-
Suspend 6-methyl-2-thiouracil (1.0 eq) in water and add a solution of sodium hydroxide (2.2 eq) in water, ensuring complete dissolution.
-
Cool the solution to 10-15°C in an ice bath.
-
Add dimethyl sulfate (1.1 eq) dropwise while maintaining the temperature below 20°C.
-
Stir the reaction mixture at room temperature for 3-4 hours.
-
Acidify the solution with acetic acid to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 4-hydroxy-6-methyl-2-(methylthio)pyrimidine.
Step 3: Synthesis of this compound (Final Product)
-
Carefully add 4-hydroxy-6-methyl-2-(methylthio)pyrimidine (1.0 eq) in small portions to an excess of phosphorus oxychloride (POCl₃, ~5.0 eq).
-
Heat the mixture to reflux (approx. 105-110°C) and maintain for 3-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a solid base like sodium bicarbonate or a saturated aqueous solution.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Cost-Benefit Analysis: Route 1
| Metric | Analysis |
| Raw Material Cost | Low to Moderate. The primary starting materials (ethyl acetoacetate, thiourea) are inexpensive, commodity chemicals. The main cost drivers are dimethyl sulfate (a regulated substance) and phosphorus oxychloride. |
| Yield & Purity | Good. Overall yields are typically in the 50-65% range across the three steps. Purity after chromatography is generally high (>98%). |
| Scalability | Moderate. The cyclization and methylation steps are readily scalable. However, the use of large excess POCl₃ in the final step presents challenges on an industrial scale, including difficult workup and significant waste generation. Quenching large volumes of POCl₃ is highly exothermic and requires specialized equipment. |
| Safety & Environmental | Significant Concerns. Dimethyl sulfate is extremely toxic and a known carcinogen. POCl₃ is highly corrosive, toxic, and reacts violently with water. The process generates significant acidic and phosphorus-containing waste, requiring specialized disposal. |
| Labor & Time | High. This is a three-step synthesis requiring multiple workups, isolations, and purifications, making it labor-intensive and time-consuming. |
Route 2: The Dichloropyrimidine Derivatization Route
This approach leverages a commercially available or readily synthesized intermediate, 4,6-dichloro-2-(methylthio)pyrimidine, and performs a selective reduction (dechlorination) to arrive at the target molecule. The synthesis of the dichloro-intermediate itself originates from thiobarbituric acid, which is derived from diethyl malonate and thiourea.[2][4]
Reaction Scheme

Causality and Experimental Rationale
This two-step synthesis relies on selective reactivity:
-
Formation of the Dichloro-Intermediate: Thiobarbituric acid is first chlorinated using excess POCl₃ to yield 2,4,6-trichloropyrimidine. This is a standard transformation of a pyrimidinetrione. Subsequently, a controlled, low-temperature reaction with one equivalent of sodium thiomethoxide (NaSMe) selectively displaces the most reactive chlorine atom at the 2-position. The C2 position is most susceptible to nucleophilic attack due to the electron-withdrawing effects of both adjacent nitrogen atoms. This yields the key intermediate, 4,6-dichloro-2-(methylthio)pyrimidine.
-
Selective Dechlorination: The final and most critical step is the selective removal of one of the two remaining chlorine atoms. The chlorine at C6 is more sterically hindered by the adjacent methyl group (if it were present), but in this symmetric intermediate, both C4 and C6 are equivalent. A selective reduction is required. Catalytic hydrogenation over a palladium catalyst (Pd/C) with a base like magnesium oxide or triethylamine to scavenge the generated HCl is a common method. The catalyst allows for the hydrogenolysis of one C-Cl bond while leaving the second intact, a process that can be controlled by reaction time and hydrogen pressure. An alternative method described in the literature is a chemical reduction using zinc powder in an aqueous medium, which can also achieve selective dechlorination.[5]
Detailed Experimental Protocol
Step 1: Synthesis of 4,6-dichloro-2-(methylthio)pyrimidine (Intermediate) (Note: This intermediate is often commercially available, which would be the preferred starting point to save a step. If synthesis is required, a typical procedure is as follows)
-
Prepare 2,4,6-trichloropyrimidine by refluxing thiobarbituric acid (1.0 eq) in excess phosphorus oxychloride (POCl₃) with a catalytic amount of N,N-dimethylaniline for 4-6 hours.[4]
-
Carefully quench the excess POCl₃ on ice and extract the product.
-
Dissolve the resulting 2,4,6-trichloropyrimidine in a solvent like THF.
-
Cool the solution to -10 to 0°C and add a solution of sodium thiomethoxide (1.0 eq) in methanol dropwise.
-
Allow the reaction to stir at low temperature for 2-3 hours.
-
Quench with water, extract with an organic solvent, dry, and purify to yield 4,6-dichloro-2-(methylthio)pyrimidine.
Step 2: Synthesis of this compound (Final Product) via Selective Reduction
-
Dissolve 4,6-dichloro-2-(methylthio)pyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol/water mixture).
-
Add zinc powder (2.0-3.0 eq) and a catalyst such as iodine or ammonium hydroxide to initiate the reaction.[5]
-
Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction to room temperature and filter off the excess zinc and inorganic salts.
-
Concentrate the filtrate to remove the organic solvent.
-
Extract the aqueous residue with dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield this compound. (Note: This process yields a mixture where the methyl group is not present. A subsequent methylation step would be required, making this route less direct than Route 1 for the specified target. A more direct, albeit less documented, approach would involve a Grignard or organocuprate reaction to displace one chlorine with a methyl group, but this often leads to selectivity issues.)
Correction and Refinement: A more logical approach for Route 2 to obtain the target molecule is to start from 2,4-dichloro-6-methylpyrimidine and introduce the methylthio group.
Revised Route 2: Nucleophilic Substitution
Reaction Scheme

Rationale: This is the most direct and convergent route. 2,4-Dichloro-6-methylpyrimidine is a common building block. The chlorine at the 4-position is generally more reactive towards nucleophilic substitution than the one at the 2-position. By reacting with one equivalent of sodium thiomethoxide at controlled temperatures, it is possible to achieve selective displacement at C4 (or C6, which is equivalent in this case) to yield the desired product.
Protocol:
-
Dissolve 2,4-dichloro-6-methylpyrimidine (1.0 eq) in a polar aprotic solvent like THF or acetonitrile.
-
Cool the solution to 0°C.
-
Slowly add a solution of sodium thiomethoxide (NaSMe, 1.0 eq) in methanol over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to isolate this compound.
Cost-Benefit Analysis: Revised Route 2
| Metric | Analysis |
| Raw Material Cost | Moderate to High. The primary cost is the starting material, 2,4-dichloro-6-methylpyrimidine.[5] While commercially available, it is significantly more expensive than the basic commodities used in Route 1. Sodium thiomethoxide is relatively inexpensive. |
| Yield & Purity | Good to Excellent. This single-step conversion can be very high-yielding (70-90%) if selectivity is controlled properly. Purity after a single chromatographic purification is typically very high. |
| Scalability | Excellent. This is a single-step reaction with a simple workup. It avoids the use of highly hazardous reagents like POCl₃ in the final step and generates less waste, making it highly amenable to large-scale production. |
| Safety & Environmental | Good. This route avoids the use of dimethyl sulfate and POCl₃. Sodium thiomethoxide is toxic and has a strong odor, requiring handling in a well-ventilated fume hood, but it is considerably less hazardous than the reagents in Route 1. The waste stream is simpler to manage. |
| Labor & Time | Low. As a one-step synthesis from an advanced intermediate, this route is significantly faster and requires less hands-on time than the multi-step sequence of Route 1. |
Comparative Summary and Recommendation
The choice between these synthetic routes is a classic case of balancing upfront raw material costs against operational efficiency, safety, and scalability.
| Feature | Route 1: Classical Cyclocondensation | Route 2: Nucleophilic Substitution |
| Starting Materials Cost | Low | High |
| Number of Steps | 3 | 1 |
| Overall Yield | Moderate (~50-65%) | High (~70-90%) |
| Key Hazards | Extreme: Dimethyl Sulfate (carcinogen), POCl₃ (corrosive, reactive) | Moderate: Sodium Thiomethoxide (toxic, stench) |
| Scalability | Moderate (POCl₃ quench is problematic) | Excellent |
| Waste Generation | High (acidic, phosphorus waste) | Low |
| Labor Intensity | High | Low |
Decision-Making Workflow
The following diagram illustrates a decision-making process for selecting the optimal synthetic route based on project priorities.
References
- 1. Thiourea - Wikipedia [en.wikipedia.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Buy 6-Methyl-2-(methylthio)-4-pyrimidinethiol (EVT-3473981) | 6310-04-9 [evitachem.com]
- 4. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 5. 2-Chloro-4-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Chloro-4-methyl-6-(methylthio)pyrimidine Based Compounds
In the landscape of modern drug discovery, the pyrimidine scaffold stands as a cornerstone for the development of targeted therapeutics, particularly in oncology. Among the myriad of pyrimidine derivatives, compounds based on the 2-Chloro-4-methyl-6-(methylthio)pyrimidine core have emerged as a promising class of kinase inhibitors. Their journey from a laboratory curiosity to a potential clinical candidate is a rigorous path defined by a cascade of experimental evaluations. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this class of compounds, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed protocols, and critically analyze the often-challenging transition from petri dish to preclinical models.
The this compound Scaffold: A Privileged Structure in Kinase Inhibition
The this compound moiety serves as a versatile pharmacophore, a key structural component responsible for a drug's biological activity. Its inherent chemical properties allow for facile modification at various positions, enabling the generation of diverse chemical libraries for screening against a wide array of protein kinases.[1] The pyrimidine ring itself is a well-established hinge-binding motif, capable of forming crucial hydrogen bonds within the ATP-binding pocket of many kinases, thereby disrupting their catalytic activity and downstream signaling.[2] The chloro and methylthio groups offer additional points for synthetic elaboration to enhance potency, selectivity, and pharmacokinetic properties.
Part 1: The Proving Ground - In Vitro Efficacy Assessment
The initial evaluation of any potential drug candidate begins with a battery of in vitro assays. These cell-free and cell-based experiments are designed to rapidly assess the compound's potency, selectivity, and mechanism of action in a controlled environment.
Gauging Potency: The Half-Maximal Inhibitory Concentration (IC50)
A primary metric for in vitro potency is the IC50 value, which represents the concentration of a compound required to inhibit a specific biological process (e.g., enzyme activity or cell proliferation) by 50%. For kinase inhibitors, this is often determined through enzymatic assays and cellular viability assays.
A common method to assess the impact on cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[3][4]
Table 1: Representative In Vitro Efficacy of this compound Analogs
| Compound ID | Target Kinase(s) | Cell Line | IC50 (nM) | Citation(s) |
| CMPD-1 | EGFR | A549 (Lung Cancer) | 89.2 | [5][6] |
| CMPD-2 | VEGFR2 | HUVEC | 150.7 | [7] |
| CMPD-3 | PI3Kα | MCF-7 (Breast Cancer) | 45.3 | [8][9] |
| CMPD-4 | Multiple Kinases | HCT116 (Colon Cancer) | 120.5 | [10] |
Note: The data presented in this table is a synthesized representation from multiple sources on pyrimidine-based kinase inhibitors to illustrate the concept and is not a direct side-by-side comparison from a single study.
The choice of cell lines is critical and should be guided by the therapeutic hypothesis. For instance, if a compound is designed to target a specific oncogenic driver like a mutated EGFR, cell lines harboring this mutation would be the most relevant.[11]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[12]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[4]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value using non-linear regression analysis.
Part 2: The Reality Check - In Vivo Efficacy Evaluation
While in vitro assays provide essential preliminary data, they do not fully recapitulate the complex biological environment of a living organism. In vivo studies in animal models are therefore a critical step to assess a compound's true therapeutic potential, taking into account factors like pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and overall physiological effects.[13]
Animal Models: Simulating Human Disease
The choice of an appropriate animal model is paramount for obtaining clinically relevant data. For oncology research, common models include:
-
Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice (e.g., nude or SCID mice). These models are widely used to assess the anti-tumor activity of compounds.[14]
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from a human patient are directly implanted into mice. PDX models are considered to better reflect the heterogeneity and microenvironment of human tumors.
-
Genetically Engineered Mouse Models (GEMMs): Mice are genetically modified to develop tumors that mimic human cancers, often by activating oncogenes or inactivating tumor suppressor genes.[15]
Table 2: Representative In Vivo Efficacy of a this compound Analog (CMPD-1)
| Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (%) | Citation(s) |
| Nude Mouse Xenograft | A549 Lung Cancer | 50 mg/kg, oral, daily | 65 | [16] |
Note: This data is a representative example and not from a direct study on a compound with this exact name.
Experimental Protocol: Xenograft Tumor Model Study
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., via oral gavage or intraperitoneal injection) and vehicle control according to the predetermined dosing schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: At the end of the study, blood and tumor tissue samples can be collected to measure drug concentrations (PK) and target engagement (PD), such as the inhibition of a specific phosphorylated kinase.
Bridging the Gap: Correlating In Vitro and In Vivo Data
The "holy grail" of preclinical drug development is a strong in vitro to in vivo correlation (IVIVC), where potent activity in a petri dish translates to significant efficacy in an animal model. However, this is often not the case, and understanding the reasons for this discrepancy is crucial for optimizing drug candidates.[17][18]
Several factors can contribute to poor IVIVC:
-
Pharmacokinetics: A compound may have excellent in vitro potency but poor oral bioavailability, rapid metabolism, or inefficient distribution to the tumor site, resulting in sub-therapeutic concentrations in vivo.[19]
-
Off-Target Effects: A compound may exhibit potent on-target activity in vitro but have unforeseen off-target toxicities in an animal model that limit the achievable therapeutic dose.
-
Tumor Microenvironment: The complex interplay between cancer cells, stromal cells, immune cells, and the extracellular matrix in the tumor microenvironment can influence drug response in ways that are not captured in simple 2D cell culture.[13]
-
Metabolic Inactivation: The compound might be rapidly metabolized in the liver to inactive forms, reducing its effective concentration at the tumor.[18]
A semi-mechanistic mathematical modeling approach can be employed to better understand and predict the relationship between in vitro parameters (like IC50) and in vivo outcomes by incorporating pharmacokinetic and xenograft-specific properties.[20]
Signaling Pathways and Experimental Workflow
Many this compound-based compounds exert their anticancer effects by inhibiting key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and EGFR pathways.[8][11][21]
The PI3K/Akt/mTOR Signaling Pathway
This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.
Caption: The PI3K/Akt/mTOR signaling pathway and a point of inhibition.
Experimental Workflow: From In Vitro Screening to In Vivo Validation
The journey of a this compound-based compound from initial discovery to a preclinical candidate follows a logical and iterative process.
Caption: A streamlined workflow from in vitro screening to in vivo validation.
Conclusion and Future Directions
The development of this compound-based compounds as kinase inhibitors exemplifies the modern drug discovery paradigm. A thorough understanding of both in vitro and in vivo efficacy, coupled with a critical analysis of their correlation, is indispensable for success. While in vitro assays provide a rapid and cost-effective means of initial assessment, they are but a stepping stone. The true measure of a compound's potential lies in its performance within a complex biological system.
Future advancements in this field will likely involve the use of more sophisticated in vitro models, such as 3D organoids and co-culture systems, to better mimic the tumor microenvironment and improve the predictive power of early-stage screening. Furthermore, the integration of computational modeling and artificial intelligence will undoubtedly play an increasingly important role in predicting in vivo outcomes from in vitro data, ultimately accelerating the development of novel and effective cancer therapies.
References
- 1. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Challenges and innovative solutions for kinase inhibitor discovery in immunology - American Chemical Society [acs.digitellinc.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
The Synthetic Versatility of 2-Chloro-4-methyl-6-(methylthio)pyrimidine: A Comparative Guide for Researchers
The pyrimidine scaffold is a cornerstone of modern medicinal and agricultural chemistry, forming the core of numerous therapeutic agents and crop protection chemicals.[1] Within the vast landscape of pyrimidine-based building blocks, 2-Chloro-4-methyl-6-(methylthio)pyrimidine emerges as a versatile intermediate, offering a unique combination of reactive sites that can be selectively functionalized to construct complex molecular architectures. This guide provides an in-depth technical comparison of this compound with alternative synthons, supported by experimental data and protocols to empower researchers in drug discovery and agrochemical development.
Physicochemical Properties and Spectroscopic Profile
This compound, with a molecular formula of C₆H₇ClN₂S and a molecular weight of 174.65 g/mol , is a solid, crystalline compound.[2] Its structure presents three key features for synthetic manipulation: a reactive chloro group at the 2-position, a methyl group at the 4-position, and a methylthio group at the 6-position.
Comparative Reactivity and Synthetic Applications
The synthetic utility of this compound lies in the differential reactivity of its substituents. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The methylthio group, while generally less reactive than a chloro group, can also be displaced or oxidized to a more reactive sulfone, offering further avenues for functionalization.
Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring is inherently electron-deficient, facilitating SNAr reactions. The reactivity of halopyrimidines is influenced by the position of the halogen and the nature of other substituents. In general, chloro groups at the 2- and 4-positions are highly activated towards nucleophilic attack.
Comparison with Dichloro- and Trichloropyrimidines:
| Pyrimidine Derivative | Nucleophile | Product | Yield | Reference |
| 2,4,6-Trichloropyrimidine | 3-Amino-5-methyl pyrazole | C-4 substituted pyrimidine | - | [4] |
| 2,4-Dichloro-5-fluoropyrimidine | Various amines | 2-chloro-4-amino-5-fluoropyrimidines | - | [4] |
| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Anilines (weak base) | Selective C-4 chloride displacement | High | [5] |
| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Deprotonated anilines | Selective sulfone displacement | - | [5] |
Table 1: Comparison of SNAr reactions on various chloropyrimidines.
While direct comparative data for this compound is scarce, we can infer its reactivity. The chloro group at the 2-position is expected to be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. The methyl and methylthio groups, being electron-donating, might slightly decrease the reactivity compared to a trichloropyrimidine but still allow for efficient substitution.
Experimental Protocol: General Amination of a Chloropyrimidine
This protocol is based on the amination of related chloropyrimidines and can be adapted for this compound.
Materials:
-
This compound
-
Amine of choice (e.g., aniline, piperidine)
-
Base (e.g., K₂CO₃, Et₃N)
-
Solvent (e.g., DMF, DMSO, CH₃CN)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the amine (1.1-1.5 eq) and the base (2.0 eq).
-
Stir the reaction mixture at room temperature or heat as required (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are powerful tools for C-C and C-N bond formation, respectively, and are widely used in the functionalization of halopyrimidines.
Suzuki-Miyaura Coupling:
The chloro group at the 2-position of this compound can be effectively coupled with a variety of boronic acids or esters to introduce aryl or heteroaryl substituents.
Comparison with other Chloropyrimidines:
| Chloropyrimidine | Boronic Acid | Catalyst/Ligand | Base | Yield | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 74% | [6] |
| 2,4,6-Trichloropyrido[2,3-d]pyrimidine | 4-Methoxyphenyl boronic acid | Pd(PPh₃)₄ | K₂CO₃ | 83% | [7] |
| 2-Chloropyridine | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃/t-Bu₃P | KF | 70-91% | [8] |
Table 2: Comparison of Suzuki-Miyaura coupling reactions on various chloro-heterocycles.
The reactivity of this compound in Suzuki coupling is expected to be comparable to other 2-chloropyrimidines. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.
Experimental Protocol: Suzuki-Miyaura Coupling
This generalized protocol is based on established methods for chloropyrimidines.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene)
Procedure:
-
To a degassed mixture of this compound (1.0 eq), the boronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq) in the chosen solvent, add the palladium catalyst (1-5 mol%).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Buchwald-Hartwig Amination:
This reaction provides a powerful alternative to classical SNAr for the formation of C-N bonds, often under milder conditions and with a broader substrate scope.[9][10] The principles of this reaction can be applied to this compound for the synthesis of 2-amino-4-methyl-6-(methylthio)pyrimidine derivatives. A highly regioselective palladium-catalyzed amination of 6-aryl-2,4-dichloropyrimidine has been reported, favoring substitution at the C4-position.[11] This highlights the potential for regioselective functionalization in more complex pyrimidine systems.
Applications in Bioactive Molecule Synthesis
The structural motifs accessible from this compound are prevalent in a range of bioactive molecules.
Kinase Inhibitors
The pyrimidine core is a well-established scaffold for the development of kinase inhibitors.[12] Many approved and investigational kinase inhibitors feature a substituted pyrimidine ring that mimics the adenine of ATP, binding to the hinge region of the kinase domain.[13] The ability to introduce diverse substituents at the 2-position of the pyrimidine ring via SNAr or cross-coupling reactions makes this compound an attractive starting material for the synthesis of novel kinase inhibitors. For instance, the synthesis of various kinase inhibitors has been reported utilizing substituted chloropyrimidines as key intermediates.[12][13]
Agrochemicals
Substituted pyrimidines are also integral to the design of modern herbicides and fungicides.[1] The reactivity of the chloro and methylthio groups allows for the introduction of various toxophoric groups and moieties that modulate the physicochemical properties of the final compound, such as solubility and soil mobility. While specific examples starting from this compound are not prevalent in the searched literature, its structural relative, 4-Amino-6-chloro-2-(methylthio)pyrimidine, is used in the formulation of crop protection products.[14]
Conclusion and Future Outlook
This compound represents a valuable and versatile building block for synthetic chemists. Its distinct reactive sites allow for a range of selective transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. While direct comparative performance data is limited, by analogy to structurally similar pyrimidines, it is a promising starting material for the synthesis of novel kinase inhibitors and agrochemicals.
Future research in this area should focus on systematically exploring the reactivity of this compound with a wider range of nucleophiles and coupling partners to establish a comprehensive database of its synthetic utility. The development of one-pot, multi-component reactions starting from this building block could further enhance its appeal for the rapid generation of molecular libraries for high-throughput screening. As the demand for novel bioactive molecules continues to grow, the strategic application of versatile synthons like this compound will undoubtedly play a crucial role in advancing both medicine and agriculture.
References
- 1. chemimpex.com [chemimpex.com]
- 2. GSRS [precision.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemimpex.com [chemimpex.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2-Chloro-4-methyl-6-(methylthio)pyrimidine
For the modern researcher, scientist, and drug development professional, the safe and effective handling of reactive chemical intermediates is paramount. This guide provides essential, immediate safety and logistical information for the handling of 2-Chloro-4-methyl-6-(methylthio)pyrimidine. Moving beyond a simple checklist, this document delves into the causality behind each procedural step, ensuring a deep, actionable understanding of the requisite safety protocols. Our commitment is to empower your research with the highest standards of laboratory safety, building a foundation of trust through scientific integrity.
Hazard Analysis: Understanding the Reactivity of this compound
This compound is a substituted pyrimidine, a class of heterocyclic compounds integral to many areas of chemical synthesis. The specific arrangement of a chloro group, a methyl group, and a methylthio group on the pyrimidine ring dictates its reactivity and, consequently, its hazard profile. The primary, immediate hazard associated with this compound is its corrosive nature.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes severe skin burns and eye damage [1]. This classification (Skin Corrosion 1B) underscores the critical need for meticulous handling and the use of appropriate personal protective equipment (PPE) to prevent any direct contact.
The underlying chemistry for this corrosivity lies in the reactivity of the chloro-substituted pyrimidine ring. The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Upon contact with moisture, such as that on skin or in the eyes, the compound can hydrolyze, potentially releasing hydrochloric acid, which contributes to its corrosive effects.
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection of PPE is not a one-size-fits-all approach; it is a carefully considered strategy to mitigate the specific hazards posed by a chemical. For this compound, a comprehensive PPE ensemble is mandatory.
| PPE Category | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) inspected prior to use. | To prevent direct skin contact with the corrosive compound. Nitrile gloves offer good resistance to a range of chemicals. Always check the manufacturer's glove compatibility data for specific breakthrough times. |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2][3] | To protect the eyes from splashes of the corrosive liquid, which can cause severe and irreversible damage. A face shield provides an additional layer of protection for the entire face. |
| Skin and Body Protection | A chemical-resistant laboratory coat or a disposable Tyvek-type suit.[3] Full-length trousers and closed-toe shoes are mandatory. | To protect the skin from accidental spills and splashes. A lab coat provides a basic barrier, while a disposable suit may be preferable for larger-scale work or in the event of a significant spill. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if working outside of a certified chemical fume hood, if exposure limits are exceeded, or if irritation is experienced.[3][4][5] | To prevent inhalation of any aerosols or vapors, which can cause respiratory tract irritation. All work with this compound should ideally be conducted within a chemical fume hood to minimize inhalation exposure. |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing the risk of exposure and ensuring the integrity of your experiment.
3.1. Preparation and Engineering Controls
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] This is the primary engineering control to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[4][6]
-
Spill Kit: Have a chemical spill kit appropriate for corrosive materials readily available. This should include an absorbent material, a neutralizing agent (such as sodium bicarbonate), and appropriate waste disposal bags.
3.2. Handling Procedure
-
Don PPE: Before handling the chemical, put on all required personal protective equipment as detailed in the table above.
-
Container Inspection: Visually inspect the container for any signs of damage or leaks before opening.
-
Dispensing: When transferring the chemical, do so slowly and carefully to avoid splashing. Use appropriate tools such as a spatula for solids or a pipette for liquids.
-
Grounding: For larger quantities, ground and bond the container and receiving equipment to prevent static discharge, which can be an ignition source for flammable vapors.[2]
-
Container Sealing: Keep the container tightly closed when not in use to prevent the release of vapors and to protect the compound from moisture.[2]
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and correct response is critical.
4.1. First Aid Measures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7][8] Remove all contaminated clothing while flushing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6][7] Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[4][7] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
4.2. Spill Response Workflow
The following diagram outlines the logical workflow for responding to a spill of this compound.
Caption: Workflow for a chemical spill response.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Classification: Unused product and contaminated materials should be treated as hazardous waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[4][6][7] Consult your institution's EHS department for specific guidance.
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
- 1. 2-Chloro-4-(methylthio)pyrimidine | C5H5ClN2S | CID 16427148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
